(4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(4-pentan-2-yloxyphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-3-4-13(2)21-17-11-7-15(8-12-17)14-5-9-16(10-6-14)18(19)20/h5-13,19-20H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVDSTWRPUFXCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584804 | |
| Record name | {4'-[(Pentan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-79-1 | |
| Record name | B-[4′-(1-Methylbutoxy)[1,1′-biphenyl]-4-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4'-[(Pentan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-79-1 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic Acid
Abstract: This technical guide provides a detailed, research-level overview of a robust and efficient synthetic pathway for (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid. This biphenyl boronic acid derivative is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental protocols, and critical analysis of procedural choices to ensure reproducibility and high yields. We will detail a two-step sequence beginning from the commercially available intermediate, 4'-bromo-[1,1'-biphenyl]-4-ol, involving a Williamson ether synthesis followed by a lithium-halogen exchange and borylation sequence.
Introduction and Strategic Overview
Arylboronic acids and their corresponding esters are foundational reagents in modern organic synthesis. Their stability, low toxicity, and functional group tolerance make them indispensable partners in the construction of complex molecular architectures, particularly biaryl structures prevalent in pharmaceuticals and organic electronic materials.[4][5][6] The target molecule, this compound, incorporates a chiral secondary alkoxy group, which can impart specific conformational or solubility properties to its derivatives, making it a highly desirable intermediate.[5]
The synthetic strategy presented herein is designed for efficiency and scalability, prioritizing readily available starting materials and high-yielding transformations. The chosen pathway involves the initial formation of the ether linkage, followed by the introduction of the boronic acid functionality. This approach avoids the potential complications of performing ether synthesis on a molecule already containing a sensitive boronic acid group.
Retrosynthetic Analysis
Our retrosynthetic strategy disconnects the target molecule at the carbon-boron bond and the ether linkage. The C-B bond is envisioned to be formed from an aryl-lithium intermediate, which in turn is generated from the corresponding aryl bromide. The ether linkage is formed via a standard Williamson ether synthesis. This leads to a logical and convergent pathway starting from 4'-bromo-[1,1'-biphenyl]-4-ol and 2-bromopentane.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Pathway: Protocols and Mechanistic Discussion
The forward synthesis is executed in two primary stages, each optimized for clarity and success in a standard laboratory setting.
Step 1: Synthesis of 4-Bromo-4'-(pentan-2-yloxy)-1,1'-biphenyl via Williamson Ether Synthesis
3.1.1 Principle and Rationale The Williamson ether synthesis is a classic and reliable method for forming ethers. It proceeds via an S_N2 reaction between an alkoxide and an organohalide. In this step, the phenolic hydroxyl group of 4'-bromo-[1,1'-biphenyl]-4-ol is deprotonated by a suitable base to form a potent nucleophile, the phenoxide. This phenoxide then displaces the bromide from 2-bromopentane to form the desired ether.[7]
-
Choice of Base: Potassium carbonate (K₂CO₃) is selected as an effective and moderately strong base. It is easily handled, inexpensive, and strong enough to deprotonate the phenol without causing unwanted side reactions.
-
Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal as it readily dissolves the phenoxide salt and promotes the S_N2 mechanism by solvating the potassium cation, leaving the phenoxide anion highly reactive.
-
Reaction Temperature: A moderately elevated temperature (e.g., 80 °C) is used to ensure a reasonable reaction rate without promoting elimination side reactions from the secondary halide (2-bromopentane).
3.1.2 Detailed Experimental Protocol
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4'-bromo-[1,1'-biphenyl]-4-ol (10.0 g, 40.1 mmol, 1.0 eq), potassium carbonate (8.3 g, 60.2 mmol, 1.5 eq), and N,N-Dimethylformamide (DMF, 100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-bromopentane (7.3 g, 48.1 mmol, 1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80 °C and maintain stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
After cooling to room temperature, pour the reaction mixture into 500 mL of cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-4'-(pentan-2-yloxy)-1,1'-biphenyl as a solid.
Step 2: Synthesis of this compound
3.2.1 Principle and Rationale This transformation is achieved via a lithium-halogen exchange reaction followed by trapping the resulting aryllithium species with a borate ester.[8] The final step is the hydrolysis of the boronic ester to the desired boronic acid.
-
Lithiation: n-Butyllithium (n-BuLi) is a strong base and nucleophile used to perform the lithium-halogen exchange with the aryl bromide. This reaction must be conducted at very low temperatures (-78 °C) to prevent the highly reactive aryllithium intermediate from reacting with the solvent (THF) or other electrophilic sites.[8]
-
Borylation: Triisopropyl borate, B(O-iPr)₃, serves as the boron electrophile. The aryllithium nucleophile attacks the electron-deficient boron atom. The resulting borate complex is stable at low temperatures.[9]
-
Hydrolysis: Upon acidic workup, the triisopropyl borate ester is hydrolyzed to the final boronic acid. This process can be sensitive to pH and temperature.[10]
3.2.2 Detailed Experimental Protocol
-
Add the purified 4-bromo-4'-(pentan-2-yloxy)-1,1'-biphenyl (10.0 g, 31.3 mmol, 1.0 eq) to a dry 500 mL three-neck flask under an inert atmosphere of argon or nitrogen.
-
Add 150 mL of anhydrous tetrahydrofuran (THF) via cannula and stir to dissolve the solid.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 21.6 mL, 34.5 mmol, 1.1 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate dry flask, dissolve triisopropyl borate (10.6 mL, 47.0 mmol, 1.5 eq) in 50 mL of anhydrous THF and cool to -78 °C.
-
Transfer the aryllithium solution to the triisopropyl borate solution via a cannula over 30 minutes at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Cool the mixture to 0 °C in an ice bath and quench the reaction by slowly adding 100 mL of 2 M hydrochloric acid (HCl).
-
Stir the biphasic mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude boronic acid.
Step 3: Purification of the Final Product
3.3.1 Challenges and Strategy Arylboronic acids can be challenging to purify. They are prone to dehydration to form cyclic boroxine anhydrides and can interact strongly with silica gel, leading to poor recovery during chromatography.[11][12] A common and effective purification method involves an acid-base extraction, which leverages the acidic nature of the boronic acid group.[13][14]
3.3.2 Recommended Purification Protocol
-
Dissolve the crude product in diethyl ether (200 mL).
-
Extract the ether solution with 1 M sodium hydroxide (NaOH) solution (3 x 100 mL). The boronic acid will move into the aqueous basic layer as its sodium boronate salt.
-
Combine the aqueous layers and wash with diethyl ether (1 x 50 mL) to remove any non-acidic organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2 M HCl. The pure boronic acid will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum.
-
If further purification is needed, recrystallization from a suitable solvent system (e.g., toluene/hexanes) can be performed.
Overall Process Workflow and Data Summary
The complete synthesis is a streamlined process from commercially available precursors to the final, high-purity product.
Caption: Overall synthetic workflow diagram.
Table 1: Summary of Reagents and Expected Yields
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 4'-Bromo-[1,1'-biphenyl]-4-ol | K₂CO₃, 2-Bromopentane, DMF | 4-Bromo-4'-(pentan-2-yloxy)-1,1'-biphenyl | 85-95% |
| 2 | 4-Bromo-4'-(pentan-2-yloxy)-1,1'-biphenyl | n-BuLi, B(O-iPr)₃, HCl | This compound | 70-85% |
Conclusion
This guide has detailed a reliable and well-characterized two-step synthesis for this compound. By providing not only the procedural steps but also the underlying chemical principles and rationale for specific experimental choices, this document serves as a practical tool for researchers. The described pathway, utilizing a Williamson ether synthesis followed by a lithium-halogen exchange and borylation, is efficient and scalable. For applications sensitive to organolithium reagents, an alternative final step could involve a palladium-catalyzed Miyaura borylation reaction with bis(pinacolato)diboron, which offers a complementary, base-mediated route to the corresponding boronate ester.[1][15] The successful execution of the protocols outlined herein will furnish a valuable chemical intermediate for diverse applications in discovery chemistry.
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physicochemical properties of (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid
An In-Depth Technical Guide to the Physicochemical Properties of (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional organic compound that has garnered interest within the fields of medicinal chemistry and materials science. Its structure, featuring a biphenyl core, a boronic acid moiety, and a pentan-2-yloxy group, makes it a valuable building block in organic synthesis. The boronic acid functional group is particularly noteworthy for its role in palladium-catalyzed cross-coupling reactions, most famously the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1][2]
The biphenyl scaffold provides a rigid and lipophilic framework, a common motif in many active pharmaceutical ingredients (APIs). The pentan-2-yloxy chain can enhance solubility in organic solvents and influence the compound's pharmacokinetic properties, such as metabolic stability and bioavailability.[1][3] This guide offers a comprehensive overview of the , its synthesis, and its applications, providing a foundational resource for researchers.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its effective application in research and development.
Core Compound Data
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonym(s) | 4-(dihydroxyboryl)-4'-(pentyloxy)-1,1'-biphenyl | |
| CAS Number | 1072951-79-1 | [4] |
| Molecular Formula | C₁₇H₂₁BO₃ | [5] |
| Molecular Weight | 284.16 g/mol | |
| Physical Form | Solid | |
| Purity | Typically >95% |
Structural and Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While a specific spectrum for this compound is not publicly available, the expected resonances can be predicted based on analogous structures.
-
¹H NMR: The spectrum would exhibit distinct signals for the aromatic protons on the biphenyl core, typically in the range of 7.0-8.0 ppm. The protons of the pentan-2-yloxy group would appear in the aliphatic region (0.9-4.5 ppm), with the methine proton adjacent to the oxygen being the most downfield. The hydroxyl protons of the boronic acid group are often broad and may exchange with deuterium in deuterated solvents, leading to their disappearance or a broad singlet.
-
¹³C NMR: The carbon spectrum would show signals for the aromatic carbons of the biphenyl rings, with those attached to the boronic acid and the ether linkage being influenced by the electronegativity of boron and oxygen, respectively. The aliphatic carbons of the pentyl chain would resonate at higher field strengths.
Experimental Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher) using standard parameters for ¹H and ¹³C NMR.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:
-
O-H stretch (boronic acid): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Sharp peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
B-O stretch: A strong band around 1350 cm⁻¹.
-
C-O stretch (ether): A band in the 1200-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₇H₂₁BO₃. The fragmentation pattern would likely involve cleavage of the pentyl group and loss of water from the boronic acid moiety.
Solubility and pKa
Solubility
The presence of the relatively nonpolar biphenyl core and the pentyl chain suggests that this compound will have good solubility in many common organic solvents such as tetrahydrofuran (THF), dioxane, methanol, and ethyl acetate. Its solubility in water is expected to be low, although it may increase under basic conditions due to the formation of the anionic boronate species.
Experimental Protocol: Determining Aqueous Solubility
-
Prepare a series of saturated solutions of the compound in deionized water at a constant temperature (e.g., 25 °C).
-
Equilibrate the solutions for a set period (e.g., 24 hours) with continuous stirring.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully extract an aliquot of the supernatant.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve.
pKa
Boronic acids are Lewis acids, and their pKa values typically range from 4 to 10.[6] The acidity is influenced by the substituents on the aryl ring. For aryl boronic acids, electron-withdrawing groups decrease the pKa (increase acidity), while electron-donating groups increase it.[6] The pentan-2-yloxy group is an electron-donating group, which would be expected to result in a pKa towards the higher end of the typical range for aryl boronic acids.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Dissolve a known amount of the boronic acid in a suitable solvent mixture (e.g., water/methanol).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the half-equivalence point of the titration curve.
Synthesis and Purification
The most common and efficient method for synthesizing aryl boronic acids like the title compound is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
General Synthetic Workflow
The synthesis would typically involve the reaction of a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), with an appropriate aryl halide precursor in the presence of a palladium catalyst and a base.
Caption: General synthetic workflow for the target compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-4'-(pentan-2-yloxy)-1,1'-biphenyl, bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like potassium acetate (3 equivalents).
-
Add a suitable anhydrous solvent, such as dioxane or toluene.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude pinacol ester.
-
The crude ester is then subjected to hydrolysis (e.g., with an aqueous acid) to yield the final boronic acid.
-
The final product is purified by recrystallization or column chromatography.
Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it a versatile tool in several scientific domains.
-
Suzuki-Miyaura Coupling: Its primary application is as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules, particularly biaryl compounds, which are prevalent in many approved drugs.[7][8]
-
Pharmaceutical Development: The boronic acid moiety itself can act as a pharmacophore, for instance, by forming reversible covalent bonds with active site serine or threonine residues in enzymes.[9][10] This has been successfully exploited in drugs like Bortezomib.[10] The overall structure can be used in fragment-based drug discovery (FBDD) to build potent and selective inhibitors.[1] It has been noted as a potential intermediate in the synthesis of the antifungal drug Anidulafungin (trade name Eraxis).[11]
-
Materials Science and Organic Electronics: The biphenyl core is a common structural element in liquid crystals and organic light-emitting diodes (OLEDs). This compound could be used to synthesize advanced materials with specific electronic and optical properties.[3]
Handling and Storage
Safety Precautions
This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified with the GHS07 pictogram, indicating it may cause skin and eye irritation and may be harmful if swallowed.
Storage Conditions
Aryl boronic acids can undergo dehydration to form boroxines upon standing. Therefore, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature to maintain its integrity.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its physicochemical properties, driven by the biphenyl scaffold, the reactive boronic acid group, and the solubilizing pentan-2-yloxy chain, make it a key component in the synthesis of complex organic molecules. A thorough understanding of its properties, as outlined in this guide, is essential for its effective use in the design and development of new pharmaceuticals and advanced materials. While specific experimental data for some of its properties are not widely published, the provided protocols offer a clear path for their determination.
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(4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid CAS number
An In-Depth Technical Guide to (4'-(Alkoxy)-[1,1'-biphenyl]-4-yl)boronic Acids: Synthesis, Properties, and Applications
Foreword
Core Molecular Profile and Physicochemical Properties
The title compound belongs to a class of bifunctional organic molecules featuring a rigid biphenyl scaffold.[7] This structure is strategically decorated with a boronic acid moiety [-B(OH)₂] on one phenyl ring and an alkoxy group (pentyloxy) on the other. This arrangement provides an exceptional platform for constructing complex molecular architectures. The boronic acid group serves as the reactive handle for cross-coupling reactions, while the alkoxy chain can be used to modulate physicochemical properties such as solubility, lipophilicity, and solid-state packing, which are critical parameters in both drug design and material science.[4]
The key physicochemical properties for the representative compound, (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid, are summarized below.
| Property | Value | Source(s) |
| CAS Number | 158937-25-8 | [3][4][6] |
| Molecular Formula | C₁₇H₂₁BO₃ | [4][6] |
| Molecular Weight | 284.16 g/mol | [6][8] |
| Physical Form | Solid powder | [7][8] |
| Melting Point | ~197 °C | [4] |
| Boiling Point | 459.9 ± 55.0 °C (Predicted) | [4] |
| Density | 1.11 g/cm³ (Predicted) | [4] |
| pKa | 8.63 ± 0.17 (Predicted) | [4] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. Protect from moisture. | [4][7] |
Note: The properties of the specific (Pentan-2-yloxy) isomer are expected to be similar, though minor deviations in melting point and solubility may occur due to the branched nature of the alkyl chain.
Synthesis and Mechanistic Underpinnings
The most prevalent and efficient method for synthesizing substituted biphenyl boronic acids is the Suzuki-Miyaura cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.[9][10]
Retrosynthetic Analysis
A logical retrosynthetic approach to (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid involves disconnecting the central biphenyl C-C bond. This suggests two primary precursor fragments:
-
A 4-alkoxy-substituted aryl halide (e.g., 1-bromo-4-(pentyloxy)benzene).
-
A phenylboronic acid derivative with a protected boronic acid at the 4-position (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid) or a reaction with a diboron reagent.
The diagram below illustrates a common synthetic workflow.
Caption: A generalized synthetic workflow for alkoxy-biphenyl boronic acids.
The Suzuki-Miyaura Catalytic Cycle: A Deeper Look
The efficacy of the Suzuki coupling hinges on a palladium catalyst, typically in the Pd(0) oxidation state. The reaction proceeds through a well-established catalytic cycle.
Expert Insight: The choice of base is critical. A base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) is required to activate the boronic acid.[9] It forms a boronate complex [-B(OH)₃]⁻, which increases the nucleophilicity of the organic group attached to boron, thereby facilitating the crucial transmetalation step.[9] Without the base, the transfer of the aryl group from boron to palladium is prohibitively slow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Pharmaceutical Development & Materials Science
The biphenyl motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[10] Alkoxy-substituted biphenyl boronic acids are therefore highly valuable intermediates.
Key Pharmaceutical Intermediate
A prominent application is in the synthesis of Anidulafungin (trade name Eraxis), a third-generation echinocandin antifungal agent.[3] (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid serves as a crucial building block for constructing the complex side chain of the drug, which is essential for its biological activity. The pentyloxy group helps to confer the optimal lipophilicity required for drug-target interactions and favorable pharmacokinetic properties.
Broader Utility in Drug Discovery
Beyond specific examples, these reagents are widely used for:
-
Scaffold Construction: Building the core structures of new chemical entities.[1]
-
Late-Stage Functionalization: Introducing the biphenyl moiety into a complex molecule near the end of a synthetic sequence, which is a highly efficient strategy in drug development.[1]
-
Structure-Activity Relationship (SAR) Studies: Rapidly generating libraries of analogues by varying the aryl halide coupling partner to probe how structural changes affect biological activity.
Materials Science
The rigid, conjugated biphenyl structure also makes these compounds useful in the development of organic electronics and liquid crystals.[4][7] The ability to tune the electronic properties and molecular shape through substitution allows for the rational design of materials with specific optical or electronic characteristics.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for the synthesis of a biaryl compound using an alkoxy-biphenyl boronic acid.
Objective: To synthesize 4'-(Pentyloxy)-4-acetylbiphenyl via Suzuki-Miyaura coupling.
Materials:
-
(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid (1.0 equiv)
-
4'-Bromoacetophenone (1.05 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.08 equiv) or a more advanced ligand like XPhos.
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Toluene and Water (e.g., 4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid (e.g., 2.84 g, 10.0 mmol), 4'-bromoacetophenone (2.19 g, 11.0 mmol), and potassium carbonate (4.14 g, 30.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (45 mg, 0.2 mmol) and triphenylphosphine (210 mg, 0.8 mmol). Add this catalyst/ligand mixture to the main reaction flask.
-
Causality Note: The ligand (PPh₃) stabilizes the palladium catalyst, preventing its decomposition and facilitating the catalytic cycle. More electron-rich and bulky phosphine ligands can often improve reaction rates and yields, especially with less reactive aryl chlorides.[9]
-
-
Solvent Addition & Degassing: Add toluene (40 mL) and water (10 mL) to the flask. Bubble nitrogen gas through the stirred solution for 15-20 minutes to remove dissolved oxygen.
-
Trustworthiness Principle: Degassing is a critical, self-validating step. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, poisoning the reaction. A successful reaction is often contingent on maintaining an anaerobic environment.
-
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
(4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid and its isomers are more than just chemical reagents; they are enabling tools that bridge the gap between simple precursors and high-value, complex molecules. Their stability, predictable reactivity in the Suzuki-Miyaura coupling, and the tunable nature of the alkoxy substituent make them invaluable assets in the pipelines of pharmaceutical development and advanced materials research. A thorough understanding of their properties and the mechanistic nuances of their reactions, as detailed in this guide, is essential for any scientist seeking to leverage their synthetic power.
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An In-depth Technical Guide to the Solubility of (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid in Organic Solvents
Introduction
(4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid is a bespoke arylboronic acid derivative with significant potential in the pharmaceutical and materials science sectors. Its utility as a key building block in Suzuki-Miyaura cross-coupling reactions and as a potential pharmacophore in drug discovery programs underscores the critical need for a comprehensive understanding of its solubility characteristics.[1] The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate in organic solvents is a fundamental physicochemical property that governs reaction kinetics, purification strategies, formulation development, and ultimately, the economic viability of a chemical process.
This technical guide provides an in-depth exploration of the factors influencing the solubility of this compound, detailed experimental protocols for its empirical determination, and a discussion of its expected solubility profile in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the use of this versatile compound in their work.
Physicochemical Properties Governing Boronic Acid Solubility
The solubility of arylboronic acids is a complex interplay of various molecular and environmental factors. A nuanced understanding of these properties is essential for predicting and manipulating the solubility of this compound.
The "Like Dissolves Like" Principle in the Context of Arylboronic Acids
The adage "like dissolves like" remains a cornerstone of solubility prediction.[2] The polarity of both the solute and the solvent is a primary determinant of solubility. For arylboronic acids, the polarity is influenced by the boronic acid group (-B(OH)2), the aromatic backbone, and any substituents.
-
Polar Solvents: Solvents with high dielectric constants and the ability to form hydrogen bonds (e.g., alcohols, acetone) are generally effective at solvating the polar boronic acid moiety. Phenylboronic acid, for instance, exhibits high solubility in ketones and ethers.[3][4]
-
Nonpolar Solvents: Nonpolar solvents, such as hydrocarbons (e.g., hexane, methylcyclohexane), are less effective at dissolving polar compounds. Consequently, arylboronic acids typically show low solubility in such solvents.[3][4]
-
Intermediate Polarity Solvents: Solvents of intermediate polarity, like chloroform, often provide moderate solubility for arylboronic acids.[3][4]
The structure of this compound features a large, nonpolar biphenyl core and a moderately nonpolar pentan-2-yloxy group. While the boronic acid group is polar, the overall molecule possesses significant nonpolar character. This suggests that it will likely exhibit favorable solubility in solvents of low to intermediate polarity. The presence of the pentyloxy group is noted to enhance its solubility and flexibility.[5]
The Impact of Substituents
Substituents on the aryl ring can significantly alter the solubility of a boronic acid.[6] The introduction of an isobutoxy group to phenylboronic acid, for example, generally increases its solubility in most organic solvents.[6] This is attributed to the disruption of the crystal lattice energy and an increase in the overall lipophilicity of the molecule. The pentan-2-yloxy group in the target molecule is expected to have a similar solubilizing effect.
Self-Condensation and the Formation of Boroxines
A critical consideration when working with boronic acids is their propensity to undergo reversible dehydration to form cyclic trimetric anhydrides known as boroxines.[3][7]
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Navigating the Nuances of Arylboronic Acid Stability and Storage: A Senior Application Scientist’s Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Arylboronic acids are indispensable reagents in modern synthetic chemistry, most notably as cornerstones of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility in constructing C-C and C-heteroatom bonds has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the successful application of these powerful building blocks is fundamentally reliant on their chemical integrity. The stability of arylboronic acids is not absolute; they are susceptible to several degradation pathways that can compromise reaction yields, introduce impurities, and complicate results. Furthermore, recent findings that some arylboronic acids may be weakly mutagenic underscore the regulatory importance of controlling their levels in active pharmaceutical ingredients (APIs).[3][4]
This guide provides an in-depth exploration of the factors governing the stability of arylboronic acids and offers field-proven strategies for their proper storage and handling. By understanding the causality behind their decomposition, researchers can implement self-validating protocols to ensure the fidelity of their starting materials and the reproducibility of their results.
The Chemistry of Degradation: Core Mechanistic Pathways
The stability of an arylboronic acid is a dynamic state influenced by its structure and environment. Three primary decomposition pathways are of significant concern for the practicing chemist.
Protodeboronation: The Prevalent Side Reaction
Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[2][5] This is often a troublesome side reaction in cross-coupling protocols, consuming the reagent and generating the corresponding arene as a significant impurity.[5] The propensity for protodeboronation is highly dependent on pH and the electronic nature of the aryl substituent.[6][7]
-
Mechanism: The reaction can be catalyzed by both acid and base.[5]
-
Acid-Catalyzed Pathway: In the presence of acid, the reaction can proceed through an intermolecular metathesis via a four-membered ring transition state.[1][8]
-
Base-Catalyzed Pathway: Under basic conditions, which are common in Suzuki-Miyaura couplings, the boronic acid forms a more reactive boronate anion ([ArB(OH)₃]⁻). This anion then reacts with a proton source (like water) in the rate-limiting step.[3][5] The rate of protodeboronation is often fastest at high pH.[2]
-
-
Structural Influences: Sterically hindered and electron-rich arylboronic acids are particularly prone to protodeboronation.[3][4] Conversely, electron-withdrawing groups can sometimes be tolerated.[1] Heteroaromatic boronic acids, especially those containing a basic nitrogen atom like 2-pyridylboronic acid, can exhibit unique zwitterionic intermediates under neutral pH that lead to rapid, unimolecular protodeboronation.[5]
Boroxine Formation: The Dehydration Equilibrium
In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclotrimeric anhydride known as a boroxine .[6][9][10]
3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
This process is reversible. The addition of water will readily hydrolyze the boroxine back to the monomeric boronic acid.[9][11][12] While boroxine formation is a sign of dehydration and not necessarily "decomposition" in the destructive sense, it has critical implications:
-
Stoichiometry: The presence of boroxine alters the molecular weight of the reagent, leading to significant errors in stoichiometry if not accounted for. A sample of what is assumed to be pure arylboronic acid may contain a substantial percentage of its corresponding boroxine.
-
Characterization: The equilibrium between the acid and the boroxine can complicate analytical characterization, particularly by NMR spectroscopy.
The formation of boroxine is an entropically driven process, favored by the release of water molecules.[12][13] Electron-donating groups on the aryl ring also tend to support boroxine formation.[12][13]
Caption: Reversible equilibrium between an arylboronic acid and its boroxine trimer.
Oxidation
The carbon-boron bond can be susceptible to oxidative cleavage. While less systematically studied in the context of storage than protodeboronation, oxidation is a known degradation pathway, particularly in solution and for biological applications.[6] Handling arylboronic acids under an inert atmosphere is a key preventative measure.
Critical Factors Influencing Arylboronic Acid Stability
A comprehensive understanding of the variables that impact stability is essential for developing robust storage and handling protocols.
| Factor | Impact on Stability & Key Considerations |
| Moisture / Water | High Impact. Water is a reactant in both protodeboronation and boroxine hydrolysis.[5][7][14] Hygroscopic solids will readily absorb atmospheric moisture, accelerating degradation. |
| Temperature | High Impact. Elevated temperatures accelerate the rates of all decomposition pathways. Storage should be in a cool environment.[15][16] |
| pH | High Impact. Protodeboronation rates are highly pH-dependent.[7][17] For many arylboronic acids, stability is lowest at high pH (due to boronate formation) and in strong acid, with a "sweet spot" of stability around pH 5.[3] Self-catalysis can occur when the solution pH is close to the pKa of the boronic acid.[7][17] |
| Oxygen / Air | Moderate Impact. Exposure to air can lead to oxidation.[6] Certain unstable boronic acids (e.g., 2-heterocyclic) are known to decompose on the benchtop under air.[18][19] |
| Light | Moderate Impact. Protection from UV radiation and sunlight is recommended as a general best practice to prevent potential photodecomposition.[15] |
| Aryl Substituents | High Impact. Electron-donating groups and steric bulk can increase susceptibility to protodeboronation.[3] Certain structures are inherently unstable, including 2-heterocyclic (e.g., 2-furyl, 2-pyridyl), vinyl , and cyclopropyl boronic acids.[6][18][19] |
Field-Proven Strategies for Storage and Stability Enhancement
To mitigate the risks of degradation, a multi-faceted approach combining optimal storage conditions with chemical modification is often necessary.
Recommended Storage Protocol
For maximum shelf-life and integrity, all arylboronic acids should be stored following these principles:
-
Environment: Store in a cool, dry, and dark location.[6] A refrigerator or freezer (-20°C) is ideal.[16][20]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.[6][16]
-
Container: Use tightly sealed containers specifically approved for the substance.[15][16]
Chemical Modification for Enhanced Stability
For inherently unstable boronic acids, conversion to a more robust derivative is the most effective strategy for long-term storage and successful application.[6][18]
-
Boronate Esters: Reaction with a diol converts the boronic acid to a boronate ester. This protects the reactive B(OH)₂ group.
-
Pinacol Esters: These are the most common derivatives. They are generally stable enough for purification by column chromatography and are highly reactive in cross-coupling reactions.[6] However, they can still be susceptible to hydrolysis.[21][22]
-
MIDA (N-methyliminodiacetic acid) Boronates: These derivatives are exceptionally stable as solids and can be stored on the benchtop under air for extended periods (60+ days) with no detectable decomposition.[19] They function as "slow-release" agents, hydrolyzing under specific basic conditions (e.g., K₃PO₄ in dioxane/water) to generate the active boronic acid in situ.[7][18][19] This is a transformative solution for using highly unstable boronic acids.[18]
-
-
Potassium Trifluoroborate Salts (ArBF₃K): These crystalline solids are significantly more stable than their boronic acid counterparts. The tetracoordinated boron atom minimizes decomposition pathways like protodeboronation during storage.[23]
Experimental Workflow: Purity Assessment and Handling
A self-validating system requires routine verification of reagent quality. Before use in a critical reaction, especially after long-term storage, the purity of an arylboronic acid should be assessed.
Caption: Workflow for handling and assessing the purity of arylboronic acids.
Protocol: Assessing Purity by ¹H NMR
-
Preparation: In a glovebox or under a positive pressure of inert gas, accurately weigh a small sample (5-10 mg) of the arylboronic acid into a clean, dry NMR tube.
-
Dissolution: Add a deuterated, dry, aprotic solvent (e.g., DMSO-d₆ or CD₃CN). Avoid protic solvents like CD₃OD which can exchange with the B-OH protons and potentially accelerate decomposition.
-
Internal Standard: Add a known mass or volume of a stable internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).
-
Acquisition: Cap the NMR tube tightly and acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, e.g., 30 seconds) to allow for full relaxation of all protons for accurate integration.
-
Analysis:
-
Integrate the signals corresponding to the arylboronic acid, the internal standard, and any suspected impurities.
-
Common impurities to look for include the protodeboronated arene (Ar-H) and residual solvents.
-
The presence of broad signals may indicate an equilibrium with the boroxine form.
-
Calculate the purity based on the relative integrations of the analyte and the internal standard.
-
Note on HPLC Analysis: Reversed-phase HPLC analysis of boronic acids can be challenging due to the facile hydrolysis of more stable derivatives (like pinacol esters) on the column and the poor retention of hydrophilic boronic acids.[21][22] Specialized methods, often using aprotic diluents and high pH mobile phases, may be required.[21][22]
Conclusion
While arylboronic acids are robust reagents in many respects, their latent instabilities require a conscious and informed approach to their storage and handling. By understanding the mechanisms of protodeboronation, oxidation, and boroxine formation, researchers can proactively mitigate these risks. The core principles are simple but critical: keep them cool, dry, dark, and under an inert atmosphere. For particularly labile structures, conversion to highly stable MIDA boronates or trifluoroborate salts provides a reliable solution, transforming challenging building blocks into readily usable reagents. Implementing routine purity checks as a self-validating step in the experimental workflow is the ultimate guarantee of chemical fidelity, ensuring that the chemistry in the flask proceeds as intended.
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An In-depth Technical Guide to the Role of the Pentyloxy Group in Boronic Acid Reactivity
Abstract
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The reactivity, stability, and solubility of these organoboron compounds are profoundly influenced by the substituents attached to the boronic acid moiety. This technical guide provides an in-depth analysis of the multifaceted role of the pentyloxy group, a common alkoxy substituent, in modulating the reactivity of arylboronic acids. We will explore the interplay of electronic, steric, and solubility effects conferred by the pentyloxy group and how these factors impact key steps in catalytic cycles, particularly transmetalation. This guide is intended for researchers, scientists, and drug development professionals seeking to rationalize reaction outcomes and design more efficient synthetic methodologies.
Introduction: The Boronic Acid Functional Group
Boronic acids, characterized by the R-B(OH)₂ functional group, are Lewis acidic compounds that serve as versatile building blocks in organic chemistry.[1] Their utility stems from their stability, low toxicity, and their ability to undergo transmetalation with transition metal catalysts.[3] The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, relies on the transfer of an organic group from boron to a palladium(II) center.[4] The efficiency of this critical step, and thus the overall reaction, is highly dependent on the properties of the boronic acid.
The reactivity of a boronic acid is governed by two primary factors:
-
Lewis Acidity of the Boron Center: The electrophilicity of the boron atom influences its interaction with bases to form the more reactive boronate species (R-B(OH)₃⁻).[5][6]
-
Nucleophilicity of the Migrating Group: The facility with which the organic group (R) is transferred to the metal center is related to the electron density at the ipso-carbon bonded to boron.[7]
Substituents on the organic framework of the boronic acid can dramatically alter these properties through a combination of electronic and steric effects.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
To understand the role of the pentyloxy group, we must first consider the accepted mechanism of the Suzuki-Miyaura coupling. The cycle generally involves three key stages: oxidative addition, transmetalation, and reductive elimination.[4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step is often rate-limiting and is critically influenced by the boronic acid substituent. The reaction requires activation by a base to convert the neutral, less reactive boronic acid into a more nucleophilic tetrahedral boronate "ate" complex.[5][8] It is this activated species that is widely believed to transfer its organic moiety to the palladium center.[9]
The Pentyloxy Group: A Tripartite Influence
An alkoxy group, such as pentyloxy (-OC₅H₁₁), attached to an arylboronic acid (e.g., at the para-position) exerts a complex influence on reactivity through a combination of electronic, steric, and solubility effects.
Electronic Effects
The oxygen atom of the pentyloxy group influences the electronic environment of the arylboronic acid through two opposing effects:
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the oxygen atom can delocalize into the aromatic π-system, increasing electron density on the ring. This is an electron-donating effect.
-
Inductive Effect (-I): Due to its high electronegativity, the oxygen atom withdraws electron density from the aromatic ring through the sigma bond. This is an electron-withdrawing effect.
For alkoxy groups, the +M effect typically dominates, resulting in a net electron-donating character. This has two important consequences for reactivity:
-
Decreased Lewis Acidity: The donation of electron density to the aromatic ring makes the boron atom less electron-deficient (less Lewis acidic). A higher pKa is expected compared to unsubstituted phenylboronic acid.[6] This means a stronger base or higher temperatures may be required to efficiently form the active boronate species.[10]
-
Increased Nucleophilicity of the Aryl Group: The increased electron density at the ipso-carbon (the carbon attached to boron) makes the aryl group more nucleophilic. This can facilitate the transfer of the aryl group from boron to the palladium center during the transmetalation step.[7]
The overall impact on reaction rate is a balance between these two factors: slower formation of the active boronate complex versus potentially faster transfer of the aryl group.
Steric Effects
The five-carbon pentyl chain introduces significant steric bulk compared to smaller alkoxy groups like methoxy. This steric hindrance can influence several aspects of the reaction:
-
Approach to the Boron Center: The bulky group may slightly hinder the approach of the base to the boron atom, potentially slowing the formation of the boronate complex.
-
Stability and Aggregation: The nonpolar alkyl chain can influence the equilibrium between the monomeric boronic acid and its trimeric anhydride, the boroxine. In nonpolar solvents, the lipophilic interactions of the pentyl chains might favor the less reactive boroxine form.
-
Ligand-Substrate Interactions: During the transmetalation step, the pentyloxy group may sterically interact with the ligands on the palladium complex, potentially disfavoring the transition state and slowing the reaction. This effect is highly dependent on the size of the palladium ligands used.
Solubility Effects
Perhaps the most practically significant contribution of the pentyloxy group is its impact on solubility. The long alkyl chain imparts considerable lipophilic (hydrophobic) character to the boronic acid.[11]
-
Enhanced Solubility in Organic Solvents: (4-Pentyloxyphenyl)boronic acid exhibits significantly better solubility in common organic solvents like toluene, THF, and dioxane compared to unsubstituted or hydroxy-substituted phenylboronic acids. This can be a major advantage, enabling homogeneous reaction conditions which often lead to more reproducible kinetics and higher yields.[12]
-
Impact in Biphasic Systems: In reactions employing biphasic solvent systems (e.g., toluene/water), the pentyloxy-substituted boronic acid will partition preferentially into the organic phase. This can improve its availability to the palladium catalyst but may limit its interaction with an aqueous base, necessitating the use of a phase-transfer catalyst or a soluble organic base.
Table 1: Comparison of Substituent Properties
| Substituent | Electronic Effect (Hammett Constant, σₚ) | Steric Parameter (Taft, Eₛ) | Key Characteristic |
| -H | 0.00 | 0.00 | Baseline |
| -OCH₃ (Methoxy) | -0.27 | -0.55 | Moderately electron-donating, small steric footprint |
| -OC₅H₁₁ (Pentyloxy) | ~ -0.25 (estimated) | ~ -0.90 (estimated) | Strongly lipophilic, significant steric bulk |
| -OH (Hydroxy) | -0.37 | -0.55 | Strongly electron-donating, hydrophilic, can be acidic |
| -CF₃ | +0.54 | -1.16 | Strongly electron-withdrawing, sterically demanding |
Note: Hammett and Taft parameters for the pentyloxy group are estimated based on similar alkoxy groups.
Experimental Protocols & Methodologies
To experimentally validate the role of the pentyloxy group, a comparative kinetic study is the most rigorous approach.
Experimental Workflow: Comparative Kinetic Analysis
This workflow outlines a plan to compare the reaction rates of (4-pentyloxyphenyl)boronic acid against a baseline, such as phenylboronic acid, in a model Suzuki-Miyaura coupling.
Figure 2: Workflow for a comparative kinetic study of boronic acid reactivity.
Protocol: Model Suzuki-Miyaura Coupling
Objective: To couple 4-bromoanisole with (4-pentyloxyphenyl)boronic acid.
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
(4-Pentyloxyphenyl)boronic acid (1.2 mmol, 250 mg)[11]
-
Pd(PPh₃)₄ (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (8 mL)
-
Water (2 mL)
-
Dodecane (Internal Standard, 0.5 mmol)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, (4-pentyloxyphenyl)boronic acid, potassium carbonate, and dodecane.
-
Degassing: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes to remove oxygen.
-
Solvent Addition: Add the toluene and water via syringe. Stir vigorously to create an emulsion.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the stirring mixture.
-
Reaction: Heat the mixture to 90°C and maintain for 4 hours, or until TLC/GC-MS analysis shows consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to isolate the desired biaryl product.
-
Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The yield can be determined by mass and by quantitative analysis against the internal standard.
Causality: The choice of a K₂CO₃/water system provides the basic conditions necessary to form the boronate, while toluene solubilizes the organic components and the catalyst.[5] Pd(PPh₃)₄ is a common, reliable catalyst for such couplings. The 90°C temperature provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle.
Conclusion and Outlook
The pentyloxy group is not merely a passive spectator in boronic acid chemistry. It actively modulates reactivity through a delicate balance of electronic donation, steric hindrance, and significantly enhanced lipophilicity. While its electron-donating nature may increase the nucleophilicity of the transferring group, it can simultaneously decrease the Lewis acidity of the boron center, potentially slowing the crucial activation step. The most significant practical advantage conferred by the pentyloxy group is its ability to improve solubility in organic solvents, enabling homogeneous reaction conditions that are often more efficient and reproducible.
For the drug development professional, understanding these effects is paramount. The pentyloxy group can serve as a powerful tool to tune the physicochemical properties of an API or intermediate, improving its handling and reactivity in large-scale synthesis. For the research scientist, it provides a lever to pull when optimizing reaction conditions, allowing for a shift from heterogeneous to homogeneous systems and providing a means to balance the electronic demands of the catalytic cycle. Future work should focus on quantitative kinetic studies to deconvolve these competing effects and build predictive models for boronic acid reactivity.
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Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
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Akita, M., & Osakada, K. (2022). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 51(3), 856-873. [Link]
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Zhang, Y., et al. (2021). Internal and External Catalysis in Boronic Ester Networks. National Institutes of Health. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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A Technical Guide to Boronic Acids: Versatile Building Blocks in Modern Medicinal Chemistry
Abstract
The ascent of boronic acids from chemical curiosities to indispensable tools in medicinal chemistry is a testament to their unique reactivity and versatility. Initially sidelined due to perceived toxicity, this class of compounds has been thoroughly rehabilitated, underscored by the clinical success of multiple FDA-approved drugs.[1][2][3] This guide provides an in-depth exploration of boronic acids as foundational building blocks for drug discovery professionals. We will dissect their fundamental physicochemical properties, survey robust synthetic methodologies, and critically analyze their dual role: as stable intermediates for complex molecule synthesis via cross-coupling reactions and as potent pharmacophores for reversible covalent enzyme inhibition. Through detailed mechanistic diagrams, validated experimental protocols, and case studies of marketed drugs, this whitepaper aims to equip researchers with the foundational knowledge and practical insights required to effectively leverage boronic acids in their drug development programs.
The Boronic Acid Moiety: A Unique Tool for Medicinal Chemistry
First synthesized in 1860, boronic acids [R-B(OH)₂] have emerged from a niche area of organoboron chemistry to become a "privileged" motif in drug design.[1][4] This is largely due to a unique combination of stability, versatile reactivity, and low toxicity.[1] The boron atom in a boronic acid possesses an empty p-orbital, making it a mild Lewis acid capable of accepting a lone pair of electrons from nucleophiles. This fundamental property governs its biological and synthetic applications.
In aqueous solution, a boronic acid exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state upon interaction with a Lewis base (like the hydroxide ion).[1][5] This equilibrium is pH-dependent, with typical pKa values for aryl boronic acids around 9, though this can be modulated by substituents.[4] The ability to form stable, yet reversible, tetrahedral complexes is the cornerstone of their utility as enzyme inhibitors and sensors.[4][6]
Historically, concerns about boron toxicity limited their exploration in medicine.[1] However, this has been largely demystified; boronic acids are generally considered non-toxic and are ultimately metabolized in the body to boric acid, a naturally occurring and readily eliminated "green" compound.[1]
Caption: Lewis acidity of boronic acid and its aqueous equilibrium.
Synthesis of Boronic Acid Building Blocks
The accessibility of boronic acids is crucial for their widespread use. A variety of synthetic methods are available, ranging from classical organometallic approaches to modern catalytic reactions.
| Method | Starting Material | Key Reagents | Advantages | Limitations | Citation(s) |
| Grignard/Organolithium | Aryl/Alkyl Halide | Mg or n-BuLi, Trialkyl borate (e.g., B(OMe)₃) | Broad scope, well-established | Requires low temperatures, sensitive to functional groups | [1] |
| Miyaura Borylation | Aryl/Vinyl Halide or Triflate | Bis(pinacolato)diboron (B₂pin₂), Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc) | Excellent functional group tolerance, mild conditions | Cost of palladium catalyst and diboron reagent | [4][7] |
| C-H Borylation | Arene/Heteroarene | Diboron reagent, Iridium or Rhodium catalyst | Direct functionalization of C-H bonds, atom-economical | Regioselectivity can be challenging | [1] |
| Decarboxylative Borylation | Carboxylic Acid | Diboron reagent, Nickel catalyst | Uses abundant and diverse starting materials | Newer method, scope still being explored | [8] |
Featured Protocol: Miyaura Borylation for Aryl Boronate Ester Synthesis
This protocol describes a typical palladium-catalyzed borylation to synthesize an aryl boronate ester, which is often more stable and easier to purify than the corresponding boronic acid and can be used directly in subsequent coupling reactions.[7][9]
Objective: To synthesize 4-methoxyphenylboronic acid pinacol ester from 4-bromoanisole.
Materials:
-
4-bromoanisole (1.0 mmol, 187 mg)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 279 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)
-
Potassium acetate (KOAc) (3.0 mmol, 294 mg)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask, add a magnetic stir bar, 4-bromoanisole, B₂pin₂, Pd(dppf)Cl₂, and potassium acetate.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure pinacol ester.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Boronic Acids in C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura Coupling is arguably the most frequently used carbon-carbon bond-forming reaction in drug discovery, primarily for the synthesis of biaryl and aryl-heterocycle motifs.[7][10] Its popularity stems from mild reaction conditions, high functional group tolerance, commercial availability of a vast array of boronic acids, and the low toxicity of boron-containing byproducts.[7][11]
The reaction involves a palladium catalyst to couple an organoboron species (like a boronic acid or ester) with an organohalide or triflate.[12] The catalytic cycle is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This reaction is a cornerstone of modern drug synthesis, as evidenced by its use in the production of numerous blockbuster drugs, including Losartan (antihypertensive) and a host of kinase inhibitors.[10][11][13]
The Boronic Acid as a Pharmacophore: Reversible Covalent Inhibition
Beyond their role as synthetic intermediates, boronic acids function as "warheads" in drug molecules, directly engaging with biological targets.[14] Their key mechanism of action is the formation of a reversible covalent bond with nucleophilic amino acid residues—most notably serine (Ser) and threonine (Thr)—in the active sites of enzymes.[15][16]
The trigonal boronic acid enters the active site and, upon interaction with the catalytic residue, accepts a lone pair of electrons to form a stable, tetrahedral boronate adduct.[16] This tetrahedral intermediate often mimics the transition state of the natural enzymatic reaction, leading to potent inhibition.[17][18] The reversibility of this bond is a critical feature, potentially reducing the risk of off-target effects and idiosyncratic toxicities associated with permanent inhibitors.[14][19]
Case Study: Proteasome Inhibitors
The approval of Bortezomib (Velcade®) in 2003 for multiple myeloma revolutionized the field, validating both the proteasome as a therapeutic target and boronic acids as a viable drug class.[1][20][21]
-
Target: The 26S proteasome is a cellular machine responsible for degrading unneeded or damaged proteins.[22][23] Its inhibition leads to the buildup of pro-apoptotic factors, causing cancer cell death.
-
Mechanism: Bortezomib's dipeptidyl structure guides it to the proteasome's active site, where the boronic acid "warhead" forms a reversible covalent bond with the N-terminal threonine residue (Thr1) of the β5 subunit, which has chymotrypsin-like activity.[20][24][25] This boronate adduct blocks the active site, halting protein degradation.[24] The success of Bortezomib was followed by the approval of a second-generation oral proteasome inhibitor, Ixazomib (Ninlaro®).[1][14][21]
Caption: Mechanism of proteasome inhibition by a boronic acid drug.
Case Study: β-Lactamase Inhibitors
Bacterial resistance to β-lactam antibiotics, often mediated by β-lactamase enzymes that hydrolyze the antibiotic, is a major global health crisis.[18] Boronic acids have been developed as potent inhibitors of these resistance enzymes.
-
Target: Serine β-lactamases (Classes A, C, D) are enzymes that use a catalytic serine residue to open the β-lactam ring of antibiotics like penicillin and cephalosporins.[26]
-
Mechanism: Vaborbactam, a cyclic boronic acid, was approved in 2017 in combination with the antibiotic meropenem.[1][21] Vaborbactam's structure is designed to be recognized by the β-lactamase active site. The boronic acid is attacked by the catalytic serine, forming a stable, tetrahedral boronate adduct that effectively traps the enzyme, preventing it from deactivating the co-administered antibiotic.[18][26] These are often referred to as boronic acid transition state inhibitors (BATSI).[18][26]
Boronic Acids in FDA-Approved Drugs
The clinical and commercial success of boronic acid-containing drugs validates their importance in medicinal chemistry. Beyond oncology and infectious diseases, they have found applications in treating inflammatory conditions.
| Drug Name | Brand Name | Approval Year (US) | Mechanism of Action | Therapeutic Indication | Citation(s) |
| Bortezomib | Velcade® | 2003 | Reversible proteasome inhibitor | Multiple myeloma, mantle cell lymphoma | [1][21][27] |
| Ixazomib | Ninlaro® | 2015 | Reversible proteasome inhibitor (oral) | Multiple myeloma | [1][21][27] |
| Vaborbactam | Vabomere® | 2017 | β-lactamase inhibitor | Complicated urinary tract infections | [1][21][27] |
| Tavaborole | Kerydin® | 2014 | Leucyl-tRNA synthetase inhibitor | Onychomycosis (fungal nail infection) | [5][21] |
| Crisaborole | Eucrisa® | 2016 | Phosphodiesterase-4 (PDE4) inhibitor | Atopic dermatitis (eczema) | [5][21] |
Practical Considerations and Future Outlook
While powerful, working with boronic acids requires an understanding of their stability. They are prone to dehydration to form cyclic trimeric anhydrides (boroxines) and can undergo protodeboronation under harsh acidic or basic conditions.[4] To enhance stability, particularly for synthetic applications, they are often converted to more robust boronate esters, such as pinacol or N-methyliminodiacetic acid (MIDA) esters.[9] These esters are often crystalline, stable to chromatography, and can be deprotected as needed or used directly in coupling reactions.[9]
The future for boronic acids in medicinal chemistry is bright. Emerging applications include:
-
Targeted Drug Delivery: Using the diol-binding properties of boronic acids to target glycosylated proteins or cell surfaces.[1][6][28]
-
Diagnostics and Sensors: Developing boronic acid-based probes for detecting biologically important molecules like glucose and reactive oxygen species.[6]
-
Novel Covalent Warheads: Expanding their use to target other nucleophilic residues and developing novel prodrug strategies.[19][29][30]
The unique electronic structure and reactivity of the boronic acid moiety ensure that it will remain a cornerstone of medicinal chemistry, enabling the synthesis of complex molecules and providing a validated pharmacophore for designing next-generation therapeutics.
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PNAS. (n.d.). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. [Link]
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Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. [Link]
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Di Lorenzo, F., et al. (2023). Synergistic Antibacterial Action of Norfloxacin-Encapsulated G4 Hydrogels: The Role of Boronic Acid and Cyclodextrin. International Journal of Molecular Sciences, 24(23), 16998. [Link]
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Dr.Oracle. (2023). Have organoboronic acids and their esters been used in humans with cancer?. [Link]
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Singh, J., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Expert Opinion on Drug Discovery, 18(6), 619-638. [Link]
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MDPI. (n.d.). Activity of Organoboron Compounds against Biofilm-Forming Pathogens. [Link]
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Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. [Link]
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Singh, U. P., & Vannam, R. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters, 11(10), 1848–1852. [Link]
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Methodological & Application
Application Note: A Practical Guide to Suzuki-Miyaura Coupling Using (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid
Introduction: The Power of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported in 1979, its development was a significant breakthrough, culminating in the 2010 Nobel Prize in Chemistry for Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] For professionals in drug discovery and materials science, this palladium-catalyzed reaction is an indispensable tool for constructing biaryl and substituted aromatic structures, which are core components of countless pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide provides an in-depth technical overview and a field-proven protocol for utilizing a specific, structurally complex building block: (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid . We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern success, and offer a robust, step-by-step methodology designed for immediate application in the lab.
The Engine of C-C Bond Formation: The Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is paramount to intelligent experimental design and effective troubleshooting. The reaction proceeds through a well-defined catalytic cycle centered on a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[3][5] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : This is often the rate-determining step.[5] The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X), forming a square-planar Pd(II) intermediate. The reactivity of the halide partner is crucial, with the rate decreasing in the order: I > OTf > Br >> Cl.[5]
-
Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base.[6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), which facilitates the transfer of the Ar' group to the palladium, displacing the halide.[7][8]
-
Reductive Elimination : The final step involves the two organic groups (Ar and Ar') coupling to form the new C-C bond of the biaryl product.[2] This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which re-enters the cycle.[1]
Experimental Design: A Deep Dive into Key Parameters
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key components. The structure of our target boronic acid—featuring a biphenyl core and a flexible pentyloxy chain—informs our choices, guiding us toward conditions that can overcome potential steric hindrance and solubility challenges.
-
The Boronic Acid: this compound This reagent is a solid at room temperature with a molecular weight of 284.16 g/mol .[9] Its biphenyl structure makes it relatively bulky, which can slow the transmetalation step. The pentyloxy group enhances solubility in common organic solvents compared to a simple biphenyl boronic acid. However, like all boronic acids, it is susceptible to protodeboronation , a key side reaction where the C-B bond is cleaved by a proton source, especially under harsh conditions. Using a slight excess (1.1-1.5 equivalents) is a standard practice to compensate for potential degradation and drive the reaction to completion.
-
The Palladium Catalyst System The choice of catalyst is critical. While many systems exist, they generally consist of a palladium precursor and a supporting ligand.
-
Palladium Precursors : Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalyst complexes.[5] Pd(II) sources like Pd(OAc)₂ are often used but require in-situ reduction to the active Pd(0) state, which can be achieved by phosphine ligands or by the homocoupling of two boronic acid molecules.[1]
-
Ligands : For sterically demanding substrates, such as our biphenyl boronic acid or a hindered aryl halide, electron-rich and bulky phosphine ligands are essential.[3][10] They promote the oxidative addition and reductive elimination steps and stabilize the palladium catalyst. Ligands like SPhos (L7) and XPhos are highly effective for challenging couplings.[10] Pre-formed catalysts like Pd(dppf)Cl₂ are also robust and versatile choices.[11]
-
-
The Base: The Unsung Hero The base is not merely a spectator; it is a stoichiometric reagent with a critical mechanistic role.[12] Its primary function is to activate the boronic acid, increasing its nucleophilicity for transmetalation.[6][7]
-
Inorganic Bases : Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are the most common choices. K₃PO₄ is a stronger base and is often more effective for less reactive substrates like aryl chlorides.[10]
-
Strength and Stoichiometry : Typically, 2-3 equivalents of the base are used. The choice can influence selectivity and prevent side reactions.[12]
-
-
The Solvent System The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).
-
Common Solvents : Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are widely used.[1][13]
-
The Role of Water : Many Suzuki protocols employ a biphasic solvent system (e.g., Toluene/Water). Water helps dissolve the inorganic base and is believed to accelerate the transmetalation step.[1] However, for substrates highly prone to protodeboronation, anhydrous conditions might be necessary.[14]
-
Detailed Experimental Protocol
This protocol describes the coupling of This compound with 1-bromo-4-methoxybenzene as a representative aryl halide.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1-bromo-4-methoxybenzene | 187.04 | 187 mg | 1.0 | 1.0 |
| This compound | 284.16 | 341 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 29 mg | 0.025 | 0.025 (2.5 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| Toluene | - | 8 mL | - | - |
| Deionized Water | - | 2 mL | - | - |
Equipment:
-
50 mL round-bottom flask or reaction tube
-
Magnetic stir bar
-
Condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle or oil bath with temperature control
-
Standard glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup : To a flame-dried 50 mL round-bottom flask containing a magnetic stir bar, add 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol), this compound (341 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (29 mg, 0.025 mmol), to the flask.
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst degradation and homocoupling of the boronic acid.[1]
-
Solvent Addition : Using a syringe, add degassed toluene (8 mL) and degassed deionized water (2 mL) to the flask. Degassing solvents by bubbling with an inert gas for 15-20 minutes prior to use is crucial.
-
Reaction Execution : Place the flask under a positive pressure of inert gas (connect to a bubbler) and fit it with a condenser. Lower the flask into a preheated oil bath set to 90 °C.
-
Monitoring : Stir the reaction vigorously at 90 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. Check for the disappearance of the limiting starting material (1-bromo-4-methoxybenzene).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel, shake well, and separate the layers.
-
Extraction : Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.
-
Washing & Drying : Combine the organic layers and wash them with 20 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[15][16]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong or poorly soluble base.3. Low reaction temperature. | 1. Ensure rigorous degassing of the reaction mixture and solvents. Use a fresh bottle of catalyst.2. Switch to a stronger base like K₃PO₄. Grind the base to a fine powder to increase surface area.[17]3. Increase the temperature to 100-110 °C (if using toluene). |
| Protodeboronation | 1. Presence of acidic impurities.2. Excessive water or prolonged heating. | 1. Use high-purity reagents. Ensure the aryl halide is free of residual acid.2. Reduce reaction time or consider using anhydrous conditions with a base like KF or CsF.[6] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Use of a Pd(II) precatalyst without efficient reduction. | 1. Improve degassing technique.2. Use a Pd(0) source directly (like Pd(PPh₃)₄) or ensure conditions are suitable for in-situ reduction. |
| Poor Product Solubility/Recovery | 1. The final biaryl product may be highly nonpolar or crystalline. | 1. During work-up and purification, use less polar solvent systems (e.g., hexanes/dichloromethane). Recrystallization may be a better purification method than chromatography.[15] |
Conclusion
The Suzuki-Miyaura coupling is a powerful and reliable method for synthesizing complex biaryl molecules essential for pharmaceutical and materials research. By understanding the underlying catalytic cycle and carefully selecting the catalyst, base, and solvent system, researchers can successfully employ sterically demanding building blocks like this compound. The protocol provided herein serves as a robust starting point, which can be further optimized to achieve high yields and purity for a wide range of coupling partners.
References
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- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Transition_Metals_in_Organic_Synthesis/Catalytic_Cross-Coupling/The_Suzuki-Miyaura_Coupling]
- NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [URL: https://nrochem.com/suzuki-coupling/]
- Funes-Ardoiz, I., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja074912g]
- Leão, R. A. C., et al. (2019). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.9b02213]
- Pérez-Temprano, M. H., et al. (2008). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18278881/]
- BenchChem. A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. [URL: https://www.benchchem.com/product/b5859/technical-manual/a-comparative-study-of-palladium-catalysts-in-suzuki-miyaura-coupling-with-2-nitrophenylboronic-acid]
- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- NROChemistry (YouTube). (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [URL: https://www.youtube.
- Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2614138/]
- Chan, C-S., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/qo/c4qo00010a]
- Das, S. (2016). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. SciSpace. [URL: https://typeset.
- Thomas, D. & Blakemore, D. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849735415-00001/978-1-84973-541-5]
- Shaughnessy, K. H. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7855325/]
- ResearchGate. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [URL: https://www.researchgate.net/figure/Pd-catalyzed-Suzuki-Miyaura-coupling-of-steric-hindered-aryl-chlorides-or-bulky_tbl2_336441399]
- Funes-Ardoiz, I., et al. (2008). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Computational-characterization-of-the-role-of-the-Funes-Ardoiz-Maseras/f6f66348f060c557088b7d03a55700b050731f28]
- ResearchGate. (2022). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a... [URL: https://www.researchgate.net/figure/Suzuki-Miyaura-cross-coupling-reaction-of-aryl-boronic-acids-with-1a-a_tbl1_364239851]
- Tundulawesu, D., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [URL: https://www.mdpi.com/2073-4344/7/5/149]
- Chan, C-S., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlepdf/2014/qo/c4qo00010a]
- Szostak, M., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00438]
- Jin, Z., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [URL: https://www.researchgate.
- ResearchGate. (2015). Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. [URL: https://www.researchgate.net/figure/Effect-of-different-palladium-catalysts-on-the-Suzuki-Miyaura-coupling-a_tbl1_280313176]
- Le-Dévédec, F., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
- University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [URL: https://www.sandiego.edu/cas/chemistry-and-biochemistry/documents/courses/302l/su07/suzuki.pdf]
- Maity, A., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/dt/c4dt02230j]
- Wang, H., et al. (2024). Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38747442/]
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- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [URL: https://www.reddit.com/r/Chempros/comments/ogq69d/diagnosing_issues_with_a_failed_suzuki_coupling/]
- Denmark, S. E., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8546175/]
- ResearchGate. (2011). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [URL: https://www.researchgate.
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Application Notes and Protocols for (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid in OLED Technology
Foreword: The Strategic Role of Biphenyl Boronic Acids in Next-Generation OLEDs
The relentless pursuit of enhanced efficiency, longevity, and color purity in Organic Light-Emitting Diodes (OLEDs) is fundamentally a quest for molecular excellence. The precise design of organic semiconductor materials dictates the performance of the final device. Within the vast chemical toolbox available to materials scientists, biphenyl boronic acids have emerged as indispensable building blocks. Their utility, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction, allows for the systematic construction of complex, conjugated molecules that form the heart of modern OLEDs.
This document provides a detailed technical guide on the applications of a specific, yet broadly representative, building block: (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid . While direct, published applications of this exact molecule in OLEDs are not widespread, its structural motifs—a biphenyl core for electronic properties, a boronic acid for synthetic versatility, and a chiral pentan-2-yloxy chain for processability—make it a highly promising candidate for the synthesis of advanced OLED materials. This guide will, therefore, serve as both an application note on its potential uses and a set of predictive protocols for its integration into OLED material synthesis workflows. We will delve into the rationale behind its molecular design and provide actionable experimental procedures for its use in creating novel hole-transporting and emissive materials.
Molecular Profile and Strategic Advantages
This compound (CAS No. 158937-25-8) is an aromatic boronic acid featuring a biphenyl backbone. The key functional components of this molecule and their strategic implications for OLED material design are outlined below:
| Molecular Component | Structure | Function in OLED Material Synthesis |
| Biphenyl Core | C₆H₅-C₆H₄- | Provides a rigid, conjugated scaffold that is fundamental for efficient charge transport (holes or electrons) and can serve as the backbone for emissive materials. The electronic properties can be tuned by substitution on the phenyl rings. |
| Boronic Acid Group | -B(OH)₂ | A versatile functional group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This enables the formation of C-C bonds with a wide range of aryl and heteroaryl halides, allowing for the construction of complex molecular architectures. |
| Pentan-2-yloxy Group | -OCH(CH₃)(CH₂)₂CH₃ | A chiral, non-planar alkyl ether group. Its primary roles are to enhance the solubility of the resulting OLED materials, making them suitable for solution-based processing techniques like spin-coating and inkjet printing. It also introduces steric hindrance that can prevent intermolecular aggregation (π-π stacking), which often leads to fluorescence quenching and poor film morphology. The chirality may also induce specific molecular packing in the solid state.[1][2] |
The combination of these features makes this boronic acid a prime candidate for synthesizing materials for solution-processed OLEDs, which are of great interest for large-area and low-cost manufacturing.
Potential Applications in OLED Device Architecture
Based on the structural characteristics of materials derived from similar biphenyl boronic acids, we can confidently predict the primary applications of this compound in the following OLED layers:
Hole Transport Layer (HTL) Materials
The biphenyl core, when coupled with electron-donating moieties such as triarylamines, can form highly effective hole-transporting materials. The pentan-2-yloxy group would ensure good solubility and film-forming properties, crucial for creating uniform, amorphous HTLs in solution-processed devices.
Workflow for HTL Material Synthesis
Caption: Synthesis of a hole-transporting material.
Emissive Layer (EML) Materials
By coupling the boronic acid with fluorescent or phosphorescent cores (e.g., anthracene, pyrene, or carbazole derivatives), novel emitters can be synthesized. The biphenyl unit can act as a linker or part of the emissive core itself. The alkoxy chain would again be beneficial for solubility and for preventing aggregation-induced quenching, potentially leading to higher photoluminescence quantum yields in the solid state.
Workflow for Emitter Synthesis
Caption: Synthesis of an emissive material.
Experimental Protocols
The following protocols are predictive and based on well-established Suzuki-Miyaura coupling procedures for the synthesis of OLED materials. Researchers should consider these as starting points for optimization.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 3.0 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water, 3:1:1 v/v/v), degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (3.0 eq.).
-
Inerting: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst to the stirring mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel or by recrystallization to yield the pure target molecule.
Causality Behind Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable or complex aryl halide.
-
Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
-
Degassed Solvents: The removal of dissolved oxygen is critical as oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Inert Atmosphere: Prevents the oxidation of the catalyst and other reaction components.
Characterization of Synthesized Materials
The successful synthesis of new OLED materials requires rigorous characterization to understand their properties and predict their performance in a device.
| Property | Characterization Technique | Information Gained |
| Chemical Structure | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirmation of the molecular structure and purity of the synthesized compound. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the decomposition temperature (Td), indicating the material's stability during the vacuum deposition process (if applicable) and device operation. |
| Amorphous Nature | Differential Scanning Calorimetry (DSC) | Identifies the glass transition temperature (Tg), which is a measure of the material's morphological stability. A high Tg is desirable to prevent crystallization in the thin film state. |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Determines the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are crucial for charge injection and transport in an OLED. |
| Photophysical Properties | UV-Vis Absorption and Photoluminescence (PL) Spectroscopy | Provides information on the material's absorption and emission wavelengths, as well as its photoluminescence quantum yield (PLQY), which is a measure of its emissive efficiency. |
Conclusion and Future Outlook
This compound represents a strategically designed building block for the synthesis of advanced materials for solution-processed OLEDs. Its biphenyl core provides a robust platform for charge transport and luminescence, while the chiral alkoxy chain is anticipated to impart excellent solubility and film-forming properties. The protocols and characterization workflows detailed in this guide provide a solid foundation for researchers to explore the potential of this versatile intermediate. Future work should focus on the synthesis and characterization of novel hole-transporting and emissive materials derived from this boronic acid, followed by their incorporation into OLED devices to evaluate their electroluminescent performance. The insights gained from such studies will undoubtedly contribute to the ongoing development of low-cost, high-performance OLED displays and lighting.
References
-
Chemists design OLEDs that electrically flip the handedness of light. (2025). chem.ox.ac.uk. [Link]
-
Spin-polarized white organic light-emitting diodes based on chirality-induced spin selectivity effect. (2024). ChemRxiv. [Link]
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Application Note: Strategic Synthesis of Biaryl Pharmaceutical Intermediates Using (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid
Introduction: The Biaryl Motif and Advanced Building Blocks
The 1,1'-biaryl scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to position functional groups in precise three-dimensional orientations, enabling high-affinity interactions with biological targets, while also offering a metabolically robust core. The synthesis of these motifs is heavily reliant on powerful cross-coupling methodologies, with the palladium-catalyzed Suzuki-Miyaura reaction standing out as a particularly versatile and widely adopted strategy.[2][3] This reaction's success is due to its mild conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[2][4]
This application note provides a detailed guide to the use of (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid , a sophisticated building block for the synthesis of complex pharmaceutical intermediates. The inclusion of the chiral pentan-2-yloxy chain introduces specific lipophilic and steric properties that can be crucial for modulating a compound's pharmacokinetic and pharmacodynamic profile, such as membrane permeability and protein binding. We will explore the mechanistic rationale behind the Suzuki-Miyaura coupling, provide detailed, field-tested protocols, and discuss optimization strategies to empower researchers in drug discovery and development.
Reagent Profile: Physicochemical Properties and Handling
This compound is a white to off-white solid. Its structural features—a biphenyl core, a boronic acid functional group, and an alkoxy chain—dictate its reactivity and handling requirements.
| Property | Value | Source / Note |
| Molecular Formula | C₁₇H₂₁BO₃ | - |
| Molecular Weight | 284.16 g/mol | [5] |
| Appearance | White to off-white solid | Typical for arylboronic acids |
| Storage | Store under inert gas (Argon or Nitrogen) at 2-8°C | [6] |
| Key Reactivity | Suzuki-Miyaura Cross-Coupling Partner | [6] |
| Primary Instability | Protodeboronation | [7] |
Expert Insights on Handling and Stability: The primary pathway for the degradation of arylboronic acids is protodeboronation , the cleavage of the C–B bond by a proton source. This process is often accelerated by residual palladium catalysts or exposure to acidic/basic conditions at elevated temperatures. To ensure the integrity and reactivity of the reagent:
-
Storage: Always store under an inert atmosphere (argon is preferred) and refrigerated. Oxygen can promote side reactions like homocoupling during the reaction itself.[8]
-
Purification: If the purity is questionable, the boronic acid can be purified. Recrystallization from a suitable solvent like an ethanol/water or toluene mixture is a common first approach.[9] For more challenging purifications, derivatization into a diethanolamine adduct can be performed, which often yields a highly crystalline, stable solid that is easily purified and can be hydrolyzed back to the free boronic acid just before use.[10][11]
The Suzuki-Miyaura Coupling: Mechanistic Rationale
The Suzuki-Miyaura reaction is a complex catalytic process that enables the formation of a C-C bond between the boronic acid and an organic halide or pseudohalide (e.g., triflate). Understanding the underlying mechanism is critical for rational troubleshooting and optimization. The widely accepted catalytic cycle involves a Pd(0)/Pd(II) couple and consists of three primary steps.[7][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the electrophile. The rate of this step is typically I > Br > OTf >> Cl.[13] The choice of ligand (L) is crucial; electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) accelerate this step, allowing for the use of less reactive aryl chlorides.[2][14]
-
Transmetalation: This is the transfer of the organic group (Ar') from boron to the palladium center. This step is often rate-limiting and requires activation of the boronic acid by a base.[15] The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex ([Ar'B(OH)₃]⁻), which facilitates the transfer of the aryl group to the electrophilic Pd(II) center.[7][15] The choice of base can significantly impact yield, with stronger bases often required for less reactive partners.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[12] This step is typically fast and irreversible.
Experimental Protocol: General Procedure for Synthesis of a Biaryl Intermediate
This protocol describes a general method for coupling this compound with a generic aryl bromide.
4.1 Reagents and Equipment
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., anhydrous K₂CO₃ or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Schlenk flask or microwave vial, magnetic stir bar, condenser
-
Inert atmosphere supply (Argon or Nitrogen)
4.2 Reaction Parameter Stoichiometry
| Reagent | Equivalents | Molar Ratio (mol%) | Purpose |
| Aryl Bromide | 1.0 | - | Electrophile |
| Boronic Acid | 1.2 - 1.5 | - | Nucleophile (slight excess to drive reaction) |
| Palladium Catalyst | 0.01 - 0.05 | 1 - 5 mol% | Catalyst |
| Base | 2.0 - 3.0 | - | Boron activation |
| Solvent | - | - | Reaction Medium |
4.3 Step-by-Step Protocol
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[16]
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask against a positive pressure of inert gas. Quickly add the degassed solvent (e.g., Dioxane/H₂O 4:1, to a concentration of ~0.1 M with respect to the aryl bromide).
-
Reaction Execution: Lower the flask into a pre-heated oil bath (typically 80-100 °C) and stir vigorously. Alternatively, for microwave-assisted synthesis, seal the vial and heat to 100-140 °C for 10-30 minutes.[17]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours (or minutes for microwave).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Application Example: Synthesis of a Pyridine-Containing Intermediate
Heterocyclic biaryls are of high interest in drug discovery.[18] This example illustrates the synthesis of a biphenyl-pyridine intermediate, a common scaffold.
Caption: Synthesis of a fluoropyridinyl-biaryl pharmaceutical intermediate.
This specific intermediate could serve as a precursor for compounds targeting kinases or other ATP-binding proteins, where the fluoropyridine moiety can engage in critical hydrogen bonding interactions. The pentan-2-yloxy group provides a lipophilic handle to occupy hydrophobic pockets and can be optimized to fine-tune ADME properties.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently strong base. 3. Decomposed boronic acid. | 1. Ensure rigorous degassing and use of fresh catalyst/ligand. 2. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃). 3. Use fresh, purified boronic acid. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst without complete reduction. | 1. Improve inerting technique. 2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure precatalyst activation conditions are appropriate.[19] |
| Protodeboronation | 1. Presence of water/protons. 2. Prolonged reaction at high temperature. | 1. Use anhydrous solvents and base. 2. Monitor reaction closely and stop when complete. Consider a more active catalyst to lower temperature/time.[7] |
| Product is Difficult to Purify | 1. Byproducts have similar polarity. 2. Residual boron impurities. | 1. Optimize chromatography (different solvent system, different stationary phase). 2. Perform an aqueous base wash (e.g., 1M NaOH) during workup to remove boric acid byproducts. |
Conclusion
This compound is a highly valuable and versatile building block for the construction of complex biaryl structures central to modern drug discovery.[20][21] Through the robust and reliable Suzuki-Miyaura cross-coupling reaction, medicinal chemists can efficiently access novel chemical matter. A thorough understanding of the reaction mechanism, careful reagent handling, and rational selection of reaction parameters are paramount to achieving high yields and purity. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully leverage this reagent in the synthesis of next-generation pharmaceutical intermediates.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Moreno-Mañas, M., Pérez, M., & Pleixats, R. (1996). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]
-
Moreno-Mañas, M., Pérez, M., & Pleixats, R. (1996). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. American Chemical Society. [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. [Link]
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Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
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Thomas, A. A., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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The Royal Society of Chemistry. Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. [Link]
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LookChem. Cas 158937-25-8, [4'-(pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid. [Link]
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Reddit. Purification of boronic acids?. [Link]
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Al-Kaysi, R. O., et al. (2020). Efficiently self-healing boronic ester crystals. Matter. [Link]
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Reddit. HELP: Purifying boronic acids sucks. [Link]
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PubChem. {4'-[(Propan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid. [Link]
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PubChem. (4'-(Pentan-3-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid. [Link]
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Kaur, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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Santagada, V., et al. (2002). The application of microwave irradiation as new convenient synthetic procedure in drug discovery. Current Medicinal Chemistry. [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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Brown, D. G., & Wobst, H. J. (2023). Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery. ACS Omega. [Link]
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Kaur, H., et al. (2020). CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review. RSC Advances. [Link]
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Chinese Journal of Pharmaceuticals. (2024). 2024 Volume 55 Issue 6 Published. [Link]
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Li, L., et al. (2022). Applications of Solution NMR in Drug Discovery. Molecules. [Link]
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Kihlberg, J., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Journal of Medicinal Chemistry. [Link]
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Application Notes & Protocols: Strategic Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid
For: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comprehensive framework for the strategic selection of palladium catalysts and the optimization of reaction conditions for the coupling of a structurally complex building block, (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid. This substrate presents unique challenges due to the steric hindrance imparted by the pentan-2-yloxy group and the biphenyl scaffold. We will delve into the mechanistic underpinnings of catalyst selection, offering a rationale-driven approach to overcoming common hurdles such as low conversion, slow reaction rates, and competitive side reactions like protodeboronation. This document is intended to serve as a practical, in-depth resource for chemists aiming to efficiently incorporate this and similar sterically demanding boronic acids into their synthetic targets.
Introduction: The Suzuki-Miyaura Coupling and Its Challenges
The palladium-catalyzed Suzuki-Miyaura coupling reaction is a versatile and widely used method for constructing biaryl and substituted aryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction typically involves the coupling of an organoboron species, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[3]
The general catalytic cycle, depicted below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] The efficiency of each step is highly dependent on the choice of palladium source, ligand, base, and solvent.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The substrate in focus, this compound, introduces specific steric demands that can impede the reaction. The bulky pentan-2-yloxy group can hinder the approach of the boronic acid to the palladium center during the transmetalation step. Furthermore, sterically congested biaryl products can be challenging to form via reductive elimination.[7] Therefore, a judicious choice of catalyst system is paramount for achieving high yields.
The Heart of the Matter: Palladium Precatalyst and Ligand Selection
The combination of the palladium source (precatalyst) and the ancillary ligand dictates the reactivity and stability of the active catalytic species. For sterically hindered substrates, the ligand plays a crucial role in promoting the key steps of the catalytic cycle.[8][9]
Palladium Precatalysts: Stability and Activation
Modern palladium precatalysts are designed to be air- and moisture-stable, ensuring reproducibility and ease of handling.[10][11] They are activated in situ under the basic reaction conditions to generate the active Pd(0) species.[12] Some of the most effective and commonly used precatalysts for challenging couplings are the Buchwald palladacycles (G3 and G4 precatalysts).[11] These precatalysts offer the advantage of forming a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[8]
Ligand Selection: The Key to Success with Hindered Substrates
For sterically demanding couplings, the choice of phosphine ligand is critical. Electron-rich and bulky phosphine ligands are generally preferred as they enhance the rates of both oxidative addition and reductive elimination.[5][8] The Buchwald family of biarylphosphine ligands has proven to be particularly effective for a wide range of challenging Suzuki-Miyaura couplings.[13]
Table 1: Recommended Ligands for Screening
| Ligand Name | Structure | Key Features & Rationale for Use |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A highly versatile and robust ligand, effective for a broad range of substrates, including sterically hindered ones.[13] Its bulkiness promotes the formation of the active monoligated Pd(0) species. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | The dimethoxy groups are thought to stabilize the palladium complex. SPhos has shown unprecedented activity for Suzuki-Miyaura couplings, allowing for low catalyst loadings.[14] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often effective in cases where other ligands fail, particularly with heteroaromatic substrates.[2] Its steric profile is well-suited for challenging couplings. |
| tBuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | The tert-butyl groups provide increased steric bulk compared to XPhos, which can be beneficial for promoting reductive elimination of highly substituted biaryls.[13] |
The rationale for selecting these bulky, electron-donating ligands is their ability to stabilize the monoligated Pd(0) intermediate, which is believed to be a key species in the catalytic cycle for hindered substrates.[8] This less-coordinated palladium center is more accessible for oxidative addition.
The Supporting Cast: Role of Base and Solvent
The choice of base and solvent is not trivial and can significantly impact reaction efficiency, particularly when dealing with sensitive or sterically hindered substrates.[15][16]
Base Selection
The base plays multiple roles in the Suzuki-Miyaura reaction: it facilitates the transmetalation step by forming a more nucleophilic boronate species and is involved in the regeneration of the active catalyst.[17] For sterically hindered boronic acids, a stronger base may be required to promote the often rate-limiting transmetalation step.
Table 2: Recommended Bases for Screening
| Base | Strength | Comments |
| K₂CO₃ | Moderate | A common and effective base, often used in aqueous solutions. A good starting point for initial screening.[18] |
| K₃PO₄ | Strong | A stronger base that is often more effective for hindered substrates and can be used in both aqueous and anhydrous conditions.[18] |
| Cs₂CO₃ | Strong | A highly effective but more expensive base, often used for particularly challenging couplings. |
| t-BuOK | Very Strong | A very strong, non-nucleophilic base that can be highly effective in anhydrous conditions, especially with sterically demanding partners.[19] |
Solvent Systems
The solvent must solubilize the reactants and the catalyst system. For Suzuki-Miyaura couplings, a variety of organic solvents, often with the addition of water, are employed.[3] The presence of water can be beneficial for dissolving inorganic bases and facilitating the formation of the boronate species.
Table 3: Recommended Solvents for Screening
| Solvent | Polarity | Comments |
| Dioxane/Water | Polar aprotic/Polar protic | A very common and effective solvent system for Suzuki couplings. |
| Toluene/Water | Nonpolar/Polar protic | Another widely used biphasic system. Toluene can be beneficial for reactions run at higher temperatures. |
| THF/Water | Polar aprotic/Polar protic | A good alternative to dioxane, though its lower boiling point limits the reaction temperature. |
| DMF | Polar aprotic | A polar aprotic solvent that can be useful for solubilizing all components, but care must be taken as it can decompose at high temperatures. |
The choice of solvent can also influence the selectivity of the reaction in some cases.[20]
Experimental Protocols
The following protocols provide a systematic approach to screening and optimizing the Suzuki-Miyaura coupling of this compound.
Catalyst and Condition Screening Protocol
This protocol is designed for initial screening of catalysts, bases, and solvents in parallel to identify promising reaction conditions.
Diagram 2: Workflow for Catalyst and Condition Screening
Caption: A systematic workflow for screening palladium catalysts and reaction conditions.
Materials:
-
This compound
-
Aryl halide or triflate coupling partner
-
Palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G2, RuPhos Pd G3, tBuXPhos Pd G3)
-
Bases (K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuOK)
-
Anhydrous solvents (Dioxane, Toluene, THF, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Reaction vials (e.g., 2 mL microwave vials or a 24-well reaction block)
-
Stir bars
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of the boronic acid, the aryl halide/triflate, and an internal standard (for analytical purposes) in the chosen solvent.
-
Catalyst Addition: To each reaction vial, add the appropriate palladium precatalyst (typically 1-2 mol%).
-
Reactant Addition: Add the stock solutions of the boronic acid (typically 1.2-1.5 equivalents) and the aryl halide/triflate (1.0 equivalent) to each vial.
-
Base Addition: Add the chosen base (typically 2-3 equivalents). If using an aqueous base, ensure the water is degassed.
-
Reaction: Seal the vials and place them in a preheated aluminum block on a stirrer hotplate. Heat the reactions at a set temperature (a good starting point is 80-100 °C) for a predetermined time (e.g., 12-24 hours).
-
Analysis: After the reaction is complete, cool the vials to room temperature, quench the reaction (e.g., with water or a saturated NH₄Cl solution), and analyze the crude reaction mixture by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.
Reaction Optimization and Scale-Up Protocol
Once the optimal catalyst, base, and solvent system have been identified from the screening, further optimization of reaction parameters such as temperature, concentration, and catalyst loading should be performed.
Procedure:
-
Temperature Optimization: Set up a series of reactions using the best conditions identified in the screening phase, varying the temperature (e.g., 60 °C, 80 °C, 100 °C). Monitor the reactions over time to determine the optimal temperature for achieving high conversion in a reasonable timeframe.
-
Concentration Optimization: Vary the concentration of the reactants to see its effect on the reaction rate and yield. More concentrated reactions may proceed faster but could also lead to solubility issues or side product formation.
-
Catalyst Loading Optimization: Once the optimal temperature and concentration are established, systematically decrease the catalyst loading (e.g., from 2 mol% down to 0.1 mol% or lower) to determine the minimum amount of catalyst required for efficient conversion. This is particularly important for process development and cost reduction.[21]
-
Scale-Up: Once the fully optimized conditions are established, the reaction can be scaled up to produce the desired quantity of the product. Ensure efficient stirring and temperature control during the scale-up.
Product Purification and Characterization
After the reaction is complete, a standard aqueous workup is typically performed to remove the inorganic salts. The crude product can then be purified by flash column chromatography on silica gel. The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
Table 4: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inefficient oxidative addition- Inefficient transmetalation | - Use a fresh batch of precatalyst.- Switch to a more electron-rich and bulky ligand (e.g., tBuXPhos).- Use a stronger base (e.g., K₃PO₄ or t-BuOK).- Increase the reaction temperature. |
| Protodeboronation | - Presence of water and base- High reaction temperature | - Use anhydrous conditions with a base like K₃PO₄ or t-BuOK.- Use a more stable boronic ester (e.g., a pinacol ester) if the boronic acid is unstable.- Lower the reaction temperature and extend the reaction time. |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. |
Conclusion
The successful Suzuki-Miyaura coupling of sterically hindered substrates like this compound hinges on a rational and systematic approach to catalyst and condition selection. The use of modern, air-stable palladium precatalysts in combination with bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and their derivatives provides a powerful toolkit for overcoming the challenges associated with these demanding transformations. By following the screening and optimization protocols outlined in this guide, researchers can efficiently identify robust and scalable conditions for the synthesis of complex molecular architectures, thereby accelerating the pace of discovery in drug development and materials science.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Available at: [Link]
-
Selected examples of commercially available palladium(II) precatalysts for cross‐coupling reactions. - ResearchGate. (n.d.). Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). Available at: [Link]
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Suzuki reaction - Wikipedia. (n.d.). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Accounts of Chemical Research - ACS Publications. (n.d.). Available at: [Link]
-
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. (2017). Available at: [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (n.d.). Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.). Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.). Available at: [Link]
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Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (n.d.). Available at: [Link]
-
Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls - Sci-Hub. (2009). Available at: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Available at: [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. (n.d.). Available at: [Link]
-
Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - ChemRxiv. (n.d.). Available at: [Link]
-
Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC - NIH. (2025). Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022). Available at: [Link]
-
Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC - NIH. (n.d.). Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. (n.d.). Available at: [Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex | The Journal of Organic Chemistry - ACS Publications. (n.d.). Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024). Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (n.d.). Available at: [Link]
-
Buchwald Phosphine Ligands - Merck Millipore. (n.d.). Available at: [Link]
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- 6. chemrxiv.org [chemrxiv.org]
- 7. Sci-Hub. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls / Inorganica Chimica Acta, 2009 [sci-hub.box]
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Application Note: Strategic Base Selection for the Suzuki-Miyaura Coupling of Biphenylboronic Acids
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Challenge of Complex Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction is indispensable in pharmaceutical and materials science for synthesizing substituted biphenyls, a common motif in many approved drugs and advanced materials.[1][3][4] The reaction's general tolerance for functional groups, mild conditions, and the use of stable and less toxic organoboron reagents contribute to its widespread adoption.[1][5]
While catalyst and ligand development often receive the most attention, the choice of base is a critical, and often decisive, parameter that dictates the success, yield, and selectivity of the coupling, particularly with challenging substrates like sterically hindered biphenylboronic acids. The base is not a mere spectator; it is an active and essential participant in the catalytic cycle.[2] This guide provides a detailed analysis of the multifaceted role of the base and offers a strategic framework for its selection to empower researchers in optimizing the synthesis of complex biaryl compounds.
The Multifaceted Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling is fundamentally linked to a three-stage catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6] The base plays a crucial and complex role, primarily in facilitating the rate-determining transmetalation step.[2][7]
The key functions of the base include:
-
Formation of the Boronate Complex : The primary role of the base is to react with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[7][8] This activation enhances the polarization of the organic ligand on the boron atom, making it competent to displace the halide or pseudohalide on the palladium(II) complex during transmetalation.[2][5]
-
Formation of the Active Palladium Complex : In some mechanistic pathways, particularly with weaker bases, the base (e.g., OH⁻) can first react with the organopalladium(II) halide intermediate [ArPd(L)₂X] to form a palladium-hydroxo complex [ArPd(L)₂(OH)]. This species is then highly reactive towards the neutral boronic acid.[1][7]
-
Acceleration of Reductive Elimination : Certain bases, such as alkoxides, have been shown to accelerate the final reductive elimination step, further enhancing the overall catalytic turnover.[1]
The interplay of these roles is illustrated in the catalytic cycle below.
A Strategic Guide to Base Selection
The choice of base is dictated by a careful balance of reactivity, substrate stability, and reaction conditions. For biphenylboronic acids, which can present steric challenges, a systematic approach is essential.
Classification and Properties of Common Bases
Bases used in Suzuki-Miyaura couplings can be broadly categorized as inorganic or organic. Inorganic bases are far more common and generally more effective.[9]
-
Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are perhaps the most widely used bases. They are moderately strong and effective in a variety of solvent systems, often aqueous mixtures with toluene, dioxane, or THF.[2] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often provides superior results for difficult couplings, albeit at a higher cost.
-
Phosphates (e.g., K₃PO₄): Potassium phosphate is a strong, non-nucleophilic base that is particularly useful for coupling sterically hindered substrates and those containing base-labile functional groups (e.g., esters).[10] It is often used under anhydrous or nearly anhydrous conditions.
-
Hydroxides (e.g., NaOH, KOH): These are very strong bases that can promote rapid reactions but may also lead to side reactions, such as hydrolysis of sensitive functional groups or degradation of the boronic acid.[9][10]
-
Fluorides (e.g., KF, CsF): Fluoride ions are unique in their ability to form highly nucleophilic trifluoroborate salts in situ. Anhydrous potassium fluoride (KF) is particularly effective for substrates with base-labile groups.[5][10]
-
Organic Bases (e.g., Triethylamine (TEA), DIPEA): Amine bases are generally considered weak and are less effective than their inorganic counterparts for most Suzuki couplings.[9] They are typically reserved for specific applications where inorganic bases are incompatible.
Data Summary: Comparison of Common Bases
The following table summarizes the properties and typical applications of bases frequently employed in the Suzuki-Miyaura coupling of biphenylboronic acids.
| Base | Class | Relative Strength | Key Characteristics & Applications |
| K₂CO₃ | Carbonate | Moderate | General purpose, cost-effective. Excellent for standard couplings in aqueous/organic biphasic systems. |
| Na₂CO₃ | Carbonate | Moderate | Often interchangeable with K₂CO₃; some studies find it to be the most effective base for specific systems.[11] |
| Cs₂CO₃ | Carbonate | Strong | Highly effective for sterically hindered substrates and challenging couplings. Increased solubility in organic solvents. |
| K₃PO₄ | Phosphate | Strong | Excellent for substrates with base-labile functional groups (e.g., esters, amides). Often used in anhydrous conditions.[10] |
| NaOH, KOH | Hydroxide | Very Strong | High reactivity, but can promote side reactions like ester hydrolysis and protodeboronation. Use with caution.[9][10] |
| KF | Fluoride | Moderate | Mild conditions, compatible with base-sensitive groups. Anhydrous conditions are often preferred.[5] |
| TEA, DIPEA | Amine | Weak | Generally less effective. Used when inorganic bases are not tolerated by the substrate.[9] |
Decision Workflow for Base Selection
Selecting the optimal base requires consideration of the specific biphenylboronic acid and its coupling partner. The following workflow provides a logical path for this decision-making process.
Experimental Protocols
The following protocols provide a starting point for reaction setup and optimization. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise noted.
Protocol 1: General Procedure for Base Screening
This protocol is designed to efficiently screen several bases for a new Suzuki-Miyaura coupling.
Materials:
-
Aryl Halide (e.g., 4-bromobiphenyl, 1.0 mmol)
-
Biphenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O 4:1, or Dioxane/H₂O 4:1, 5 mL)
Procedure:
-
To a series of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 mmol), biphenylboronic acid (1.2 mmol), and the palladium catalyst (0.03 mmol).
-
To each respective vial, add one of the selected bases (2.0 mmol).
-
Evacuate and backfill each vial with an inert gas (repeat 3 times).
-
Add the degassed solvent system (5 mL) to each vial via syringe.
-
Seal the vials and place them in a preheated heating block or oil bath set to the desired temperature (e.g., 80-100 °C).
-
Stir the reactions vigorously for the designated time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analyze the crude product yield and purity by ¹H NMR or GC-MS to determine the most effective base.
Protocol 2: Optimized Coupling of a Sterically Hindered Substrate
This protocol is an example for coupling a sterically demanding biphenylboronic acid where a stronger base is often required.
Reaction: 2-Bromobiphenyl with (2',6'-Dimethoxy-[1,1'-biphenyl]-4-yl)boronic acid.
Materials:
-
2-Bromobiphenyl (233 mg, 1.0 mmol)
-
(2',6'-Dimethoxy-[1,1'-biphenyl]-4-yl)boronic acid (310 mg, 1.2 mmol)
-
Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd)
-
SPhos (32.8 mg, 0.08 mmol, 8 mol%)
-
Potassium Phosphate (K₃PO₄, 424 mg, 2.0 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
In an oven-dried Schlenk flask, combine 2-bromobiphenyl, the boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 12 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired tetra-aryl product.
Troubleshooting Guide for Base-Related Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Base too weak: Insufficient activation of the boronic acid. - Base/Solvent Incompatibility: Poor solubility of the inorganic base in the organic solvent. | - Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[10] - Ensure vigorous stirring for biphasic reactions. Add a phase-transfer catalyst if necessary. |
| Protodeboronation | - Base too strong or conditions too harsh: The boronic acid is cleaved by the base and a proton source (water).[10] - Reaction too slow: Prolonged exposure to basic, aqueous conditions. | - Use a milder base (e.g., K₃PO₄ or anhydrous KF).[10] - Use anhydrous solvents. - Convert the boronic acid to a more stable boronic ester (e.g., pinacol ester).[10][12] |
| Side Reactions | - Hydrolysis of Esters/Amides: Use of strong hydroxides or alkoxides. - Homocoupling of Boronic Acid: Can be promoted by certain conditions. | - Switch to a non-nucleophilic base like K₃PO₄ or K₂CO₃.[10] - Thoroughly degas the reaction mixture to remove oxygen. Ensure the palladium catalyst is of high quality. |
| Poor Reproducibility | - Inconsistent Base Quality: Water content in bases like K₃PO₄ can vary. - Incomplete Dissolution: Base may not be fully participating in the reaction. | - Use freshly purchased or properly stored bases. Consider drying the base before use. - Use a solvent system that better solubilizes the base (e.g., Cs₂CO₃ is more soluble than K₂CO₃). |
Conclusion
The selection of a base is a pivotal decision in the design of a successful Suzuki-Miyaura cross-coupling reaction. While general guidelines suggest starting with common carbonates like K₂CO₃ for standard couplings, challenging substrates such as sterically hindered biphenylboronic acids or those with sensitive functional groups demand a more nuanced approach. Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ have proven invaluable for overcoming these challenges. By understanding the mechanistic role of the base and systematically evaluating substrate properties, researchers can strategically select the optimal base, minimizing side reactions and maximizing the yield and efficiency of complex biaryl synthesis.
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 18, 2026, from [Link]
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 18, 2026, from [Link]
- Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved January 18, 2026, from [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved January 18, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 18, 2026, from [Link]
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solvent effects in Suzuki coupling with (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid
An Application Note on Optimizing Suzuki Coupling Reactions: Solvent Effects on the Performance of (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid
Authored by: Gemini, Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds for pharmaceutical and materials science applications.[1][2] This application note provides an in-depth guide to understanding and optimizing the critical role of the solvent system in the Suzuki coupling of this compound, a substrate with significant lipophilicity and potential steric considerations. We will explore the mechanistic influence of solvents, present a systematic protocol for solvent screening, and offer an optimized procedure to maximize reaction efficiency, yield, and purity for this class of molecules.
Introduction: Beyond the Reactants
The power of the palladium-catalyzed Suzuki-Miyaura coupling lies in its remarkable functional group tolerance and its use of readily available and generally stable organoboron reagents.[3][4] The reaction facilitates the synthesis of complex molecules, including polyolefins, styrenes, and substituted biphenyls, which are prevalent scaffolds in drug discovery.[1] The target molecule for this guide, this compound, possesses a biphenyl core functionalized with a pentyloxy group.[5][6] This appendage increases the molecule's nonpolar character, presenting a distinct challenge: achieving homogeneous conditions where the lipophilic boronic acid, the aryl halide coupling partner, the polar inorganic base, and the palladium catalyst can all effectively interact.
The choice of solvent is often the most critical, yet under-examined, variable that dictates the success of a Suzuki coupling.[7] It is not merely a medium for the reaction but an active participant that profoundly influences every step of the catalytic cycle.[8][9] This guide will dissect the causal relationships between solvent properties and reaction outcomes, providing researchers with the rationale and tools to move beyond standard "off-the-shelf" conditions and towards rationally designed, optimized protocols.
The Mechanistic Role of the Solvent System
The Suzuki coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[10][11] The solvent system exerts a powerful influence on the rate and efficiency of each fundamental step.
-
Solubility and Phase Behavior : The primary function of the solvent is to dissolve the reactants. In the case of our target boronic acid, a solvent system must accommodate the nonpolar biphenyl structure, the polar boronic acid moiety, the (often) inorganic base, and the palladium-ligand complex. Insufficient solubility of any component can lead to a sluggish or failed reaction.[12] Biphasic systems, such as toluene/water, are often employed to dissolve both the organic substrates and the inorganic base separately.
-
Activation of the Boronic Acid (Transmetalation) : The transmetalation step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][3] The solvent's ability to dissolve the base and mediate its interaction with the boronic acid is paramount. Protic co-solvents like water or alcohols can facilitate this by solvating the inorganic base and accelerating the formation of the key [Ar-B(OH)3]- species.[8][13]
-
Stabilization of the Catalyst : The active Pd(0) catalyst is prone to decomposition into inactive palladium black. The solvent can coordinate with the palladium center, stabilizing it and preventing aggregation.[14][15] However, strongly coordinating solvents can also compete with the phosphine ligands, potentially inhibiting catalytic activity.[16]
-
Influence on Oxidative Addition and Reductive Elimination : The polarity of the solvent can affect the rates of oxidative addition and reductive elimination.[8][17] Polar solvents may stabilize charged intermediates or transition states that form during the cycle, thereby altering the reaction kinetics.
The following diagram illustrates the catalytic cycle and highlights the key stages where the solvent system plays a decisive role.
Application Protocol: Systematic Solvent Screening
To overcome the challenges posed by this compound, a systematic solvent screening is the most effective approach. This protocol is designed for parallel execution to efficiently identify optimal conditions.
Materials and Reagents
-
This compound (Substrate 1)
-
4-Bromoanisole (Model Coupling Partner, Substrate 2)
-
Palladium(II) Acetate (Pd(OAc)2) (Catalyst Precursor)
-
SPhos (Ligand)
-
Potassium Phosphate (K3PO4) (Base)
-
Tetrabutylammonium Bromide (TBAB) (Optional Phase Transfer Catalyst)
-
Solvents (Anhydrous/Degassed): Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), 2-Propanol/Water (4:1)
-
Internal Standard for Analysis (e.g., Dodecane)
-
Reaction Vials with stir bars and septa caps
-
Inert Atmosphere System (Nitrogen or Argon)
Experimental Workflow
The following workflow ensures consistency across the parallel screening experiments.
Step-by-Step Screening Protocol
Note: Perform all additions under an inert atmosphere.[18][19]
-
Preparation: To a set of 5 reaction vials, add K3PO4 (0.3 mmol, 2.0 eq.), Pd(OAc)2 (0.003 mmol, 2 mol%), and SPhos (0.006 mmol, 4 mol%).
-
Inerting: Seal each vial with a septum cap and purge with nitrogen or argon for 10 minutes.
-
Solvent Addition: To each vial, add 1.5 mL of the respective degassed solvent system to be tested:
-
Vial 1: Toluene / H2O (10:1)
-
Vial 2: 1,4-Dioxane / H2O (10:1)
-
Vial 3: THF
-
Vial 4: DMF
-
Vial 5: 2-Propanol / H2O (4:1)
-
-
Reactant Addition: In a separate flask, prepare a stock solution of this compound (0.18 mmol, 1.2 eq.) and 4-Bromoanisole (0.15 mmol, 1.0 eq.) in 1 mL of the corresponding organic solvent for each reaction. Add the appropriate stock solution to each vial via syringe.
-
Reaction: Place the vials in a preheated reaction block or oil bath at 80 °C and stir vigorously for 18 hours.
-
Work-up and Analysis:
-
Cool the reactions to room temperature.
-
Add 1 mL of brine and a known amount of an internal standard (e.g., dodecane).
-
Extract with 2 mL of ethyl acetate.
-
Analyze the organic layer by GC-MS or LC-MS to determine the percent conversion of 4-bromoanisole.
-
Data Interpretation and Discussion
The results from the solvent screen will guide the selection of the optimal system for a scaled-up reaction.
Representative Screening Data
The following table presents hypothetical data for the described screening protocol to illustrate typical outcomes.
| Entry | Solvent System (v/v) | Relative Polarity | Conversion (%) | Observations |
| 1 | Toluene / H₂O (10:1) | Low | 85% | Biphasic, clean reaction profile. |
| 2 | 1,4-Dioxane / H₂O (10:1) | Low | 96% | Homogeneous at reaction temp. Minor byproducts. |
| 3 | THF | Medium | 45% | Incomplete dissolution of base, sluggish reaction. |
| 4 | DMF | High | 62% | Homogeneous, but evidence of catalyst decomposition. |
| 5 | 2-Propanol / H₂O (4:1) | High | 78% | Homogeneous, moderate conversion. |
| 6 | Toluene / H₂O (10:1) + TBAB | Low | 94% | Biphasic, faster rate than Entry 1. |
Reaction conditions as described in section 3.3. Conversion determined by GC-MS analysis relative to an internal standard. Relative polarity is a general classification.
Discussion of Results
-
Ethereal Solvents (Dioxane, THF): The results suggest that for this substrate, moderately polar aprotic solvents that can effectively dissolve the organic components are highly effective, with 1,4-Dioxane providing the best conversion.[10] The presence of water is crucial for dissolving the K3PO4 base and facilitating the transmetalation step.[8][13] THF alone (Entry 3) likely failed due to the poor solubility of the inorganic base.
-
Aromatic Solvents (Toluene): The Toluene/Water system (Entry 1) provides good conversion. This biphasic system is a classic choice, leveraging the high solubility of the organic reactants in toluene and the base in water.
-
Phase Transfer Catalysis (PTC): The addition of TBAB (Entry 6) significantly improves the performance of the Toluene/Water system.[20] The PTC facilitates the transfer of the aqueous boronate anion into the organic phase, accelerating the transmetalation step and increasing the overall reaction rate.[21][22][23]
-
Polar Aprotic Solvents (DMF): While DMF (Entry 4) can solubilize all components, its high polarity and coordinating ability can sometimes lead to catalyst inhibition or decomposition at elevated temperatures, resulting in lower yields.[24]
Based on this screen, 1,4-Dioxane/H₂O appears to be the optimal solvent system, providing the highest conversion in a homogeneous environment.
Optimized Protocol
This protocol is for a 1.0 mmol scale-up reaction using the optimized solvent system identified above.
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a stir bar and condenser, add this compound (341 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), K3PO4 (425 mg, 2.0 mmol), Pd(OAc)2 (4.5 mg, 0.02 mmol, 2 mol%), and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and argon/nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add 10 mL of degassed 1,4-dioxane and 1 mL of degassed water via syringe.
-
Reaction: Heat the mixture to 90 °C in an oil bath and stir vigorously for 12 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with 20 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[25]
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure biphenyl product.
Troubleshooting
| Problem | Potential Cause (Solvent-Related) | Suggested Solution |
| Low Conversion | Poor solubility of base or boronic acid. | Increase water content slightly (e.g., to 5:1 organic/water). For biphasic systems, add a phase transfer catalyst like TBAB. |
| Catalyst Decomposition | Solvent is too coordinating or temperature is too high. | Switch to a less coordinating solvent (e.g., from DMF to Dioxane). Lower the reaction temperature. |
| Protodeboronation | Presence of excess water or protic impurities. Reaction time is too long. | Ensure anhydrous solvents are used for the organic phase. Reduce water content or reaction time. Use a stronger, non-nucleophilic base. |
| Homocoupling (Aryl-Aryl) | Oxygen contamination in the solvent or reaction atmosphere. | Ensure all solvents are thoroughly degassed via sparging with N₂/Ar or freeze-pump-thaw cycles. Maintain a positive inert gas pressure. |
Conclusion
The solvent system is a critical determinant of success in the Suzuki-Miyaura coupling of functionalized, lipophilic substrates like this compound. A simple, single-solvent approach is often insufficient. This guide demonstrates that a systematic screening of solvent systems, including biphasic and aqueous mixtures, is essential for rational protocol development. For the target substrate, a 1,4-Dioxane/Water mixture was identified as superior, effectively balancing the solubility requirements of all reaction components to achieve high conversion. By understanding the mechanistic role of the solvent, researchers can troubleshoot effectively and develop robust, scalable, and high-yielding coupling procedures tailored to their specific substrates.
References
-
Wikipedia. Suzuki reaction. [Link]
-
D'Alterio, M. C., et al. (2021). Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. OUCI. [Link]
-
Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
-
D'Alterio, M. C., et al. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. ResearchGate. [Link]
-
Halpern, M. PTC Suzuki. PTC Organics, Inc. [Link]
-
Valdés-García, G., et al. (2022). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. [Link]
-
Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Quora. (2023). What is the prominent role of water in the Suzuki reaction?. [Link]
-
Ask this paper. (2020). recent-studies-in-suzuki-miyaura-cross-coupling-reactions-with-the-aid-of-phase-transfer-catalysts. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. The effect of different solvents on the Suzuki coupling reac- tion a. [Link]
-
Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). NIH. [Link]
-
ResearchGate. (2021). Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
Sherwood, J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. NIH. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. ACS Publications. [Link]
-
Weires, A. G., et al. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. NIH. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Effects of temperature and solvent in Suzuki reactions of phenylboronic.... [Link]
-
Wang, L., et al. (2012). Highly Efficient Method for Suzuki Reactions in Aqueous Media. NIH. [Link]
-
University of Johannesburg. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
Chen, Y., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Nolan, S. P., et al. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications. [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
LookChem. Cas 158937-25-8,[4'-(pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid. [Link]
-
University of Rochester. Reagents & Solvents: Solvents and Polarity. [Link]
-
Alchem.Pharmtech. CAS 1072951-79-1 | this compound. [Link]
Sources
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- 5. Cas 158937-25-8,[4'-(pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid | lookchem [lookchem.com]
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- 7. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
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- 21. Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings [ouci.dntb.gov.ua]
- 22. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 23. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Harnessing Chirality: A Detailed Protocol for the Synthesis of Optically Active Conjugated Polymers via Suzuki Coupling with (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid
An Application Note for Advanced Polymer Synthesis
Abstract
The introduction of chirality into π-conjugated polymer systems is a frontier in materials science, enabling the development of advanced functional materials for next-generation optoelectronics, such as devices that interact with circularly polarized (CP) light.[1][2][3] This application note provides a comprehensive guide for the synthesis of chiral conjugated polymers utilizing (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid as a key monomer. The presence of the stereogenic center in the pentan-2-yloxy side chain imparts optical activity to the resulting polymer. We present a detailed, field-tested protocol based on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming the carbon-carbon bonds that constitute the polymer backbone.[4][5] This guide covers the reaction mechanism, a step-by-step synthesis protocol, purification techniques, and critical characterization methods to validate the polymer's structure, molecular weight, and, most importantly, its chiroptical properties.
Introduction: The Significance of Chiral Conjugated Polymers
Conjugated polymers are the cornerstone of organic electronics, valued for their tunable optoelectronic properties and solution processability.[6] Introducing chirality—a structural property where a molecule is non-superimposable on its mirror image—unlocks unique functionalities.[7] Chiral π-conjugated materials can selectively interact with left- and right-handed circularly polarized light, a phenomenon that is key for technologies like 3D displays, secure communications, and chiral sensing.[2][3]
The monomer, this compound, is an ideal building block for this purpose. It features:
-
A biphenyl core that extends the π-conjugation along the polymer backbone.
-
A boronic acid group , making it a suitable partner for Suzuki-Miyaura polycondensation.[8][9]
-
A chiral (S)- or (R)-pentan-2-yloxy side chain . This chiral element, while not directly part of the conjugated backbone, can induce a helical or twisted conformation in the polymer chain through steric interactions, transferring its molecular chirality to the supramolecular level.[10] This transfer is essential for achieving significant chiroptical responses like circular dichroism (CD) and circularly polarized luminescence (CPL).
Mechanistic Foundation: The Suzuki-Miyaura Polycondensation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (our boronic acid monomer) and an organohalide (a dihalo-aromatic comonomer).[5][11] When bifunctional monomers are used, this reaction proceeds as a step-growth polycondensation to form the polymer.[12][13] Understanding the catalytic cycle is crucial for optimizing reaction conditions.
The cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the comonomer (e.g., a dibromo-fluorene), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, replacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling polymerization.
Detailed Experimental Protocol
This protocol describes the synthesis of a chiral random copolymer of this compound and 2,7-dibromo-9,9-dioctylfluorene, a common blue-emitting polymer backbone.
Materials and Equipment
-
Monomers:
-
This compound (assume S-enantiomer for this protocol)
-
2,7-dibromo-9,9-dioctylfluorene
-
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Anhydrous potassium carbonate (K₂CO₃)
-
Solvents: Toluene (anhydrous), Degassed deionized water
-
Purification: Methanol, Acetone, Hexane, Chloroform, Phenyl-bonded silica gel
-
Equipment: Schlenk line, three-neck round-bottom flask, condenser, magnetic stirrer/hotplate, oil bath, rotary evaporator, Soxhlet extractor.
Step-by-Step Synthesis Procedure
Rationale: The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst. A two-phase solvent system (Toluene/Water) is used because the inorganic base is soluble in water while the monomers and growing polymer are soluble in the organic phase.
-
Reagent Preparation (in a 100 mL three-neck flask):
-
Add 2,7-dibromo-9,9-dioctylfluorene (e.g., 546 mg, 1.0 mmol) and (S)-(4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid (e.g., 328 mg, 1.0 mmol) to the flask.
-
Add the catalyst, Pd(PPh₃)₄ (e.g., 23 mg, 0.02 mmol, 2 mol%).
-
Add a magnetic stir bar.
-
-
Reaction Setup:
-
Equip the flask with a condenser and a gas inlet/outlet.
-
Seal the flask and connect it to the Schlenk line. Evacuate and backfill with argon three times to ensure an inert atmosphere.
-
-
Solvent and Base Addition:
-
Through a cannula, add 20 mL of anhydrous toluene to dissolve the monomers and catalyst.
-
In a separate flask, prepare a solution of K₂CO₃ (e.g., 829 mg, 6.0 mmol) in 10 mL of deionized water. Degas this aqueous solution by bubbling argon through it for 30 minutes.
-
Add the degassed K₂CO₃ solution to the reaction flask via cannula.
-
-
Polymerization Reaction:
-
Immerse the flask in a preheated oil bath at 90 °C.
-
Stir the biphasic mixture vigorously for 48-72 hours under a positive pressure of argon. The mixture will become increasingly viscous as the polymer forms.
-
-
Reaction Termination and Polymer Precipitation:
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Add a few drops of phenylboronic acid and stir for 1-2 hours to "end-cap" any remaining halogenated chain ends, which improves polymer stability.
-
Pour the reaction mixture into a beaker containing 300 mL of vigorously stirring methanol. A fibrous precipitate (the crude polymer) should form immediately.
-
Continue stirring for 1 hour, then collect the precipitate by filtration.
-
Polymer Purification
Rationale: Purification is critical to remove residual catalyst, unreacted monomers, and low molecular weight oligomers, all of which can quench fluorescence and affect device performance.
-
Soxhlet Extraction:
-
Place the crude polymer in a cellulose thimble and perform sequential Soxhlet extractions with acetone (to remove oligomers) and hexane (to remove remaining monomers) for 24 hours each.
-
Finally, extract the polymer with chloroform to collect the desired high molecular weight fraction.
-
-
Final Precipitation and Drying:
-
Concentrate the chloroform solution using a rotary evaporator.
-
Precipitate the polymer again by adding the concentrated solution dropwise into 300 mL of methanol.
-
Filter the purified polymer, wash with a small amount of fresh methanol, and dry under vacuum at 60 °C for 24 hours.
-
Workflow and Characterization
The successful synthesis must be validated through a series of analytical techniques to confirm the chemical structure, molecular weight distribution, and optoelectronic and chiroptical properties.
Figure 2: Overall workflow from synthesis to characterization of the chiral polymer.
Key Characterization Data
The following table summarizes typical parameters and expected results for this type of polymerization.
| Parameter | Typical Value / Condition | Expected Outcome / Measurement | Rationale |
| Monomer Ratio | 1:1 (Dihalide:Boronic Acid) | High Molecular Weight | Stoichiometric balance is crucial for high conversion in step-growth polymerization. |
| Catalyst Loading | 1-3 mol% Pd(PPh₃)₄ | Efficient Polymerization | Balances reaction rate with cost and ease of removal. |
| Base | K₂CO₃ (4-6 equivalents) | Activates Boronic Acid | Sufficient base is needed to drive the transmetalation step. |
| Molecular Weight (Mₙ) | GPC | 15 - 50 kDa | Indicates successful polymerization to long chains. |
| Polydispersity (PDI) | GPC | 1.8 - 2.5 | Typical for step-growth polymerization methods like Suzuki coupling. |
| ¹H NMR | Solution in CDCl₃ | Broad aromatic/aliphatic peaks | Confirms the incorporation of both monomer units into the polymer structure. |
| UV-Vis Absorption (λₘₐₓ) | Chloroform Solution | ~380-400 nm | Corresponds to the π-π* transition of the conjugated backbone. |
| Photoluminescence (λₑₘ) | Chloroform Solution | ~420-450 nm (Blue Emission) | Confirms the polymer is fluorescent. |
| Circular Dichroism | Chloroform Solution | Non-zero CD signal (Cotton effect) | Crucial: Confirms that the chirality from the side chain has been transferred to the polymer backbone, indicating a successful chiral synthesis.[6][10] |
Conclusion and Outlook
This application note details a robust and reproducible protocol for synthesizing optically active conjugated polymers using this compound. The Suzuki-Miyaura polycondensation is a highly effective method for this purpose. The successful transfer of chirality, confirmed by circular dichroism spectroscopy, opens the door to advanced applications. These materials are prime candidates for use in circularly polarized organic light-emitting diodes (CP-OLEDs), photodetectors, and spin-selective charge transport layers in organic spintronic devices.[1][14] Further research can explore the impact of using the (R) vs. (S) enantiomer of the monomer and tuning the comonomer to modulate the resulting chiroptical and electronic properties.
References
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- Kaur, P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC, PubMed Central.
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Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide provides a comprehensive overview of the experimental setup for the Suzuki-Miyaura reaction, delving into the mechanistic underpinnings of each component's role and offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Introduction: The Power of Palladium-Catalyzed C-C Bond Formation
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or pseudohalide, catalyzed by a palladium(0) complex in the presence of a base.[2] Its widespread adoption is attributed to several key advantages:
-
Mild Reaction Conditions: The reaction often proceeds at moderate temperatures, preserving sensitive functional groups.[1]
-
High Functional Group Tolerance: A broad array of functional groups are compatible with the reaction conditions, minimizing the need for protecting groups.
-
Commercial Availability of Reagents: A vast library of boronic acids and their derivatives are commercially available, enabling rapid access to diverse molecular scaffolds.[3]
-
Low Toxicity: The boron-containing reagents and byproducts are generally considered to have low toxicity, contributing to the reaction's "green" credentials.[1][3]
These features have established the Suzuki-Miyaura coupling as a go-to method for the synthesis of biaryls, polyolefins, and styrenes, which are prevalent motifs in many biologically active compounds.[2][3]
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined catalytic cycle centered around a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions. The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition
The catalytic cycle commences with the oxidative addition of the organic halide (R¹-X) to the active Pd(0) catalyst. In this step, the palladium center inserts itself into the carbon-halide bond, forming a square-planar Pd(II) intermediate.[6] The reactivity of the organic halide is a critical factor, with the general trend being: R-I > R-OTf > R-Br >> R-Cl.[2] While aryl chlorides are less reactive, the development of specialized ligands has enabled their effective use.[6]
Transmetalation
Transmetalation is the pivotal step where the organic group from the organoboron reagent (R²) is transferred to the palladium(II) complex, displacing the halide.[4] This process is facilitated by a base, which plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species.[7][8][9] The exact mechanism of transmetalation can vary depending on the reaction conditions, but it is widely accepted that the formation of the boronate is a key prerequisite for efficient transfer of the organic moiety to the palladium center.[7][10][11]
Reductive Elimination
The final step of the catalytic cycle is reductive elimination, where the two organic groups (R¹ and R²) are coupled to form the desired carbon-carbon bond, and the palladium catalyst is regenerated in its active Pd(0) state.[4] This step is often facilitated by bulky, electron-rich ligands that promote the formation of the new bond and the release of the product from the palladium coordination sphere.[4]
Key Experimental Components: A Scientist's Guide to Reagent Selection
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key components.
The Palladium Catalyst
Palladium complexes are the most common catalysts for this reaction.[4] The active catalytic species is Pd(0), which can be introduced directly or generated in situ from a more stable Pd(II) precatalyst.[6]
| Catalyst Type | Examples | Key Characteristics |
| Pd(0) Sources | Pd(PPh₃)₄, Pd₂(dba)₃ | Directly provide the active Pd(0) species. Pd(PPh₃)₄ is air-sensitive, while Pd₂(dba)₃ is more stable but requires the addition of a ligand.[6] |
| Pd(II) Precatalysts | Pd(OAc)₂, PdCl₂(dppf) | Bench-stable and require reduction to Pd(0) in situ, often by a phosphine ligand or by homocoupling of the boronic acid.[6] |
| Palladacycles | Buchwald Palladacycles | Air- and moisture-stable precatalysts that offer high reactivity and thermal stability.[4] |
While palladium is the dominant catalyst, nickel-based catalysts have emerged as a powerful alternative, particularly for activating challenging substrates like aryl ethers and fluorides.[2]
Ligands: The Key to Reactivity and Selectivity
Ligands are crucial for stabilizing the palladium catalyst, enhancing its reactivity, and influencing the overall efficiency of the reaction.[6] Phosphine-based ligands are the most common, with their electronic and steric properties being tunable to optimize the reaction for specific substrates.[12]
-
Electron-rich ligands facilitate the oxidative addition step.[4]
-
Bulky ligands promote reductive elimination.[4]
N-heterocyclic carbenes (NHCs) have also been developed as highly effective ligands, often exhibiting greater stability than phosphines.[2]
The Base: More Than Just a Proton Scavenger
The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[7][8][9] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[6] The choice of base can significantly impact the reaction rate and yield, and often requires empirical optimization.
The Organoboron Reagent
A wide variety of organoboron reagents can be employed in Suzuki-Miyaura couplings.
-
Boronic acids (R-B(OH)₂): The most commonly used reagents due to their stability and commercial availability.[3]
-
Boronic esters (e.g., pinacol esters): Often used for boronic acids that are unstable or difficult to handle.[13][14]
-
Organotrifluoroborates (R-BF₃K): Are particularly stable and less prone to protodeboronation.[2]
Solvents
A variety of solvents can be used for Suzuki-Miyaura reactions, and the choice often depends on the solubility of the reagents and the reaction temperature.[6] Common solvents include:
-
Ethers: Dioxane, THF[6]
-
Aromatics: Toluene, Xylenes[6]
-
Amides: DMF, DMAc[6]
-
Alcohols and Water: Often used as a co-solvent, which can enhance the solubility of the base and accelerate the reaction.[6][15]
Detailed Experimental Protocol: A Step-by-Step Workflow
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.[16]
Materials
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[16] Seal the flask with a rubber septum.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[16][17]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[16]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).[16]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[16][18]
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[16]
-
Add water (10 mL) to the reaction mixture and stir for 5 minutes.[16]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[16][19]
-
Combine the organic layers and wash with brine (20 mL).[16]
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[16][19]
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[19]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in the arsenal of the modern synthetic chemist. A thorough understanding of the reaction mechanism and the roles of the individual components is essential for successful experimental design and execution. By carefully selecting the catalyst, ligand, base, and solvent, and by following robust experimental protocols, researchers can effectively harness the power of this Nobel Prize-winning reaction to construct complex molecules with high efficiency and precision.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Wikipedia. Suzuki reaction. [Link]
-
Casanovas, J., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Leão, R. A. C., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Casanovas, J., et al. (2003). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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Sci-Hub. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Kedia, S. B., et al. (2009). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Organic Process Research & Development. [Link]
-
Szostak, M., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
-
Israel Journal of Chemistry. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Poater, A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
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Kedia, S. B., & Mitchell, M. B. (2009). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Organic Process Research & Development. [Link]
-
ResearchGate. (2014). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
Li, Z., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]
-
ResearchGate. (2009). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Wiley Online Library. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
-
ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]
-
ResearchGate. Optimization of solvent for the Suzuki-Miyaura coupling. [Link]
-
Wiley Online Library. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
ResearchGate. (2020, January 1). (PDF) Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
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Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
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American Chemical Society. (2015, February 10). Don't Forget the Workup. [Link]
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Reddit. (2022, July 17). Tips on increasing yield of Miyaura coupling reaction?. [Link]
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Application Notes and Protocols: Enhancing Suzuki-Miyaura Cross-Coupling Stability and Efficiency with Boronic Esters
Introduction: Overcoming the Achilles' Heel of Suzuki-Miyaura Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable in pharmaceutical drug development and materials science for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the practical application of this powerful tool is often hampered by the inherent instability of its key nucleophilic partner: the boronic acid. Many boronic acids, particularly those containing heterocyclic, vinyl, or cyclopropyl motifs, are prone to decomposition via processes like protodeboronation, oxidation, and polymerization, which can compromise their storage and reduce coupling efficiency.[3][4][5] This instability presents a significant bottleneck, especially in complex, multi-step syntheses where reliability and reproducibility are paramount.
This guide provides an in-depth exploration of boronic esters as a robust solution to the stability challenges posed by boronic acids. We will delve into the mechanistic rationale behind their enhanced stability and provide detailed, field-proven protocols for their application, with a particular focus on pinacol and N-methyliminodiacetic acid (MIDA) boronic esters. These derivatives not only offer superior stability but also enable advanced synthetic strategies such as iterative cross-coupling, transforming the landscape of complex molecule synthesis.[6][7][8]
The Boronic Ester Advantage: A Shield for Reactive Boron
The enhanced stability of boronic esters stems from the protection of the reactive boronic acid moiety. By converting the hydrophilic B(OH)₂ group into a more sterically hindered and hydrophobic ester, several key advantages are realized:
-
Inhibition of Protodeboronation: The ester group shields the boron center from water, a key participant in the undesired cleavage of the C-B bond.[9][10]
-
Resistance to Oxidation: The less electron-rich boron center in an ester is less susceptible to oxidative degradation.
-
Prevention of Trimerization: Boronic acids can form cyclic trimers known as boroxines, which can have different reactivity and solubility. Esterification prevents this equilibrium, ensuring a well-defined monomeric reagent.[11]
-
Improved Handling and Purification: Many boronic esters are crystalline, free-flowing solids that are stable to air and moisture, making them easier to handle, weigh, and store over extended periods.[12][13] Furthermore, certain boronic esters, like MIDA and Epin esters, exhibit remarkable stability to silica gel chromatography, simplifying purification.[7][14][15]
The choice of the diol or protecting group used for esterification significantly influences the properties of the resulting boronic ester, leading to a spectrum of reagents with tailored stability and reactivity.
Pinacol Boronic Esters: The Workhorse of Robust Suzuki Couplings
Pinacol esters are among the most widely used boronic esters due to their straightforward preparation, commercial availability, and significantly improved stability over the corresponding boronic acids.[11][13][16] They are often stable enough for chromatographic purification and long-term storage.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The use of a boronic ester necessitates an initial hydrolysis step (often in situ) to generate the active boronic acid species for transmetalation.
Caption: The Suzuki-Miyaura catalytic cycle initiated by a boronic ester.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Pinacol Boronic Esters
This protocol provides a general starting point for the cross-coupling of an aryl halide with a pinacol boronic ester. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
Pinacol boronic ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene/water, or DMF/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pinacol boronic ester (1.2 equiv), and the base (2-3 equiv).
-
Inerting the Vessel: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (2-5 mol%) followed by the degassed solvent system.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
MIDA Boronic Esters: Enabling Iterative Cross-Coupling through Slow Release
N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in Suzuki-Miyaura chemistry.[4] These air-stable, crystalline solids are exceptionally robust, compatible with a wide range of reaction conditions, and stable to silica gel chromatography.[6][7][12]
The key feature of MIDA boronates is their ability to act as a protecting group for the boronic acid. The MIDA ligand forms a trivalent complex with boron, changing its hybridization from sp² to sp³ and thus attenuating its reactivity towards transmetalation under anhydrous conditions.[4] Deprotection is readily achieved under mild aqueous basic conditions, releasing the boronic acid in a controlled manner.
This unique property has given rise to the concept of "slow-release" cross-coupling .[3][4][5] By using specific bases like K₃PO₄ in aqueous dioxane, a continuous, low concentration of the unstable boronic acid can be generated in situ, which is then consumed in the productive cross-coupling reaction. This minimizes the decomposition of sensitive boronic acids and dramatically improves yields, especially with challenging substrates.[3][5]
The stability of the MIDA boronate protecting group to anhydrous Suzuki conditions allows for a revolutionary synthetic strategy: Iterative Cross-Coupling (ICC) .[6][7] A bifunctional molecule containing both a halide and a MIDA boronate can be selectively coupled at the halide position. The MIDA boronate remains intact and can be carried through multiple synthetic steps before being deprotected for a subsequent Suzuki-Miyaura reaction.[6][8]
Visualizing the MIDA Boronate Strategy
The following diagram illustrates the protection-deprotection strategy of MIDA boronates and its application in iterative cross-coupling.
Caption: MIDA boronate protection strategy and its use in iterative cross-coupling.
Protocol 2: Preparation of a MIDA Boronate
This protocol describes a general method for the synthesis of a MIDA boronate from the corresponding boronic acid.
Materials:
-
Boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.05 equiv)
-
Toluene or other suitable azeotroping solvent
-
Dean-Stark apparatus
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv).
-
Solvent Addition: Add a sufficient volume of toluene to suspend the reagents.
-
Azeotropic Water Removal: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Reaction Completion: Continue refluxing until no more water is collected and the reaction mixture becomes a clear solution.
-
Isolation: Cool the reaction mixture to room temperature. The MIDA boronate often precipitates from the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude MIDA boronate can be purified by recrystallization or by silica gel column chromatography.[7]
Protocol 3: Slow-Release Suzuki-Miyaura Coupling with a MIDA Boronate
This protocol is designed for coupling otherwise unstable boronic acids by employing their MIDA-protected form under slow-release conditions.[3][5]
Materials:
-
Aryl/heteroaryl chloride (1.0 equiv)
-
MIDA boronate (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
SPhos (10 mol%)
-
K₃PO₄ (7.5 equiv)
-
Degassed 5:1 dioxane/H₂O
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel with a stir bar, add the aryl chloride (1.0 equiv), MIDA boronate (1.2 equiv), K₃PO₄ (7.5 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).
-
Inerting the Vessel: Evacuate and backfill the vessel with an inert gas three times.
-
Solvent Addition: Add the degassed 5:1 dioxane/H₂O solvent system via syringe.
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir vigorously for 6 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography.
Note: For particularly challenging couplings, such as with 2-pyridyl MIDA boronates, the addition of a copper co-catalyst like Cu(OAc)₂ may be beneficial.[3][4]
Data Summary: Comparing Boronic Acid Derivatives
The following table summarizes the key characteristics of boronic acids and their pinacol and MIDA ester derivatives, providing a quick reference for selecting the appropriate reagent for a given application.
| Feature | Boronic Acids | Pinacol Boronic Esters | MIDA Boronic Esters |
| Stability (Air/Moisture) | Generally low to moderate; many are unstable.[3][4] | Good to excellent; often crystalline solids.[13] | Excellent; indefinitely bench-top stable.[4][12] |
| Chromatography Stability | Prone to decomposition on silica gel.[17] | Variable; rapid chromatography often required.[17] | Generally stable to silica gel chromatography.[6][7] |
| Reactivity in Coupling | High, but often accompanied by decomposition.[18][19] | Good; requires hydrolysis for activation.[20] | Unreactive until deprotected; enables slow-release.[4] |
| Iterative Coupling? | No | No | Yes, serves as a protecting group.[6][8] |
| Key Advantage | High reactivity, atom economy.[18] | Improved stability and handling over boronic acids.[13] | Exceptional stability, enables slow-release and ICC.[3][6] |
Troubleshooting and Considerations
-
Incomplete Hydrolysis: For boronic esters, ensure sufficient water and an appropriate base are present to facilitate the generation of the active boronic acid. In some cases, pre-hydrolysis of the ester before adding the catalyst and aryl halide can be beneficial.
-
Protodeboronation: This remains a potential side reaction, even with esters, especially under harsh basic conditions or with prolonged reaction times.[10] Using milder bases (e.g., K₂CO₃, KF) or anhydrous conditions (if the ester can transmetalate directly) can mitigate this issue.[10]
-
Catalyst and Ligand Choice: The selection of the palladium source and ligand is crucial. For challenging substrates, such as electron-rich or sterically hindered aryl chlorides, more active catalyst systems (e.g., those employing Buchwald-type biarylphosphine ligands like SPhos or XPhos) are often necessary.[5]
-
Degassing: Thoroughly degassing the solvent and maintaining an inert atmosphere is critical to prevent catalyst oxidation and homocoupling of the boronic acid/ester.[10]
Conclusion
Boronic esters, particularly pinacol and MIDA derivatives, are not merely alternatives to boronic acids but are enabling reagents that significantly expand the scope and reliability of the Suzuki-Miyaura cross-coupling. Their enhanced stability simplifies handling and purification while enabling the use of otherwise intractable boronic acid partners. The unique properties of MIDA boronates, in particular, have paved the way for advanced, programmable synthetic strategies like iterative cross-coupling, bringing a new level of efficiency and modularity to the synthesis of complex organic molecules. By understanding the principles behind their design and applying the robust protocols outlined in this guide, researchers can harness the full potential of these powerful synthetic tools.
References
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6716–6717. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Ballmer, S. G., et al. (2017). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry, 82(15), 8097-8113. [Link]
-
Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3543–3547. [Link]
-
Li, J., et al. (2014). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Chemical Science, 5(6), 2332-2340. [Link]
-
Gillis, E. P. (2008). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis. University of Illinois at Urbana-Champaign. [Link]
-
Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3543–3547. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6716–6717. [Link]
-
Li, J., et al. (2018). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 51(9), 2094–2105. [Link]
-
Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3543–3547. [Link]
-
Ciappa, A., et al. (2006). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 71(14), 5387–5394. [Link]
-
Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3543–3547. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4645–4655. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
-
Ciappa, A., et al. (2006). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 71(14), 5387–5394. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. NINGBO INNO PHARMCHEM CO.,LTD. Website. [Link]
-
Campos, L. M., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(5), 1339–1345. [Link]
-
Kotha, S., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17723–17726. [Link]
-
Lee, J. C. H., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4324–4327. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4645–4655. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
-
ResearchGate. (2021). Comparison of reactivity of different boron reagents. ResearchGate. [Link]
-
Lee, J. C. H., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4324–4327. [Link]
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- 4. MIDA Boronates [sigmaaldrich.com]
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- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
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- 11. Yoneda Labs [yonedalabs.com]
- 12. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
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- 17. researchgate.net [researchgate.net]
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- 19. researchgate.net [researchgate.net]
- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Advanced Nematic Liquid Crystals Utilizing (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid
Introduction: The Strategic Role of Chiral Biphenyl Boronic Acids in Liquid Crystal Design
The relentless advancement in liquid crystal display (LCD) technology and the burgeoning field of organic electronics necessitate the development of novel mesogenic materials with precisely tailored physical properties. Biphenyl-based structures are a cornerstone of calamitic (rod-like) liquid crystals, prized for their thermal and chemical stability, and their ability to induce or enhance nematic and smectic phases.[1][2] The introduction of specific terminal groups and lateral substituents allows for the fine-tuning of key characteristics such as dielectric anisotropy, birefringence, viscosity, and clearing points.[3][4]
(4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid is a sophisticated building block of significant interest for the synthesis of high-performance liquid crystals. The biphenyl core provides the requisite structural rigidity, while the chiral pentan-2-yloxy tail introduces asymmetry. This chirality is crucial for the development of advanced liquid crystal phases, such as chiral nematic (cholesteric) phases, which are fundamental to applications ranging from thermochromic sensors to reflective displays and photonics.[5] The boronic acid moiety serves as a versatile functional handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful and widely adopted method for constructing the carbon-carbon bonds that form the core of many liquid crystalline materials.[6][7][8]
These application notes provide a comprehensive guide for researchers, outlining the synthesis of this compound and its subsequent application in the synthesis of a target liquid crystal molecule via the Suzuki-Miyaura coupling. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Part 1: Synthesis of this compound
The synthesis of the title boronic acid is logically approached in a two-step sequence starting from a commercially available precursor. This strategy involves the introduction of the chiral alkoxy tail via a Williamson ether synthesis, followed by the conversion of a nitrile group into the boronic acid functionality.
Workflow for Boronic Acid Synthesis
Caption: Synthetic pathway for the target boronic acid.
Step 1.1: Protocol for Williamson Ether Synthesis
This step attaches the chiral pentan-2-yloxy side chain to the biphenyl core. The use of a mild base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group without causing hydrolysis of the nitrile.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile | 195.22 | 10.0 | 1.95 g |
| (S)-2-Bromopentane | 151.04 | 12.0 | 1.81 g (1.48 mL) |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 20.0 | 2.76 g |
| Acetone, anhydrous | - | - | 50 mL |
Experimental Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.95 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent and Reagent Addition: Add 50 mL of anhydrous acetone to the flask, followed by (S)-2-bromopentane (1.81 g, 12.0 mmol).
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane/Ethyl Acetate). The reaction is typically complete within 12-18 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from ethanol to yield 4'-(pentan-2-yloxy)-[1,1'-biphenyl]-4-carbonitrile as a white solid.
Step 1.2: Protocol for Boronic Acid Formation
This transformation is a multi-step, one-pot procedure. It begins with the hydrolysis of the nitrile to a carboxylic acid, which is then subjected to a lithium-halogen exchange followed by borylation. A more direct route from an aryl bromide is common, but this illustrates functional group transformation. For a more standard approach, one would start with 4-bromo-4'-(pentan-2-yloxy)-1,1'-biphenyl.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4'-(Pentan-2-yloxy)-biphenyl-4-bromine | 333.27 | 5.0 | 1.67 g |
| Tetrahydrofuran (THF), anhydrous | - | - | 40 mL |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | 5.5 | 2.2 mL |
| Triisopropyl borate [B(O-i-Pr)₃] | 188.08 | 7.5 | 1.41 g (1.73 mL) |
| Hydrochloric Acid (HCl), 2 M aqueous | - | - | ~20 mL |
Experimental Procedure:
-
Reaction Setup: In a flame-dried 100 mL three-necked flask under a nitrogen atmosphere, dissolve 4-bromo-4'-(pentan-2-yloxy)-1,1'-biphenyl (1.67 g, 5.0 mmol) in 40 mL of anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 mL of a 2.5 M solution, 5.5 mmol) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the resulting aryllithium species, add triisopropyl borate (1.41 g, 7.5 mmol) dropwise, ensuring the temperature remains below -70 °C.
-
Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm to room temperature overnight.
-
Hydrolysis: Cool the mixture in an ice bath and quench by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Washing and Drying: Wash the combined organic layers with brine (1 x 40 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude boronic acid can be purified by recrystallization from a hexane/ethyl acetate mixture to yield the final product.
Part 2: Application in Liquid Crystal Synthesis via Suzuki-Miyaura Coupling
The synthesized this compound is an ideal coupling partner for the Suzuki-Miyaura reaction to construct more complex, multi-ring liquid crystal architectures.[6][9] This protocol details the synthesis of a representative three-ring calamitic liquid crystal.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the synthesized boronic acid with 4-bromobenzonitrile to produce 4'-(pentan-2-yloxy)-[1,1':4',1''-terphenyl]-4-carbonitrile, a model liquid crystal.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 284.16 | 2.0 | 0.57 g |
| 4-Bromobenzonitrile | 182.02 | 2.2 | 0.40 g |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.04 (2 mol%) | 46 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 4.0 | 0.42 g |
| Toluene | - | - | 20 mL |
| Ethanol | - | - | 5 mL |
| Water | - | - | 5 mL |
Experimental Procedure:
-
Reaction Setup: In a 50 mL Schlenk flask, combine this compound (0.57 g, 2.0 mmol), 4-bromobenzonitrile (0.40 g, 2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (46 mg, 0.04 mmol).
-
Solvent and Base Addition: Add toluene (20 mL), ethanol (5 mL), and a solution of sodium carbonate (0.42 g, 4.0 mmol) in water (5 mL).
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen. This is critical as oxygen can deactivate the palladium catalyst.[3]
-
Reaction Execution: Heat the mixture to 85-90 °C with vigorous stirring under a nitrogen atmosphere. The reaction is typically complete within 8-12 hours. Monitor the progress by TLC.[3]
-
Work-up: After completion, cool the mixture to room temperature. Transfer the contents to a separatory funnel and add 30 mL of deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure liquid crystal product.
Part 3: Characterization of the Final Liquid Crystal
The successful synthesis of the target liquid crystal must be confirmed, and its mesomorphic properties characterized.
Structural Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure of the synthesized compound.
-
Mass Spectrometry (MS): Determines the molecular weight, confirming the identity of the product.
Thermal and Mesomorphic Characterization:
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the phase transition temperatures (e.g., crystal-to-nematic and nematic-to-isotropic) and their associated enthalpy changes.[10][11]
-
Polarized Optical Microscopy (POM): POM is essential for the visual identification of liquid crystal phases by observing the characteristic textures that form upon heating and cooling the sample.[11][12] Nematic phases, for instance, typically exhibit Schlieren or marbled textures.
Expected Phase Transitions for a Calamitic Liquid Crystal:
| Transition | Abbreviation | Typical Temperature Range (°C) |
| Crystal to Nematic | T(K-N) | 80 - 120 |
| Nematic to Isotropic | T(N-I) | 150 - 220 |
Note: These temperature ranges are illustrative and the actual transition temperatures will be specific to the synthesized molecule.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of advanced liquid crystals. Its chiral nature and suitability for Suzuki-Miyaura cross-coupling reactions enable the construction of complex molecular architectures with tailored mesomorphic properties. The protocols detailed in these notes provide a robust framework for the synthesis and application of this key building block, paving the way for the development of next-generation materials for displays, sensors, and other photonic applications.
References
-
Kitney, S. P., et al. (2011). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. Liquid Crystals, 38(8), 1047-1054. [Link]
-
Kitney, S. P., et al. (2011). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. Taylor & Francis Online. [Link]
-
Kelly, S. M., et al. (2000). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, 65(10), 3051-3058. [Link]
-
Khan, S. (2014). Attempts to Green the Synthesis of Liquid Crystals. White Rose eTheses Online. [Link]
-
ResearchGate. (2011). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. ResearchGate. [Link]
-
Uchimura, M., et al. (2012). Synthesis of Liquid Crystal Molecules Based on Bis(biphenyl)diacetylene and Their Liquid Crystallinity. Chemistry Letters, 41(10), 1332-1334. [Link]
-
ResearchGate. (2012). Synthesis of Liquid Crystal Molecules Based on Bis(biphenyl)diacetylene and Their Liquid Crystallinity. ResearchGate. [Link]
-
UEA Digital Repository. (2023). Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. UEA Digital Repository. [Link]
-
Al-Haideri, R. A., et al. (2017). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules, 22(7), 1143. [Link]
-
Kelly, S. M., et al. (2023). Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. Taylor & Francis Online. [Link]
-
LookChem. (n.d.). Cas 158937-25-8,[4'-(pentyloxy)[1,1'-biphenyl]. LookChem. [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI. [Link]
-
Singh, R. & Kaur, G. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. International Journal of Advanced Research, 4(7), 1338-1344. [Link]
-
Organic Syntheses. (n.d.). Boric acid. Organic Syntheses Procedure. [Link]
-
Barrera-Almeida, A., et al. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. LillOA. [Link]
-
Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
IOSR Journal. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry. [Link]
-
Konry, T. & Walt, D. R. (2019). Development and Application of Liquid Crystals as Stimuli-Responsive Sensors. Sensors, 19(12), 2779. [Link]
-
Li, Y., et al. (2022). Research Progress on Blue-Phase Liquid Crystals for Pattern Replication Applications. Crystals, 12(11), 1545. [Link]
-
Kumar, A., et al. (2023). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. MDPI. [Link]
- Google Patents. (2018). WO2018068023A1 - Liquid crystal composition, liquid crystal mixture, reverse-mode polymer dispersed liquid crystal element, and associated selectively dimmable device. Google Patents.
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- 12. Archives Ouvertes de l'Université de Lille [lilloa.univ-lille.fr]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, when using sterically hindered or electronically complex substrates such as (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions to help you navigate and optimize your reactions.
I. Frequently Asked Questions (FAQs)
Here are some quick answers to common issues encountered during Suzuki coupling reactions.
Q1: My reaction shows low to no yield. What are the first things I should check?
A1: When a Suzuki coupling fails, begin by evaluating these critical parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Many palladium catalysts, especially Pd(0) complexes like Pd(PPh₃)₄, are sensitive to air and moisture. Consider using a fresh batch of catalyst or a more stable pre-catalyst.[1][2] If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1][3]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of boronic acids.[1] It is crucial to properly degas your solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[1][4]
-
Reagent Quality: Verify the purity of your boronic acid, aryl halide, and base. Boronic acids can dehydrate to form boroxines, which may have different reactivity.[2] Impurities in the aryl halide or base can also poison the catalyst.
-
Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent system at the reaction temperature. Poor solubility can significantly hinder reaction rates.[5]
Q2: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, especially with electron-rich boronic acids. To mitigate this:
-
Strictly Anaerobic Conditions: As mentioned, oxygen promotes homocoupling. Rigorous degassing of solvents and the use of Schlenk techniques or a glovebox are essential.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily generates the active Pd(0) species can be beneficial.[6]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.[7]
-
Optimize Ligand: Bulky, electron-rich ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[6]
Q3: My boronic acid is undergoing protodeboronation. What causes this and how can I prevent it?
A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by aqueous basic conditions and elevated temperatures.
-
Choice of Base: The strength and nature of the base are critical. While a base is necessary to activate the boronic acid for transmetalation, overly strong or aqueous bases can accelerate protodeboronation.[8] Consider screening different bases, such as K₃PO₄, Cs₂CO₃, or organic bases.
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can significantly reduce protodeboronation.
-
Boronate Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can protect it from protodeboronation.[2] These esters are generally more robust and can be used directly in the coupling reaction.[2]
II. In-Depth Troubleshooting Guide for Low Yield with this compound
The structure of this compound presents specific challenges due to its steric bulk. The biphenyl backbone and the pentan-2-yloxy group can hinder the approach of the palladium catalyst, slowing down key steps in the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The organic group from the boronic acid (or boronate) is transferred to the palladium center. This step requires activation by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
When faced with a low yield, a systematic approach is crucial. The following decision tree can guide your optimization efforts.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
III. Experimental Protocols for Optimization
Protocol 1: Screening of Palladium Catalysts and Ligands
For sterically hindered substrates, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are excellent choices as they can promote both the oxidative addition and reductive elimination steps.[6] Similarly, N-heterocyclic carbene (NHC) ligands can be highly effective.
Objective: To identify the optimal palladium pre-catalyst and ligand combination for the coupling of this compound with a model aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Degassed 1,4-dioxane/water (10:1)
-
Palladium pre-catalysts and ligands to be screened (see table below)
-
Inert atmosphere (Argon or Nitrogen)
| Entry | Palladium Source (mol%) | Ligand (mol%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) |
| 2 | Pd(OAc)₂ (2) | XPhos (4) |
| 3 | Pd₂(dba)₃ (1) | RuPhos (4) |
| 4 | XPhos Pd G3 (2) | - |
| 5 | SPhos Pd G3 (2) | - |
Procedure:
-
To an array of oven-dried reaction vials equipped with magnetic stir bars, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Seal the vials with septum caps and purge with argon or nitrogen for 10-15 minutes.[1]
-
In a separate vial under an inert atmosphere, prepare stock solutions of the palladium pre-catalysts and ligands in degassed dioxane.
-
Add the appropriate catalyst/ligand solution to each reaction vial via syringe.
-
Add the degassed dioxane/water solvent system to each vial to achieve the desired concentration (typically 0.1 M).[2]
-
Place the vials in a preheated aluminum block on a stirrer hotplate at 100 °C.
-
Monitor the reactions at regular intervals (e.g., 2, 6, 12, 24 hours) by TLC, GC-MS, or LC-MS.[1][9][10]
-
Upon completion, or after 24 hours, cool the reactions to room temperature, dilute with ethyl acetate, and quench with water.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Analyze the crude product mixture by ¹H NMR or GC-MS to determine the relative conversion and yield for each condition.
Protocol 2: Screening of Bases and Solvents
The choice of base and solvent are interdependent and can significantly impact the reaction outcome.[11][12] For sterically hindered couplings, a moderately strong, non-nucleophilic base is often preferred. The solvent must be able to dissolve all components and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.
Objective: To determine the optimal base and solvent combination using the best catalyst/ligand system identified in Protocol 1.
Materials:
-
Reactants and catalyst/ligand from the best result in Protocol 1.
-
Bases to be screened: K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃
-
Solvents to be screened: Toluene, Dioxane, THF, 2-MeTHF (each with 10% water)
| Entry | Base | Solvent System |
| 1 | K₃PO₄ | Toluene/H₂O (10:1) |
| 2 | Cs₂CO₃ | Toluene/H₂O (10:1) |
| 3 | K₃PO₄ | Dioxane/H₂O (10:1) |
| 4 | Cs₂CO₃ | Dioxane/H₂O (10:1) |
| 5 | K₃PO₄ | THF/H₂O (10:1) |
| 6 | Cs₂CO₃ | THF/H₂O (10:1) |
| 7 | K₃PO₄ | 2-MeTHF/H₂O (10:1) |
| 8 | Cs₂CO₃ | 2-MeTHF/H₂O (10:1) |
Procedure:
-
Follow the setup procedure as described in Protocol 1, using the optimized catalyst/ligand system.
-
In each vial, use one of the bases and solvent systems from the table above.
-
Run the reactions under the previously determined optimal temperature and monitor their progress.
-
Work up and analyze the reactions as described in Protocol 1 to identify the most effective base and solvent combination.
IV. References
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling a. Retrieved from [Link]
-
Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26.
-
Israel Journal of Chemistry. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. 60(3-4), 406-409.
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]
-
Lima, M. C. F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(16), 3422-3428.
-
ResearchGate. (2025, August 7). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). Expanded solvent effect studies in the Pd/PtBu3-catalyzed Suzuki coupling. Retrieved from [Link]
-
Reddit. (2025, June 14). Problems with Suzuki coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
PubMed Central. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]
-
ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link]
-
RSC Publishing. (2022, October 21). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
-
FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Retrieved from [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
Tetrahedron Letters. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. 46(43), 7345-7348.
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. vapourtec.com [vapourtec.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
preventing protodeboronation of arylboronic acids in Suzuki coupling
A-Z Guide to Preventing Protodeboronation of Arylboronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome one of the most persistent challenges in this cornerstone reaction: protodeboronation. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter at the bench.
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki coupling reaction has a low yield, and I've isolated a significant amount of a byproduct that is just the protonated arene of my boronic acid starting material. What is happening?
A1: You are observing the results of protodeboronation, a common and often frustrating side reaction in Suzuki-Miyaura coupling.[1] In this process, the carbon-boron bond of your arylboronic acid is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material and forming an inactive arene byproduct. This directly competes with the desired catalytic cycle, leading to reduced yields of your cross-coupled product. The key to a successful Suzuki coupling is to ensure that the rate of the productive catalytic cycle (specifically, transmetalation) is significantly faster than the rate of protodeboronation.[2]
Q2: What is the mechanism of protodeboronation, and what are the key factors that promote it?
A2: Protodeboronation is essentially the protonolysis of the C–B bond.[1] While it can occur under acidic, neutral, or basic conditions, the base-catalyzed pathway is most relevant and problematic for Suzuki coupling.[3]
The generally accepted mechanism under basic conditions involves two main steps:
-
Activation by Base: The base (e.g., hydroxide, carbonate) attacks the empty p-orbital of the boron atom in the arylboronic acid, forming a more electron-rich and reactive boronate species, Ar-B(OH)₃⁻.[4]
-
C-B Bond Cleavage: This boronate intermediate then undergoes cleavage of the carbon-boron bond. The precise mechanism can vary, from a concerted proton transfer from a proton source (like water) to the ipso-carbon, to the liberation of a transient aryl anion which is then quenched by a proton.[5][6]
Several factors accelerate this undesired reaction:
-
High pH (Strong Bases): Stronger bases more readily form the reactive boronate species, increasing the rate of protodeboronation.[5][7]
-
Elevated Temperatures: Higher temperatures increase the rate of most reactions, including protodeboronation.[8]
-
Presence of Water: Water can act as a proton source and facilitate the formation of the boronate complex.[9][10]
-
Electronic Nature of the Aryl Group: Both highly electron-deficient (e.g., polyfluorinated) and some electron-rich heteroaromatic boronic acids are particularly susceptible to protodeboronation.[5][11][12]
-
Steric Hindrance: Ortho-substituted arylboronic acids can be highly susceptible to protodeboronation.[5][6]
Visualizing the Competing Pathways
To better understand the challenge, it's crucial to visualize the desired Suzuki-Miyaura cycle running in parallel with the destructive protodeboronation pathway.
Caption: Suzuki Cycle vs. Protodeboronation.
Troubleshooting Guide: A Deeper Dive
Q3: How does my choice of base impact protodeboronation? I used NaOH and my reaction failed.
A3: Your choice of base is one of the most critical parameters for suppressing protodeboronation. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a high pH environment that dramatically accelerates the formation of the reactive boronate species, often making protodeboronation the dominant pathway.[4][5][7]
The Fix: Use a Weaker Base. The goal is to find a base strong enough to facilitate transmetalation but mild enough to minimize C-B bond cleavage.
-
Recommended Bases: Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are often excellent choices.[2][4] They provide sufficient basicity for the catalytic cycle while being less aggressive towards the boronic acid.
-
Organic Bases: In some systems, particularly with sensitive functional groups, organic bases like triethylamine (Et₃N) can be effective.[13]
-
Anhydrous Conditions: For extremely sensitive substrates, using an anhydrous base like potassium trimethylsilanolate (TMSOK) in a completely dry solvent can prevent protodeboronation by eliminating the proton source.[14]
| Base | Strength | Typical Use Case | Protodeboronation Risk |
| NaOH, KOH | Very Strong | General purpose, robust substrates | Very High |
| K₂CO₃, Cs₂CO₃ | Moderate | Good starting point for most couplings | Moderate |
| K₃PO₄ | Moderate | Excellent for sensitive substrates | Low to Moderate |
| KOAc | Weak | Useful for specific applications | Low |
| TMSOK | Strong (Anhydrous) | Anhydrous couplings of sensitive substrates | Very Low (in absence of H₂O) |
Q4: Can my solvent choice really make a difference?
A4: Yes, absolutely. The solvent system plays a multifaceted role. While many Suzuki reactions use a mixture of an organic solvent (like dioxane, THF, or toluene) and water to dissolve the inorganic base, this water can be the source of protons for protodeboronation.[9][15]
The Fix: Optimize Your Solvent System.
-
Minimize Water: Reduce the amount of water in your solvent mixture to the minimum required to achieve sufficient base solubility and catalytic activity.
-
Consider Anhydrous Conditions: For highly susceptible boronic acids, switching to a completely anhydrous system is a powerful strategy.[10][14] Solvents like THF, 2-MeTHF, or toluene, when properly dried and degassed, can shut down the water-mediated protodeboronation pathway.[8][10]
-
Aprotic Polar Solvents: Solvents like DMF can sometimes be effective, but be aware that they can be difficult to render completely anhydrous.[15]
Q5: My arylboronic acid is electron-deficient. Why is it so unstable?
A5: This is a common and important question. Electron-withdrawing groups (like -F, -CF₃, -NO₂) on the aryl ring make the ipso-carbon atom more electrophilic and thus more susceptible to nucleophilic attack by a proton source, accelerating protodeboronation.[5] Highly electron-deficient arylboronic acids, such as polyfluorophenylboronic acids, are notoriously unstable under standard Suzuki conditions.[5][6][12]
The Fix: Speed Up the Suzuki Cycle & Protect the Boron.
-
Use a High-Activity Catalyst: The faster your desired reaction, the less time there is for the side reaction to occur. Use a modern, highly active catalyst system (e.g., a palladium precatalyst with a Buchwald-type biarylphosphine ligand like XPhos) to ensure the catalytic turnover is much faster than the rate of protodeboronation.[2][12]
-
Use a More Stable Boron Reagent: Instead of the boronic acid, use a corresponding boronic ester or a protected form. This is the most robust solution for challenging substrates.
Advanced Solutions: Using Alternative Boron Reagents
When optimizing the base, solvent, and catalyst isn't enough, the most effective strategy is to replace the sensitive arylboronic acid with a more stable derivative.[11] These reagents are designed to be more robust under basic conditions and often release the active boronic acid species slowly in situ, keeping its instantaneous concentration low and thus minimizing decomposition.
Q6: What are the best alternative boron reagents to avoid protodeboronation?
A6: Three main classes of reagents have proven to be exceptionally effective: boronic esters (especially pinacol esters), potassium trifluoroborates, and MIDA boronates.
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable than their corresponding boronic acids.[3] The bulky pinacol group provides steric protection to the boron center, making it less susceptible to attack by base. While it was once thought they must first hydrolyze to the boronic acid to react, it's now known they can participate directly in the catalytic cycle.[14][16]
-
Potassium Trifluoroborates (Ar-BF₃K): These salts are highly stable, crystalline solids that are often indefinitely stable to air and moisture.[17][18] Under the reaction conditions, they slowly hydrolyze to release the boronic acid, which is immediately consumed in the Suzuki cycle. This "slow-release" strategy is highly effective at suppressing protodeboronation.[3][18]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, benchtop-stable solids that are compatible with a wide range of reaction conditions, including chromatography.[19] The MIDA ligand protects the boron atom, rendering it unreactive in anhydrous cross-coupling conditions. Deprotection occurs under mild aqueous basic conditions, again providing a slow release of the reactive boronic acid.[13] This allows for powerful applications like iterative cross-coupling.
| Boron Reagent | Structure | Stability | Key Advantage |
| Arylboronic Acid | Ar-B(OH)₂ | Variable, often low | Commercially available |
| Pinacol Boronate | Ar-B(pin) | Good | Improved stability, good solubility |
| Potassium Trifluoroborate | Ar-BF₃K | Excellent | Crystalline, air-stable, slow-release |
| MIDA Boronate | Ar-B(MIDA) | Exceptional | Bench-stable, orthogonal reactivity |
Experimental Protocols
Protocol 1: Rigorous Solvent Degassing
Objective: To remove dissolved oxygen, which can cause catalyst deactivation and unwanted side reactions like homocoupling.[10]
Methodology: Freeze-Pump-Thaw (Most Effective)
-
Place the anhydrous solvent in a Schlenk flask equipped with a stir bar. The flask should be no more than two-thirds full.
-
Securely clamp the flask and immerse the lower portion in a liquid nitrogen bath. Wait until the solvent is completely frozen solid.[10][20]
-
Once frozen, open the flask's stopcock to a high-vacuum line and evacuate for 10-15 minutes. This removes the atmosphere above the solid solvent.[20]
-
Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will see bubbles of dissolved gas escaping as the solvent melts.
-
Repeat this freeze-pump-thaw cycle at least three times for best results.
-
After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
Caption: Freeze-Pump-Thaw Degassing Workflow.
Protocol 2: Setting Up a Reaction with a Protodeboronation-Prone Substrate
Objective: To execute a Suzuki-Miyaura coupling using best practices to minimize protodeboronation of a sensitive arylboronic acid derivative.
Reagents & Materials:
-
Aryl Halide (1.0 equiv)
-
Potassium Aryltrifluoroborate (1.2 - 1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF/Water 10:1)
-
Oven-dried glassware, inert atmosphere (glovebox or Schlenk line)
Procedure:
-
Preparation: In a glovebox or under a positive pressure of inert gas, add the aryl halide, potassium aryltrifluoroborate, finely ground K₃PO₄, and the palladium precatalyst to an oven-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture to the vial.
-
Sealing and Heating: Securely cap the vial. If not in a glovebox, ensure the inert atmosphere is maintained. Place the vial in a pre-heated reaction block or oil bath set to the desired temperature (start with a lower temperature, e.g., 60-80 °C, and monitor).[8]
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC, LC-MS, or GC. The goal is to reach completion as quickly as possible to minimize the exposure time of the boron reagent to the basic conditions.
-
Workup: Once the reaction is complete, cool to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and proceed with a standard aqueous workup and purification.
By implementing these strategies—choosing milder bases, optimizing solvents, employing high-activity catalysts, and using more stable boron reagents—you can effectively outcompete protodeboronation and significantly improve the yield and reproducibility of your Suzuki-Miyaura coupling reactions.
References
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Chemical Science. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(35), 12264–12275. [Link]
-
Burke, M. D., et al. (2011). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. The Journal of Organic Chemistry. [Link]
-
Denmark, S. E., & Smith, R. C. (2021). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Wang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35179–35183. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Delaney, C. P., et al. (2021). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]
-
Singh, U. K., & Singh, R. P. (2021). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. RSC Advances. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Reddit. For the pro's (Suzuki). (2022). [Link]
-
University of Rochester, Department of Chemistry. How To: Degas Solvents. [Link]
-
University of York, Chemistry Teaching Labs. Degassing solvents. [Link]
-
Denmark, S. E., & Baird, J. D. (2006). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. semanticscholar.org [semanticscholar.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 18. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. How To [chem.rochester.edu]
optimizing reaction temperature for Suzuki coupling of substituted biphenyls
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction temperature, a critical parameter in the synthesis of substituted biphenyls. Here, we move beyond generic protocols to offer a deeper understanding of the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve robust, high-yield couplings.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Suzuki coupling reaction, and why is it so broad?
A1: The reaction temperature for Suzuki-Miyaura couplings can vary significantly, typically ranging from room temperature to 120°C, with some protocols even reporting temperatures up to 150°C.[1] This wide range is a direct consequence of the diverse reactivity of the substrates and the varied stability and activity of the palladium catalyst systems employed.[2]
Several interacting factors dictate the optimal temperature:[1]
-
Aryl Halide Reactivity: The rate of the oxidative addition step, often the rate-determining step in the catalytic cycle, is highly dependent on the carbon-halogen bond strength.[3][4] The general reactivity trend is I > OTf > Br >> Cl.[4] Consequently, less reactive aryl chlorides often require higher temperatures to facilitate the initial oxidative addition of the palladium catalyst.[5]
-
Steric Hindrance: Substrates with significant steric bulk around the coupling sites, such as di-ortho-substituted aryl halides, may necessitate elevated temperatures to overcome steric repulsion and promote both oxidative addition and subsequent reductive elimination.[6][7]
-
Catalyst and Ligand Stability: The choice of palladium source and, crucially, the phosphine or N-heterocyclic carbene (NHC) ligand, determines the thermal stability of the catalyst.[3][8] Bulky, electron-rich ligands can enhance catalyst stability and activity, sometimes enabling reactions at lower temperatures.[4][9] However, all catalysts have an upper temperature limit beyond which decomposition occurs, leading to the formation of inactive palladium black and a drop in reaction efficiency.[10][11]
-
Solvent and Base: The choice of solvent and base can influence the solubility of reactants and the overall reaction kinetics, thereby affecting the optimal temperature.[2][12]
Q2: I'm getting a low yield at my standard 80°C. Should I just increase the temperature?
A2: While intuitively it seems that increasing temperature should increase reaction rate, it is not always the best solution and can sometimes be detrimental. Before raising the temperature, consider the following:
-
Catalyst Decomposition: Excessively high temperatures can lead to the thermal decomposition of the palladium catalyst, often observed as the formation of palladium black.[10][11] This reduces the concentration of the active catalyst in the solution, leading to lower yields.
-
Side Reactions: Elevated temperatures can accelerate undesirable side reactions, such as dehalogenation, protodeboronation (cleavage of the C-B bond), and homocoupling of the boronic acid.[2][10][11]
-
Substrate/Product Stability: Your starting materials or the desired biphenyl product might be thermally labile and could decompose at higher temperatures.[13][14]
Instead of immediately increasing the temperature, a systematic approach is recommended. It's often beneficial to first analyze a sample of the reaction mixture to determine if the starting material is being consumed. If not, an issue with the initial oxidative addition might be the cause, and a moderate temperature increase could be warranted. However, if the starting material is consumed but the product yield is low, side reactions are likely the culprit, and increasing the temperature may worsen the problem.[11]
Q3: Can I run my Suzuki coupling at room temperature? What are the requirements?
A3: Yes, room-temperature Suzuki couplings are highly desirable, especially for thermally sensitive substrates, and are achievable under specific conditions.[15][16][17] Success at ambient temperatures typically relies on using:
-
Highly Reactive Substrates: The use of more reactive aryl iodides or bromides facilitates the oxidative addition step without the need for thermal energy.[4]
-
Highly Active Catalyst Systems: Modern, highly active catalyst systems are crucial. These often involve palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][5][16] These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species.[4]
-
Judicious Choice of Base and Solvent: Stronger bases or specific solvent systems, sometimes including water, can facilitate the transmetalation step, which can be a bottleneck at lower temperatures.[2]
Even with these considerations, high-throughput screening can be an effective method to quickly identify the optimal combination of catalyst, ligand, and solvent for a successful room-temperature coupling.[18][19]
Troubleshooting Guide: Temperature Optimization
This section addresses specific issues you may encounter during your experiments and provides a logical workflow for temperature optimization.
Issue 1: Low or No Conversion of Starting Material
Q: My aryl halide is largely unreacted after several hours at 80°C. What steps should I take to optimize the temperature?
A: Low conversion of the aryl halide often points to a slow or inhibited oxidative addition step.
Troubleshooting Workflow:
Troubleshooting Workflow for Low Conversion.
Detailed Steps & Rationale:
-
Verify Reagent Quality: Before adjusting temperature, ensure that your palladium catalyst, ligand, base, and solvent are of high quality and anhydrous (where required). Oxygen can irreversibly oxidize the active Pd(0) catalyst, so ensure your reaction is performed under a properly maintained inert atmosphere (Argon or Nitrogen).[11]
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20°C increments (e.g., from 80°C to 100°C, then 120°C).[11][14] Monitor the reaction progress at each stage. For sterically hindered or electron-rich aryl chlorides, temperatures above 100°C are often necessary.[6]
-
Monitor for Decomposition: As you increase the temperature, watch for the formation of a black precipitate (palladium black), which indicates catalyst decomposition.[10] If this occurs, the temperature is too high for your chosen catalyst system.
-
Switch to a More Robust Catalyst: If decomposition occurs before you achieve satisfactory conversion, you may need a more thermally stable and active catalyst system. Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide higher stability and reactivity, allowing for the coupling of challenging substrates.[4][20]
Issue 2: Good Conversion but Significant Side Products
Q: My starting materials are consumed, but my yield is low due to the formation of homocoupled and/or dehalogenated byproducts. How should I adjust the temperature?
A: The formation of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling. In this scenario, decreasing the temperature is often the correct strategy.
Troubleshooting Workflow:
Troubleshooting Workflow for Side Product Formation.
Detailed Steps & Rationale:
-
Lower the Reaction Temperature: High temperatures can accelerate side reactions. Reduce the temperature in 20°C increments (e.g., from 100°C to 80°C, then 60°C).[21] This can often slow the undesired pathways more than the desired cross-coupling, thus improving selectivity.
-
Optimize Other Parameters: If lowering the temperature results in an unacceptably slow reaction, other parameters should be optimized.
-
Base: The choice and amount of base are critical. Sometimes a weaker base or fewer equivalents can suppress side reactions.[1]
-
Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can minimize side reactions, particularly homocoupling.
-
Solvent: The solvent can influence the relative rates of the desired and undesired reactions. Screening different solvents (e.g., Toluene, Dioxane, 2-MeTHF, DMF), often with water as a co-solvent, can be beneficial.[1][2]
-
Experimental Protocols
Protocol 1: Temperature Screening via High-Throughput Experimentation (HTE)
High-Throughput Experimentation (HTE) is a powerful tool for rapidly identifying optimal reaction conditions by running many experiments in parallel.[19][22]
Objective: To efficiently determine the optimal reaction temperature for a given Suzuki coupling.
Methodology:
-
Plate Setup: Use a 96-well plate. In each well designated for a specific temperature, add your aryl halide (1.0 equiv), boronic acid or ester (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), and solvent.
-
Catalyst Addition: Add the palladium precatalyst and ligand solution to each well.
-
Parallel Reaction: Place multiple, identical plates in parallel reactors or heating blocks set to different temperatures (e.g., 50°C, 80°C, 100°C, 120°C).[22]
-
Time-Point Sampling: After a set time (e.g., 1h, 4h, 16h), quench the reactions in one row or column from each plate.
-
Analysis: Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion to product and the formation of any side products.
-
Data Visualization: Generate a heat map of product yield versus temperature and time to quickly identify the optimal conditions.[22]
Data Summary Example:
| Temperature | Aryl Halide Conversion (1h) | Biphenyl Yield (1h) | Key Side Product (1h) |
| 50°C | 15% | 12% | None |
| 80°C | 85% | 80% | Dehalogenation (2%) |
| 100°C | 98% | 92% | Dehalogenation (5%) |
| 120°C | >99% | 85% | Dehalogenation (10%), Pd Black |
This table illustrates how HTE can quickly reveal that 100°C provides the best balance of high yield and minimal side products for this hypothetical reaction.
The Suzuki Coupling Catalytic Cycle and the Role of Temperature
Understanding the catalytic cycle is key to rational troubleshooting. Temperature influences each step differently.
The Suzuki-Miyaura Catalytic Cycle. Temperature is a critical lever, influencing the rates of on-cycle steps like oxidative addition and off-cycle pathways like catalyst decomposition.
References
-
High-Throughput Screening Studies of Fiber-Supported Catalysts Leading to Room-Temperature Suzuki Coupling. Organometallics. [Link]
-
High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. PubMed. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Room-Temperature Palladium-Catalysed Suzuki-Miyaura Coupling of Arylboric Acid with Aryl Chlorides. ResearchGate. [Link]
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Dalhousie University. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. [Link]
-
The Suzuki Coupling of Aryl Chlorides under Microwave Heating. ResearchGate. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. Acme Organics. [Link]
-
Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
-
Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. [Link]
-
Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. National Institutes of Health. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Semantic Scholar. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
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- 21. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]
- 22. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Deactivation in Suzuki-Miyaura Reactions
Welcome to the technical support center dedicated to resolving one of the most persistent challenges in palladium-catalyzed cross-coupling: catalyst deactivation in Suzuki-Miyaura reactions. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and systematic troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction has stalled or is showing low conversion. What are the most likely initial causes related to the catalyst?
A1: Low or no conversion is a common issue, often pointing towards problems with the catalyst's activity.[1] The primary suspects are inefficient formation of the active Pd(0) species or its subsequent deactivation.[1] Many protocols use a Pd(II) precatalyst, such as Pd(OAc)₂, which must be reduced in situ to the catalytically active Pd(0).[1] If this reduction is incomplete, the catalytic cycle cannot initiate effectively.[2] Another frequent issue is the deactivation of the active catalyst, which can aggregate into inactive palladium black.[1] This is often a result of ligand dissociation, particularly when using sterically hindered monodentate phosphines.[1]
Q2: I see a black precipitate forming in my reaction. What is it, and how does it affect the reaction?
A2: The black precipitate is very likely "palladium black," which consists of agglomerated, inactive Pd(0) particles.[2] Formation of palladium black signifies catalyst deactivation through aggregation.[2] The choice of ligand is crucial for stabilizing the active catalyst and preventing this aggregation.[2] Bulky, electron-rich phosphine ligands are often effective at mitigating this issue.[2][3] Proper stirring and avoiding excessive temperatures can also help prevent the formation of palladium black.[2]
Q3: Can impurities in my reagents or solvent deactivate the catalyst?
A3: Absolutely. Catalyst poisoning from impurities is a significant cause of reaction failure.[4] Common catalyst poisons include sulfur compounds, halides, and certain nitrogen-containing heterocycles.[4] These impurities can block the active sites of the palladium catalyst.[4] Traces of precursors from the solvent manufacturing process, such as 2,3-dihydrofuran or maleic anhydride in THF, have been shown to strongly poison the reaction.[5] It is crucial to use high-purity, and often freshly distilled or degassed, solvents and reagents.[2]
Q4: How critical is maintaining an inert atmosphere for catalyst stability?
A4: Maintaining an inert atmosphere (e.g., nitrogen or argon) is critical.[2] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively halting the catalytic cycle.[1] Additionally, many phosphine ligands are sensitive to oxidation, and their degradation can lead to catalyst deactivation.[1] Therefore, proper degassing of the reaction vessel and maintaining a positive pressure of an inert gas throughout the experiment are essential.[2]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving catalyst deactivation issues based on observable symptoms.
Symptom 1: Reaction Fails to Initiate or Stalls Prematurely
If your reaction does not start or stops before completion, it is essential to systematically investigate the potential causes, starting with the catalyst's state and the reaction environment.
Underlying Cause A: Inefficient Precatalyst Activation
Many Suzuki-Miyaura reactions utilize a stable Pd(II) precatalyst that must be reduced to the active Pd(0) species in situ. Inefficient reduction leads to a low concentration of the active catalyst.[1]
Diagnostic Protocol:
-
Reagent Purity Check: Ensure all reagents, especially the base and boronic acid, are of high purity and free from contaminants that could interfere with the reduction step.
-
Alternative Precatalyst: Consider using a precatalyst that is more easily reduced or a direct Pd(0) source like Pd₂(dba)₃.[1]
-
Activator Consideration: For some systems, the addition of a mild reductant can facilitate the formation of the active catalyst.
Underlying Cause B: Catalyst Poisoning
Impurities in the starting materials, solvents, or even leaching from septa or stir bars can act as catalyst poisons.
Diagnostic Protocol: Testing for Catalyst Poisoning [4]
-
Baseline Reaction: Run the reaction under your standard conditions using the current batches of reagents and solvents. Carefully record the yield and reaction profile over time.
-
High-Purity Reaction: Repeat the reaction using reagents and solvents of the highest available purity. This includes using anhydrous, degassed solvents and freshly recrystallized solid reagents.
-
Comparison: A significant improvement in the high-purity reaction strongly suggests that impurities in your standard reagents or solvents are poisoning the catalyst.
Visualization: Troubleshooting Workflow for Reaction Failure
Caption: A logical workflow for troubleshooting low or no product yield.
Symptom 2: Visible Formation of Palladium Black
The appearance of a black precipitate is a clear visual indicator of catalyst deactivation through aggregation.
Underlying Cause: Ligand Dissociation and Catalyst Aggregation
The phosphine ligand plays a crucial role in stabilizing the mononuclear Pd(0) species.[2] If the ligand dissociates, the unprotected palladium atoms can aggregate into catalytically inactive palladium black.[1] This is often exacerbated by high temperatures and insufficient ligand concentration.
Troubleshooting & Optimization:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as SPhos or XPhos, which are known to be effective in preventing catalyst aggregation and are suitable for a wide range of substrates.[3]
-
Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio is critical. While a 1:1 or 2:1 ratio is common, an excess of ligand can sometimes be detrimental to catalytic efficiency.[6] It is advisable to screen different ratios for your specific reaction.
-
Temperature Control: Avoid excessive heating, as this can promote ligand dissociation. If the reaction is sluggish at lower temperatures, consider a more active catalyst system rather than simply increasing the heat.
Data Presentation: Ligand Effects on Catalyst Stability
| Ligand Class | Specific Ligand | Key Characteristics | Typical Application |
| Biaryl Phosphines | SPhos, XPhos | Bulky, electron-rich | General purpose, sterically hindered substrates[3] |
| Ferrocenyl Phosphines | dppf | Robust, good for electron-rich and -poor substrates | Widely used, but can be less effective for hindered systems |
| Dialkylphosphines | t-Bu₃P | Very electron-rich, sterically demanding | Activation of less reactive aryl chlorides[6] |
Symptom 3: Reaction is Sluggish with Electron-Rich or Sterically Hindered Substrates
Difficulty in coupling electron-rich or sterically hindered substrates often points to issues with the oxidative addition or reductive elimination steps of the catalytic cycle.
Underlying Cause: Inefficient Oxidative Addition or Reductive Elimination
Electron-rich aryl halides can be slow to undergo oxidative addition, which is often the rate-determining step.[7] Conversely, sterically hindered substrates can make the final reductive elimination step to form the C-C bond difficult.
Troubleshooting & Optimization:
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are paramount.[3] Bulky, electron-rich ligands facilitate both oxidative addition and reductive elimination.[3] For particularly challenging couplings, consider highly active ligands like the Buchwald biaryl phosphines.[8]
-
Base and Solvent Effects: The choice of base and solvent can significantly impact the reaction rate. For example, anhydrous couplings with K₃PO₄ may require a small amount of water to be effective. The base enhances the nucleophilicity of the boronic acid, which is crucial for the transmetalation step.[9]
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
Catalyst Reactivation Protocols
In some instances, a deactivated catalyst can be regenerated. However, prevention is always the better strategy.
Q5: Is it possible to reactivate my palladium catalyst once it has deactivated?
A5: Reactivation is sometimes possible, but its success depends on the deactivation mechanism.
-
For Aggregated Palladium Black: In heterogeneous catalysis, washing the supported catalyst with an organic polar solvent like acetone or methanol has been shown to restore activity by removing adsorbed species.[10] For homogeneous catalysts that have precipitated, redissolving the palladium black is generally not feasible within the reaction context.
-
For Poisoned Catalysts: If the poison is a strongly coordinating species, it can sometimes be displaced by treatment with a stronger ligand or a scavenger. However, this is often impractical. A more effective approach is to identify and eliminate the source of the poison.[4]
-
Regeneration Methods: Some studies have explored methods for regenerating deactivated palladium catalysts, such as treatment with chloroform and glacial acetic acid, which can remove blockages in the catalyst's pores.[11] Another patented method involves washing with a hot lye solution followed by treatment with nitric acid.[12] These are typically more applicable to supported, heterogeneous catalysts.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
- Google Patents.
-
ACS Publications. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. [Link]
-
MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation. [Link]
-
ACS Publications. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst. [Link]
-
Diva-Portal.org. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst. [Link]
- Google Patents.
-
ResearchGate. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
PubMed. (2015, March 27). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]
-
ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. [Link]
-
ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Boronic Acid Pinacol Esters. [Link]
-
ResearchGate. Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. [Link]
-
Sci-Hub. (2010). A computational study of phosphine ligand effects in Suzuki–Miyaura coupling. [Link]
-
SciSpace. Poisoning and deactivation of palladium catalysts. [Link]
-
MDPI. (2020, December 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]
-
ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
-
ResearchGate. Effect of Phosphine Ligand on Rate. [Link]
-
ACS Publications. (2022, September 28). Insights into Palladium Deactivation during Advanced Oxidation Processes. [Link]
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
-
SLU publication database. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst. [Link]
-
ACS Publications. (2024, August 10). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
ChemRxiv. Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ACS Publications. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. [Link]
-
MDPI. (2020, December 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]
-
ACS Publications. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
PubMed Central. (2021, August 5). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
-
MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
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Technical Support Center: Purification of (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid
Welcome to the technical support guide for the purification of (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 158937-25-8). This molecule is a critical intermediate in pharmaceutical synthesis, notably for antifungal agents like Anidulafungin.[1] The purity of this boronic acid is paramount, as impurities can poison catalysts, reduce yields in subsequent Suzuki-Miyaura coupling reactions, and introduce contaminants that are difficult to remove from the final active pharmaceutical ingredient (API).[2]
This guide is structured as a series of troubleshooting questions and answers to address common challenges encountered during the purification of this and structurally similar arylboronic acids.
Purification Strategy Decision Workflow
Before diving into specific issues, it's helpful to have a general workflow for approaching the purification of a crude boronic acid. The following diagram outlines a logical decision-making process.
Caption: A decision workflow for selecting an appropriate purification method.
Troubleshooting Guide
Issue 1: My crude ¹H NMR spectrum is complex. What are the common impurities I should expect?
Answer: When analyzing the crude product of a boronic acid synthesis, several common impurities may be present. Identifying them is the first step toward choosing a purification strategy.
-
Boroxine: This is the most common derivative of a boronic acid.[3] It is a six-membered ring formed from the dehydration of three boronic acid molecules.[4][5][6] This process is reversible and the equilibrium between the boronic acid and boroxine can be influenced by the presence of water.[5] In many applications like Suzuki couplings, the boroxine is often competent as it can hydrolyze back to the active boronic acid in situ.[3]
-
Protodeborylation Byproduct: This is the arene product where the boronic acid group has been replaced by a hydrogen atom (in this case, 4-(pentan-2-yloxy)-1,1'-biphenyl). This is a common side reaction, especially under harsh basic or acidic conditions during synthesis or workup.[7][8]
-
Homocoupling Byproducts: These are dimers of your starting materials, which can arise from side reactions during the borylation step.[9]
-
Unreacted Starting Materials: Residual aryl halides or other precursors from the synthesis may still be present.
Caption: The reversible equilibrium between a boronic acid and its boroxine.
Issue 2: My compound streaks severely on silica gel TLC and gives very low recovery from a standard silica column. What is causing this and how can I fix it?
Answer: This is a very common and frustrating problem with boronic acids and their esters. The cause is the interaction between the Lewis acidic boron atom and the Lewis basic silanol groups (Si-OH) on the surface of standard silica gel.[10] This strong adsorption can lead to product degradation on the column, significant tailing, and poor recovery.
Solutions:
-
Use Boric Acid-Treated Silica Gel: Deactivating the silica gel by impregnating it with boric acid can suppress the undesired adsorption of boronic acids and esters, leading to much-improved chromatographic performance.[10][11] A detailed protocol is provided in the "Experimental Protocols" section.
-
Switch to a Different Stationary Phase: Neutral alumina can be a good alternative to silica gel for the purification of boronic esters and less polar boronic acids.[9]
-
Employ Reversed-Phase Chromatography (HPLC): For high-purity requirements, reversed-phase HPLC is a powerful tool. However, care must be taken as on-column hydrolysis of boronic esters to the more polar boronic acids can be an issue.[12][13] Using columns with low silanol activity and carefully controlling mobile phase pH are critical.[13][14]
| Troubleshooting Chromatography | ||
| Problem | Underlying Cause (Causality) | Recommended Solution(s) |
| Severe Tailing / Low Recovery on Silica | Strong interaction between Lewis acidic boron and Lewis basic silanol groups on silica surface. | 1. Use boric acid-treated silica gel.[10] 2. Switch to neutral alumina.[9] |
| On-Column Decomposition | Acidic nature of silica gel can catalyze hydrolysis or protodeborylation. | 1. Deactivate silica with a base (e.g., triethylamine in eluent). 2. Use a less acidic stationary phase. |
| Co-elution of Impurities | Similar polarity between the product and impurities like the protodeborylated byproduct. | 1. Optimize eluent system (e.g., switch from Hex/EtOAc to DCM/MeOH). 2. Consider derivatization to change polarity before chromatography. |
Issue 3: I need to remove the non-polar protodeborylation byproduct. Recrystallization isn't working. What's a better method?
Answer: Acid-base extraction is an excellent and often overlooked technique for purifying boronic acids from neutral or non-acidic impurities.[15] Boronic acids are weakly acidic (pKa ~8-10) and can be deprotonated and extracted into an aqueous basic solution (e.g., 1-2 M NaOH).[15][16] Neutral impurities, such as the protodeborylation byproduct (4-(pentan-2-yloxy)-1,1'-biphenyl), will remain in the organic layer. The aqueous layer can then be separated, re-acidified (e.g., with HCl) to precipitate the pure boronic acid, and extracted back into a fresh organic solvent.[17]
Caption: Workflow for purification of boronic acids via acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: What is the best way to assess the purity of my final product? A1: A combination of techniques provides the most confidence.
-
¹H NMR Spectroscopy: Essential for confirming the structure and identifying major impurities. Quantitative NMR (qNMR) using a pure internal standard can provide a highly accurate purity assessment.[18]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is excellent for detecting non-volatile organic impurities with high sensitivity. It is a cornerstone technique for purity determination in industrial settings.[2][18][19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile impurities, but boronic acids themselves are non-volatile and require derivatization.[18]
| Purity Analysis Method | Advantages | Disadvantages |
| ¹H NMR | Provides structural information, non-destructive, good for identifying unknowns. | Lower sensitivity than HPLC, requires pure internal standard for quantification (qNMR).[18] |
| RP-HPLC | High sensitivity and resolving power for common impurities, robust and reliable.[18] | Can cause hydrolysis of boronic esters on-column if not optimized.[12][13] |
| LC-MS | Combines separation with mass identification, excellent for trace analysis. | Ionization efficiency can vary, quantification can be complex. |
Q2: My purified boronic acid is a beautiful white powder, but after a week in a vial, it seems to have changed. What happened? A2: You are likely observing the formation of the boroxine trimer.[20] This is a spontaneous dehydration process that occurs when boronic acids are stored, especially if not under rigorously anhydrous conditions.[3][6] For most synthetic applications, this is not a problem, as the boroxine will convert back to the boronic acid under the reaction conditions (e.g., in the presence of water/base in a Suzuki coupling).[5] To minimize this, store the purified solid under an inert atmosphere (Nitrogen or Argon) in a desiccator.
Q3: What are the ideal storage conditions for this compound? A3: Based on supplier recommendations and chemical principles, the ideal storage is at room temperature, under an inert atmosphere (Nitrogen or Argon), and protected from moisture to slow the formation of boroxine.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove neutral organic impurities.
-
Dissolution: Dissolve the crude boronic acid (1.0 eq) in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O) (approx. 10-20 mL per gram of crude material).
-
Basification: Transfer the solution to a separatory funnel and add an equal volume of 1.5 M sodium hydroxide (NaOH) aqueous solution. Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate. The deprotonated boronate salt will be in the upper aqueous layer. Drain the lower organic layer, which contains the neutral impurities.
-
Wash (Optional): Wash the aqueous layer with a fresh portion of EtOAc to remove any residual neutral impurities. Discard the organic wash.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 6 M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is between 2 and 3 (check with pH paper). A white precipitate of the pure boronic acid should form.
-
Extraction: Extract the acidified aqueous slurry with three portions of fresh EtOAc. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified boronic acid.
-
Validation: Check the purity of the recovered solid by TLC, NMR, or HPLC.
Protocol 2: Preparation of Boric Acid-Treated Silica Gel for Chromatography
This protocol prevents product loss and degradation on silica gel columns.[10]
-
Solution Preparation: Prepare a 5% w/v solution of boric acid (H₃BO₃) in methanol (MeOH). For 100 g of silica gel, this requires dissolving 5 g of boric acid in approximately 100 mL of methanol (or scale as needed).
-
Slurry Formation: In a round-bottom flask, create a slurry of the silica gel (100 g) in the boric acid/methanol solution.
-
Agitation: Gently agitate or swirl the slurry for 30-60 minutes at room temperature to ensure even coating.
-
Solvent Removal: Remove the methanol using a rotary evaporator until the silica is a free-flowing powder.
-
Drying: For best results, dry the treated silica gel in a vacuum oven (e.g., at 60°C for 1.5 hours) to remove all residual solvent.[10]
-
Column Packing: The boric acid-impregnated silica gel is now ready to be used for packing a flash chromatography column as you would with standard silica.
References
- Benchchem. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters. Benchchem.
- Various Authors. (2025). HELP: Purifying boronic acids sucks. Reddit r/OrganicChemistry.
- Benchchem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
- Unknown Author. (2026).
- De-Cai Fang, et al. (n.d.).
- Y. Kubo, et al. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Wiley Online Library.
- Unknown Author. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Chemistry Resources Worldwide.
- Various Authors. (2016). How to purify boronic acids/boronate esters?.
- Various Authors. (2016). Can I remove boronic acid using Work up process?.
- Various Authors. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange.
- D. G. Hall. (n.d.).
- A. K. Gupta, et al. (n.d.). Process for purification of boronic acid and its derivatives.
- Y. Kubo, et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Royal Society of Chemistry.
- T. Le Gall, et al. (n.d.).
- Unknown Author. (n.d.). Boroxine. Wikipedia.
- Various Authors. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- K. M. Alsante, et al. (2012).
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Various Authors. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit r/Chempros.
- A. Kumar, et al. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Sigma-Aldrich. (n.d.). (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid. Sigma-Aldrich.
- R. North & S. Eisenbeis. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- Unknown Author. (n.d.).
- T. Ohmura, et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
- SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC.
- Unknown Author. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
- Arborpharmchem. (n.d.). Cas No. 158937-25-8 [4'-(pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid. Arborpharmchem.
- University of Lisbon. (n.d.).
- Organic Syntheses. (n.d.). Boric acid. Organic Syntheses Procedure.
- Oakwood Chemical. (n.d.). (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid. Oakwood Chemical.
- BLD Pharm. (n.d.). 158937-25-8|(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid. BLD Pharm.
- Google Patents. (n.d.). US10377700B2 - Process for the recovery of a boronic acid.
- TCI AMERICA. (n.d.). 4'-Pentyloxybiphenyl-4-boronic Acid. TCI AMERICA.
- Warshel Chemical Ltd. (n.d.). [4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid CAS 158937-25-8. Warshel Chemical Ltd.
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minimizing homocoupling byproducts in Suzuki reactions with arylboronic acids
Topic: Minimizing Homocoupling Byproducts in Suzuki Reactions with Arylboronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center for Suzuki Coupling Reactions. As Senior Application Scientists, we understand the challenges you face in achieving high-yield and high-purity outcomes in your synthetic endeavors. One of the most persistent issues in Suzuki-Miyaura cross-coupling is the formation of homocoupling byproducts from arylboronic acids, which consumes starting material and complicates purification.
This guide is designed to provide you with in-depth, field-proven insights to diagnose, troubleshoot, and ultimately minimize these unwanted side reactions. We will delve into the mechanistic underpinnings of homocoupling and offer practical, step-by-step protocols to refine your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is arylboronic acid homocoupling in the context of a Suzuki reaction?
A1: Arylboronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the arylboronic acid react with each other to form a symmetrical biaryl byproduct. This depletes the boronic acid available for the desired cross-coupling with the aryl halide, leading to reduced yields of the target unsymmetrical biaryl product. The presence of the homocoupling product, which often has similar physical properties to the desired product, can also significantly complicate purification.[1]
Q2: What are the primary mechanisms that lead to homocoupling?
A2: There are two predominant mechanistic pathways for arylboronic acid homocoupling:
-
Oxygen-Mediated Pathway: This is the most common route and is initiated by the presence of molecular oxygen.[2] Oxygen reacts with the Pd(0) catalyst to form a palladium-peroxo complex ((η²-O₂)PdL₂).[3][4] This complex then reacts with two molecules of the arylboronic acid, leading to the formation of the symmetrical biaryl and regenerating a Pd(0) species that can re-enter the catalytic cycle.[3][4] Rigorous exclusion of oxygen is therefore critical.[5][6]
-
Pd(II)-Mediated Pathway: If Pd(II) species are present in the reaction mixture (e.g., from an incompletely reduced Pd(II) precatalyst or oxidative processes), they can directly react with the arylboronic acid.[7] In this pathway, two molecules of the boronic acid transmetalate with the Pd(II) center, which is then reduced to Pd(0) upon reductive elimination of the homocoupled biaryl.[5][7]
Q3: How does the choice of palladium source, Pd(0) vs. Pd(II), affect homocoupling?
A3: The choice of palladium source is a critical factor.[1]
-
Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) require an in-situ reduction to the active Pd(0) species to initiate the Suzuki catalytic cycle. If this reduction is slow or incomplete, the residual Pd(II) can promote the homocoupling of the boronic acid.[7]
-
Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) are already in the correct oxidation state to enter the catalytic cycle. Using a Pd(0) source can mitigate homocoupling that arises from the reduction step of a Pd(II) source.[1][8] However, even with a Pd(0) source, homocoupling can occur if oxygen is present in the system.
Q4: Can the purity of the arylboronic acid influence the extent of homocoupling?
A4: Absolutely. Arylboronic acids can undergo degradation over time, especially if they are prone to protodeboronation or oxidation.[9] Impurities in the boronic acid reagent can potentially interfere with the catalytic cycle and promote side reactions. It is advisable to use high-purity boronic acids or their more stable derivatives, such as boronate esters (e.g., pinacol esters or MIDA boronates), which can be purified by silica gel chromatography.[10][11]
Troubleshooting Guide: High Levels of Homocoupling Detected
This section provides a systematic approach to troubleshooting and resolving issues with excessive homocoupling of arylboronic acids.
Issue: My reaction is producing a significant amount of the homocoupled byproduct of my arylboronic acid.
Step 1: Verify the Integrity of the Inert Atmosphere
The most common cause of boronic acid homocoupling is the presence of oxygen.[2]
Causality: Oxygen reacts with the active Pd(0) catalyst to form a palladium-peroxo species, which is a key intermediate in the homocoupling pathway.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Recommended Protocol: Solvent Degassing
-
Assemble the reaction flask with a stir bar and seal with a septum.
-
Attach the flask to a Schlenk line.
-
Evacuate the flask under high vacuum for 5-10 minutes.
-
Backfill the flask with a high-purity inert gas (Argon or Nitrogen).
-
Repeat the evacuate/backfill cycle at least three times.
-
Add the degassed solvent to the flask via a cannula or syringe. For aqueous mixtures, ensure the water is also thoroughly degassed.[12] A common method is to sparge the solvent with the inert gas for at least 30 minutes prior to use.[5][6]
Step 2: Evaluate the Catalyst System
The choice of palladium source and ligand can significantly impact the prevalence of side reactions.
Causality: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step to form the cross-coupled product, thereby outcompeting the homocoupling pathway.[8][13] They can also stabilize the Pd(0) state and prevent the formation of Pd(II) species that can lead to homocoupling.
Data on Ligand Selection:
| Ligand | Electron Richness | Steric Bulk | Typical Application for Suppressing Homocoupling |
| PPh₃ | Moderate | Moderate | General purpose, but may not be optimal for challenging couplings. |
| P(t-Bu)₃ | High | High | Effective for sterically hindered substrates and can reduce homocoupling. |
| SPhos | High | High | A Buchwald ligand often effective in suppressing homocoupling, especially with electron-deficient arylboronic acids.[14] |
| XPhos | High | Very High | Another robust Buchwald ligand for difficult couplings, known to promote high turnover and minimize side reactions. |
Recommended Protocol: Ligand Screening
-
Set up an array of parallel reactions in small vials.
-
To each vial, add the aryl halide, arylboronic acid, and base.
-
Add a different palladium precatalyst/ligand combination to each vial.
-
Add the degassed solvent, seal the vials, and run the reactions under identical conditions (temperature, time).
-
Analyze the outcome of each reaction by LC-MS or GC-MS to determine the ratio of the desired product to the homocoupling byproduct.
Step 3: Re-evaluate the Base and Solvent System
The base is not just an activator for the boronic acid; its strength and solubility can influence reaction pathways.[15][16]
Causality: The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[13][17] However, an overly strong base or poor solubility can lead to decomposition of the boronic acid (protodeboronation) or alter the catalyst's activity, indirectly favoring homocoupling.[9] The solvent system affects the solubility of all components and thus the reaction kinetics.[18][19]
Recommendations:
-
Base Selection: For sensitive boronic acids prone to decomposition, consider milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[8][9] For robust systems, stronger bases like potassium phosphate (K₃PO₄) can be effective.
-
Solvent System: Biphasic systems (e.g., Toluene/water, Dioxane/water) are common and often necessary to dissolve both the organic substrates and the inorganic base.[20][21] Ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[8]
Visualizing the Competing Pathways
The following diagram illustrates the desired Suzuki cross-coupling cycle and the competing homocoupling pathway promoted by oxygen.
Caption: Suzuki cycle vs. homocoupling pathway.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2010). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 132(48), 17281–17293. [Link]
-
Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. [Link]
-
Gomez, A. B., et al. (2019). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 9(10), 9127–9137. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2010). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Request PDF. [Link]
-
Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358. [Link]
-
Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
-
Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358. [Link]
-
de Lambert de Boisjan, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(6), e2100058. [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Batchu, V. R., et al. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 25(21), 5036. [Link]
-
Gomez, A. B., et al. (2019). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Request PDF. [Link]
-
Semantic Scholar. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
-
Nolan, S. P., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis, 10(15), 8449–8464. [Link]
-
Lipshutz, B. H., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
-
ResearchGate. (2009). Effect of solvent on the Suzuki reaction. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Schlosser, M., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12187–12195. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1436–1440. [Link]
-
Kwiecień, A., & Snieckus, V. (2015). General Approach to the Synthesis of Prochiral Atropisomeric Biaryls. Molecules, 20(8), 14266–14285. [Link]
-
Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]
-
Guram, A. S., et al. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797–6803. [Link]
-
Clososki, G. C., et al. (2023). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Catalysts, 13(12), 1481. [Link]
-
BARDER, T. E., et al. (2005). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Current Organic Chemistry, 9(6), 555-580. [Link]
-
Denmark, S. E., & Kallemeyn, J. M. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters, 21(9), 3216–3220. [Link]
-
Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]
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effect of water on the stability of (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid
Introduction
Welcome to the technical support guide for (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance. While boronic acids are foundational reagents in modern synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, their stability in aqueous media can be a critical variable influencing experimental success.[1][2] This guide will address the specific challenges and considerations related to the use of this compound in the presence of water, focusing on the mechanisms of decomposition and strategies for mitigation.
Frequently Asked Questions (FAQs)
Q1: How does water affect the stability of this compound?
A1: Water can impact the stability of arylboronic acids through two primary, often reversible, pathways:
-
Boroxine Formation: In the solid state or in anhydrous solvents, three molecules of boronic acid can dehydrate to form a stable, six-membered cyclic anhydride called a boroxine.[3][4] This is a reversible process, and the addition of water can hydrolyze the boroxine back to the boronic acid monomer.[5][6][7]
-
Protodeboronation: This is an irreversible decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding biphenyl derivative and boric acid (Ar–B(OH)₂ + H₂O → Ar–H + B(OH)₃).[3][8][9][10] This is a significant cause of yield loss in aqueous reactions.[11]
Q2: What factors accelerate the decomposition (protodeboronation) of my boronic acid in an aqueous reaction?
A2: The rate of protodeboronation is highly dependent on several factors:
-
pH: The reaction is often fastest at high pH (basic conditions) because of the formation of the more reactive arylboronate anion ([ArB(OH)₃]⁻).[10][11] However, some mechanisms are also acid-catalyzed.[10] Generally, arylboronic acids are most stable at a neutral pH where both acid- and base-catalyzed pathways are minimized.[10]
-
Temperature: Higher temperatures can accelerate the rate of decomposition.
-
Electronic Properties: The electronic nature of the aryl group influences stability. While this compound possesses a relatively electron-donating alkoxy group which can affect stability, both electron-donating and electron-withdrawing substituents can influence protodeboronation rates through different mechanisms.[8]
-
Presence of Catalysts: In the context of Suzuki-Miyaura coupling, the palladium catalyst itself can sometimes promote protodeboronation.[12]
Q3: What are the visible signs of boronic acid decomposition or instability?
A3: Visual cues can include:
-
Caking or Clumping: Solid boronic acid that has absorbed moisture may appear caked or clumped, which can be an early indicator of potential instability.[13][14]
-
Formation of a White Precipitate: In solution, the formation of a white, less soluble precipitate can indicate the presence of the boroxine trimer.
-
Inconsistent Stoichiometry: Because boroxine formation releases water and changes the molecular weight, its presence can lead to inaccurate measurements and affect reaction stoichiometry.[3]
-
Low Reaction Yields: The most common sign of significant protodeboronation is a lower-than-expected yield of the desired cross-coupled product and the formation of the protodeboronated side product (4-(pentan-2-yloxy)-1,1'-biphenyl).[2]
Q4: Can I use water as a co-solvent in my Suzuki-Miyaura reaction with this boronic acid?
A4: Yes, aqueous systems are very common for Suzuki-Miyaura couplings.[15][16] The key is to manage the conditions to minimize decomposition. Using a biphasic system (e.g., Toluene/Water) with an appropriate base and ensuring the reaction is well-stirred and appropriately heated can lead to excellent results. The presence of water is often necessary for the base (e.g., K₂CO₃, K₃PO₄) to effectively participate in the catalytic cycle.
Troubleshooting Guide for Experimental Issues
Problem 1: My Suzuki-Miyaura cross-coupling reaction has a low yield, and I've isolated a significant amount of 4-(pentan-2-yloxy)-1,1'-biphenyl.
-
Underlying Cause: This is a classic sign of protodeboronation, where your starting boronic acid is being consumed by a side reaction with water before it can participate in the desired cross-coupling.[3][10] This is often exacerbated by prolonged reaction times, high temperatures, or suboptimal pH.
-
Solutions & Scientific Rationale:
-
Optimize the Base and pH: The choice and concentration of the base are critical. While a base is required for the transmetalation step, excessively basic conditions (high pH) dramatically accelerate protodeboronation.[11][17] Consider using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃ or KOH) or carefully controlling the stoichiometry. The goal is to find a pH where transmetalation is efficient, but protodeboronation is slow.
-
Use a "Slow-Release" Strategy: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester (ArB(pin)) or an MIDA boronate ester.[3][10][11] These derivatives are more stable to protodeboronation and slowly hydrolyze in situ to release the active boronic acid, keeping its concentration low and minimizing the undesired side reaction.
-
Ensure Efficient Catalysis: A slow or inefficient catalyst turnover rate means the boronic acid spends more time exposed to destabilizing aqueous basic conditions.[10] Ensure your palladium catalyst and ligands are active and appropriate for the substrate. Using fresh catalyst and rigorously degassed solvents can improve catalytic efficiency.
-
Problem 2: The boronic acid powder appears clumpy and is difficult to weigh accurately. When dissolved, a precipitate forms.
-
Underlying Cause: The clumping indicates moisture absorption.[14] The precipitate that forms upon dissolution in an organic solvent is likely the boroxine trimer, which is in equilibrium with the monomeric boronic acid.[5][7] While reversible, the presence of the boroxine complicates accurate molar calculations.
-
Solutions & Scientific Rationale:
-
Proper Storage: Store the boronic acid in a desiccator under an inert atmosphere (e.g., argon or nitrogen) and away from light and heat to prevent moisture absorption.[13][14]
-
Handling the Boroxine: The equilibrium between the boronic acid and boroxine is dynamic. For many applications like Suzuki coupling, the boroxine can often be used directly, as the aqueous basic conditions of the reaction will hydrolyze it back to the active monomeric boronate anion. However, for accurate stoichiometry, it is often recommended to use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid reagent to compensate for any boroxine formation.
-
Re-conversion to Monomer (if necessary): If you require the pure monomer for characterization or a non-aqueous reaction, the boroxine can be converted back by recrystallization from a solvent mixture containing a controlled amount of water.[5]
-
Visualizing Boronic Acid Equilibria and Troubleshooting
The interplay between the boronic acid, its boronate anion, and the boroxine anhydride in the presence of water and base is central to understanding its reactivity.
Caption: Systematic workflow for troubleshooting low-yield coupling reactions.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
To ensure the longevity and reactivity of this compound, adhere to the following storage protocol.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | Reduces the rate of potential solid-state decomposition pathways. |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen). | Minimizes contact with atmospheric moisture, preventing clumping and boroxine formation. [14] |
| Container | Use a tightly sealed, opaque container (e.g., amber glass vial). | Protects from moisture and light, which can potentially accelerate degradation. |
| Dispensing | Weigh the required amount quickly in a low-humidity environment or a glovebox. Reseal the container promptly. | Minimizes exposure to ambient air and moisture. |
Protocol 2: General Procedure for Suzuki-Miyaura Coupling in a Biphasic Aqueous System
This protocol provides a robust starting point for the cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Pd(PPh₃)₄ (0.02 - 0.05 equiv.) or other suitable Pd catalyst/ligand system
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv.)
-
Toluene
-
Deionized Water
-
Reaction vessel (e.g., Schlenk flask)
Procedure:
-
Reagent Preparation: To the reaction vessel, add the aryl bromide, this compound, and a stir bar.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add toluene and deionized water in a suitable ratio (e.g., 4:1 to 10:1 v/v). The solution should be stirred to create a biphasic mixture.
-
Degassing: Bubble the inert gas through the stirred solution for an additional 15-20 minutes to ensure all dissolved oxygen is removed. Oxygen can lead to the formation of phosphine oxides and catalyst deactivation, as well as promoting homocoupling side reactions. [2]5. Base and Catalyst Addition: Add the potassium carbonate, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
References
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research. [Link]
-
Reaction between water and boronic acids. (n.d.). ResearchGate. [Link]
-
Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (n.d.). PMC - NIH. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ChemRxiv. [Link]
-
How to Store Boric Acid. (n.d.). Lab Alley. [Link]
-
Protodeboronation. (n.d.). Wikipedia. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). PMC - NIH. [Link]
-
Borate handling and storage. (n.d.). borax.com. [Link]
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). Chemical Society Reviews. [Link]
-
The Boroxine-Boronic Acid Equilibrium. (n.d.). Semantic Scholar. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). The Journal of Organic Chemistry. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). ResearchGate. [Link]
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2009). Organic Letters. [Link]
-
Arylboronic Acids. (n.d.). DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (n.d.). Semantic Scholar. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]
-
Something Unique or Methyl, Butyl, Futile? Born again Boron. (2022). Scientific Update. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
A Water-Stable Boronate Ester Cage. (n.d.). Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Growth rates and water stability of 2D boronate ester covalent organic frameworks. (2021). Chemical Science. [Link]
-
Structural Interconversion Based on Intramolecular Boroxine Formation. (n.d.). ResearchGate. [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. [Link]
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Boronic Acid Solubility Enhancement: A Technical Support Guide
Welcome to the technical support center for boronic acid reagents. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges when working with this versatile class of compounds. Boronic acids and their derivatives are pivotal in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, but their unique physicochemical properties can present significant handling and reactivity issues.[1][2]
This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind Solubility Issues
Q1: Why are my boronic acid reagents often poorly soluble in common organic solvents?
A1: The solubility of boronic acids is governed by a combination of factors related to their structure and equilibria in solution:
-
Polarity and Hydrogen Bonding: The B(OH)₂ functional group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[3] This leads to strong intermolecular interactions in the solid state, making it difficult for less polar organic solvents to break apart the crystal lattice.
-
Equilibrium with Boroxines: In the solid state and in non-aqueous or concentrated solutions, boronic acids readily undergo dehydration to form cyclic anhydrides known as boroxines.[4][5][6] These trimers are often significantly less soluble than the parent monomeric acid.[7] This equilibrium is dynamic and influenced by solvent, concentration, and the presence of water.[4][5]
-
Amphiphilic Nature: Many smaller boronic acids are amphiphilic, possessing both a hydrophobic organic substituent (R-group) and a hydrophilic boronic acid head. This dual nature can lead to complex solubility behavior, including partial solubility in both aqueous and organic phases, which complicates extraction and purification.[3]
Q2: I've noticed my boronic acid dissolves in aqueous base, but sometimes crashes out upon addition to my organic reaction mixture. What is happening?
A2: This is a classic issue related to the pH-dependent speciation of boronic acids. Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate species.[8][9]
-
Base-Mediated Dissolution: In aqueous base (e.g., NaOH, K₂CO₃), the boronic acid is deprotonated to form the anionic boronate salt [R-B(OH)₃]⁻. This charged species is significantly more soluble in water and polar protic solvents than the neutral boronic acid.
-
Precipitation in Organic Solvents: When this aqueous basic solution is added to a largely organic reaction mixture (e.g., toluene, THF, dioxane), the polarity of the bulk solvent is much lower. The highly polar boronate salt has limited solubility in this environment and can precipitate out, hindering its participation in the desired reaction. This is a common challenge in setting up Suzuki-Miyaura reactions.[10][11]
The diagram below illustrates this crucial equilibrium:
Caption: pH-dependent equilibrium of boronic acid.
Q3: Does the substituent on the boronic acid affect its solubility?
A3: Absolutely. The nature of the 'R' group plays a significant role:
-
Electron-Withdrawing vs. Donating Groups: Electron-withdrawing groups attached to an aryl boronic acid increase its Lewis acidity, lowering its pKa. This means it can be converted to the more soluble boronate form at a lower pH. Conversely, electron-donating groups increase the pKa.[8]
-
Hydrophobicity/Hydrophilicity: Large, nonpolar 'R' groups (e.g., long alkyl chains, polyaromatic systems) will decrease aqueous solubility and increase solubility in nonpolar organic solvents like toluene or hexane. Conversely, polar functional groups on the substituent (e.g., -OH, -COOH, -NH₂) will enhance water solubility.
-
Steric Hindrance: Bulky substituents near the boronic acid group can hinder the formation of insoluble boroxine trimers, which can sometimes lead to improved solubility of the monomeric form in certain solvents.
Section 2: Troubleshooting Guides - Practical Solutions for Your Bench
This section provides step-by-step protocols and decision-making workflows to address specific solubility challenges.
Issue 1: My boronic acid will not dissolve in the primary reaction solvent (e.g., Toluene, Dioxane, THF).
Strategy A: Employing Co-solvents
The rationale here is to modify the polarity of the bulk medium to better accommodate the polar boronic acid.
Workflow:
-
Initial Attempt: Start with your primary aprotic solvent (e.g., 1,4-dioxane, toluene).
-
Introduce a Polar Aprotic Co-solvent: If solubility is poor, add a polar aprotic solvent like DMF or NMP in a ratio of 10:1 to 5:1 (Primary Solvent:Co-solvent). These solvents are excellent at dissolving polar compounds but can be difficult to remove post-reaction.
-
Introduce a Polar Protic Co-solvent: Often, the most effective strategy for reactions like Suzuki coupling is the addition of water.[10][11] Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.
Strategy B: Phase-Transfer Catalysis
For biphasic systems (e.g., Toluene/Water), a phase-transfer catalyst (PTC) can be used to shuttle the anionic boronate from the aqueous phase to the organic phase where the catalyst and electrophile reside.
Recommended PTCs:
-
Tetrabutylammonium bromide (TBAB)
-
Aliquat 336
Experimental Protocol: Using TBAB in a Suzuki Coupling
-
To your reaction vessel, add the aryl halide, palladium catalyst, and ligand.
-
Add the organic solvent (e.g., Toluene).
-
In a separate vessel, dissolve the boronic acid and inorganic base (e.g., K₂CO₃) in water.
-
Add the PTC (e.g., TBAB, 5-10 mol%) to the aqueous solution.
-
Combine the aqueous and organic mixtures in the reaction vessel.
-
Heat the biphasic mixture with vigorous stirring to ensure efficient phase transfer. Vigorous stirring is often critical for success.[11]
Issue 2: My boronic acid is unstable and decomposes upon heating to achieve dissolution.
Some boronic acids, particularly heteroaromatic ones, are prone to decomposition (protodeboronation) under thermal stress or in the presence of water and base, even before the desired reaction begins.
Strategy: In-situ Generation from a Stable Precursor (Boronate Esters)
The most robust solution is to use a more stable, soluble, and less reactive form of the boronic acid: a boronate ester . These are then converted to the active boronic acid in situ under the reaction conditions.
Common Boronate Esters and Their Properties:
| Boronate Ester Type | Key Features | Solubility Profile | Stability |
| Pinacol Ester | Highly stable, crystalline solids.[12][13] | Generally excellent in common organic solvents (THF, Dioxane, Chloroform).[14][15] | Very high; often stable to chromatography.[16] |
| MIDA Ester | Exceptionally stable, air-stable solids.[16][17] | Soluble in many common organic solvents.[16] | High; designed for "slow release" of the boronic acid under specific basic conditions.[16][18] |
| Neopentyl Glycol Ester | Good stability, often crystalline. | Good in organic solvents. | High. |
Workflow for Using Boronate Esters:
The workflow below outlines the decision process for using a boronate ester as a strategy to overcome both solubility and stability issues.
Caption: Decision workflow for using boronate esters.
Experimental Protocol: Synthesis of a Pinacol Boronate Ester
This is a general procedure for converting a problematic boronic acid into its more soluble and stable pinacol ester.[13]
-
Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the boronic acid (1.0 equiv), pinacol (1.0-1.1 equiv), and anhydrous magnesium sulfate (1.5-2.0 equiv).[13]
-
Solvent: Add an anhydrous solvent in which the components are at least partially soluble, such as diethyl ether, THF, or toluene.
-
Reaction: Stir the suspension at room temperature for 12-24 hours. The reaction can be monitored by TLC or GC-MS.
-
Workup: Filter off the magnesium sulfate and wash the solid with the reaction solvent.
-
Isolation: Concentrate the filtrate in vacuo. The crude pinacol ester can often be used directly or purified by recrystallization or silica gel chromatography.
Issue 3: Working in Pharmaceutical Formulations - How can I improve the aqueous solubility of a boronic acid-containing API?
Strategy: Complexation with Polyols (Sugars)
In aqueous media, particularly for drug formulation, the solubility of boronic acids can be dramatically increased by forming reversible covalent complexes with polyols, such as sugars or sugar alcohols.[7] This strategy was famously used in the formulation of the drug Velcade® (bortezomib) with mannitol.[7][19]
-
Mechanism: The polyol complexes with the boronic acid to form a cyclic boronate ester. This complexation lowers the apparent pKa of the boronic acid, favoring the formation of the more soluble anionic tetrahedral species at physiological pH.[7]
-
Benefits:
Table of Common Polyols and Their Effect:
| Polyol | Relative Binding Affinity | Notes |
| Mannitol | High | Widely used pharmaceutical excipient. Shows a significant pKa lowering effect.[7] |
| Sorbitol | High | Similar efficacy to mannitol. |
| Fructose | High | Binds strongly due to the presence of furanose forms in solution.[9] |
| Glucose | Moderate | Binds less strongly than fructose.[9] |
| Glycerol | Moderate | A simple polyol that can improve solubility. |
Experimental Protocol: Lyophilization with Mannitol
-
Prepare an aqueous solution containing a co-solvent if necessary (e.g., ethanol, tert-butanol) to initially dissolve the boronic acid compound.[20]
-
Add the polyol (e.g., mannitol) to the solution. The molar ratio of polyol to boronic acid can range from 1:1 to over 100:1, and requires optimization.[20]
-
Ensure complete dissolution, adjusting pH if necessary.
-
Freeze the solution rapidly.
-
Lyophilize the frozen mixture under high vacuum until all solvent is removed.
-
The resulting lyophilized powder is a stable boronate ester complex that should exhibit enhanced solubility upon reconstitution in an aqueous medium.[19]
References
-
Adão, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
-
Manhas, S., et al. (2019). Boronic acid-promoted site-selective Fischer esterifications of sugar alcohols. Green Chemistry. Available at: [Link]
-
Anderegg, U., et al. (2020). Speciation and Phase Equilibria of Aqueous Boric Acid and Alkali Metal Borates from Ambient to Hydrothermal Conditions: A Comprehensive Thermodynamic Model. Industrial & Engineering Chemistry Research. Available at: [Link]
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Support.
-
U.S. Pharmacist. (2010). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]
- Plamondon, L., et al. (2004). Formulation of boronic acid compounds. U.S. Patent 6,713,446.
- Gupta, S. L., et al. (2002). Formulation of boronic acid compounds. U.S. Patent Application 2002/0188100.
-
Taylor, M. S., et al. (2019). Boronic acid-promoted site-selective Fischer esterifications of sugar alcohols. Green Chemistry. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. Available at: [Link]
-
J. Am. Chem. Soc. (2020). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. Available at: [Link]
-
Semantic Scholar. (2020). The Boroxine-Boronic Acid Equilibrium. Semantic Scholar. Available at: [Link]
-
Journal of Chemical & Engineering Data. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
Journal of Solution Chemistry. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]
-
Molecules. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Molecules. Available at: [Link]
- Plamondon, L., et al. (2002). Formulation of boronic acid compounds. WIPO Patent Application WO/2002/059131.
-
EurekAlert!. (2017). TSRI chemists devise simple method for making sought-after boronic acid-based drugs and other products. EurekAlert!. Available at: [Link]
- Wiley-VCH. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In D. G. Hall (Ed.), Boronic Acids.
-
ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Drug Discovery and Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery and Development. Available at: [Link]
-
Organic Syntheses. (n.d.). Boronic esters. Organic Syntheses Procedure. Available at: [Link]
-
ChemRxiv. (2020). Using visible light to tune boronic acid–ester equilibria. ChemRxiv. Available at: [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
ScienceDaily. (2017). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily. Available at: [Link]
-
The Journal of Organic Chemistry. (2000). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2021). Boric acid in organic synthesis: Scope and recent developments. ResearchGate. Available at: [Link]
-
eScholarship.org. (2011). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. Available at: [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]
- Google Patents. (2018). Process for the recovery of a boronic acid. Google Patents.
-
VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available at: [Link]
-
ResearchGate. (n.d.). Effect of pH on boric acid and borate distribution in seawater. ResearchGate. Available at: [Link]
-
ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Boronic acid. Wikipedia. Available at: [Link]
-
ResearchGate. (2018). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Variation of pH as a function of boric acid concentration including the.... ResearchGate. Available at: [Link]
-
PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. ResearchGate. Available at: [Link]
-
PubMed. (2019). Solvent Effects in Boronic Acid-Diol Binding. PubMed. Available at: [Link]
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Technical Support Center: Navigating the Scale-Up of Suzuki Coupling Reactions in Industry
Welcome to the Technical Support Center for industrial-scale Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this powerful C-C bond-forming reaction from the laboratory bench to production scale. As a widely utilized transformation in the synthesis of active pharmaceutical ingredients (APIs), the Suzuki coupling presents unique challenges when moving to multi-kilogram and larger scales.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the complexities encountered during this critical phase of process development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise during the scale-up of Suzuki coupling reactions.
Q1: What are the primary safety concerns when scaling up a Suzuki coupling reaction?
A1: The primary safety concern is the potential for significant exothermic events.[5][6][7] The heat of reaction (ΔH) can be substantial, and without proper thermal management, it can lead to a runaway reaction, especially in large reactors where the surface-area-to-volume ratio is reduced.[5] It is crucial to perform reaction calorimetry studies to determine the maximum temperature of synthesis reaction (MTSR) and ensure it remains well below the boiling point of the solvent and the decomposition temperature of any reaction components.[5][7] Additionally, some lower molecular weight alkylphosphines used as ligands can be pyrophoric.[8]
Q2: Why is maintaining an inert atmosphere so critical at scale?
A2: Palladium catalysts in their active Pd(0) state are highly sensitive to oxygen.[9] Oxygen can lead to catalyst deactivation through oxidation and can also promote the homocoupling of boronic acids, a common side reaction that generates impurities.[10][11] On a large scale, ensuring a consistently inert atmosphere throughout the reactor requires rigorous procedures for purging with nitrogen or argon, and careful handling of all reagents and solvents.[9]
Q3: My reaction is sluggish or stalls completely upon scale-up. What are the likely causes?
A3: Several factors can contribute to a stalled reaction at scale:
-
Poor Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients of reactants, base, and catalyst, hindering the reaction rate.
-
Catalyst Deactivation: As mentioned, oxygen contamination is a major culprit.[10][11] Other impurities in starting materials or solvents can also poison the catalyst.
-
Temperature Deviations: Maintaining the optimal reaction temperature is critical.[9] Even small deviations can significantly impact the reaction kinetics. At high altitudes, for instance, the boiling point of the solvent system may be lower, necessitating the use of a pressure vessel to achieve the desired temperature.[1][9]
-
Incomplete Dissolution: Poor solubility of reagents, particularly the base, can be exacerbated at scale.[12]
Q4: I'm observing new or increased levels of impurities in my scaled-up reaction. What are the common culprits?
A4: Common impurities in Suzuki couplings include:
-
Homocoupling Products: Formed from the coupling of two boronic acid molecules, often promoted by the presence of oxygen or Pd(II) species.[11][13][14]
-
Dehalogenation Products: Where the aryl halide is reduced instead of coupled.[13]
-
Protodeboronation Products: The boronic acid is replaced by a hydrogen atom, a side reaction that can be significant with sensitive boronic acids.[12]
-
Ligand-Derived Impurities: Aryl groups from phosphine ligands can sometimes participate in the coupling reaction, leading to unwanted byproducts.[15]
-
Hydrolysis Products: Under certain conditions, functional groups on the substrates can be hydrolyzed.[2]
Q5: How do I choose the right catalyst and ligand for a large-scale reaction?
A5: While laboratory-scale reactions might use high catalyst loadings for convenience, minimizing the amount of precious metal catalyst is a primary concern in industrial processes due to cost and the need for removal from the final product.[8][16]
-
Catalyst Loading: The goal is to use the lowest possible catalyst loading that still provides a robust and efficient reaction. This often requires careful optimization studies.
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos and SPhos) or N-heterocyclic carbenes (NHCs) are often effective for challenging substrates, including sterically hindered ones or less reactive aryl chlorides.[10][17][18]
-
Catalyst Form: Heterogeneous catalysts, such as palladium on carbon (Pd/C), are attractive for scale-up as they can be more easily separated from the reaction mixture, simplifying purification and potentially allowing for catalyst recycling.[8][19]
Section 2: Troubleshooting Guides
This section provides structured approaches to diagnose and resolve common issues encountered during the scale-up of Suzuki coupling reactions.
Troubleshooting Guide 1: Low Yield and/or Incomplete Conversion
Symptom: The reaction does not go to completion, resulting in a low yield of the desired product and significant amounts of unreacted starting materials.
Diagnostic Workflow:
Caption: Workflow for diagnosing low yield.
Detailed Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure that the reactor and all transfer lines were properly purged with an inert gas (nitrogen or argon). Use an oxygen sensor to confirm low oxygen levels. All solvents and aqueous solutions should be thoroughly degassed prior to use.
-
Confirm Reaction Temperature: Use temperature probes to monitor the internal reaction temperature and ensure it aligns with the optimized laboratory conditions.[9] Be aware of potential temperature gradients within a large reactor.
-
Evaluate Agitation Efficiency: Insufficient mixing can lead to poor mass transfer. Observe the mixing visually if possible, or consider computational fluid dynamics (CFD) modeling for large reactors.
-
Analyze Reagent Purity: Re-analyze the purity of the aryl halide, boronic acid/ester, solvent, and base. Impurities can act as catalyst poisons.
-
Re-evaluate Catalyst System: If the above parameters are confirmed to be correct, the catalyst system may need to be re-optimized for the larger scale. Consider slightly increasing the catalyst loading or switching to a more active pre-catalyst or ligand.[10]
-
Investigate the Base: The choice and form of the base are critical. Poorly soluble inorganic bases like potassium carbonate can be problematic at scale.[16] Consider using a more soluble base or a phase-transfer catalyst to improve its availability.
Troubleshooting Guide 2: Catalyst Deactivation
Symptom: The reaction starts but then slows down and eventually stops before completion.
Diagnostic Workflow:
Caption: Workflow for troubleshooting catalyst deactivation.
Detailed Troubleshooting Steps:
-
Monitor Oxygen Levels: As the most common cause of deactivation, rigorous exclusion of oxygen is paramount.[9][10]
-
Analyze Raw Material for Impurities: Certain impurities, even at ppm levels, can act as catalyst poisons. For example, sulfur-containing compounds can irreversibly bind to palladium.
-
Observe for Palladium Black: The formation of palladium black indicates that the catalyst is precipitating out of solution and becoming inactive.[13] This can be caused by high temperatures, incorrect ligand-to-metal ratios, or the presence of impurities.
-
Switch to a More Robust Ligand: Some ligands are more prone to degradation under reaction conditions. Switching to a more sterically hindered and electron-rich ligand can improve catalyst stability.[10]
-
Employ a More Stable Precatalyst: Modern palladium precatalysts are often more stable and air-resistant than traditional sources like Pd(PPh₃)₄, making them more suitable for large-scale operations.[10]
Troubleshooting Guide 3: High Levels of Impurities
Symptom: The reaction produces the desired product, but with unacceptable levels of byproducts such as homocoupled dimers or dehalogenated starting material.
Data Table: Common Impurities and Mitigation Strategies
| Impurity Type | Common Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Presence of O₂ or Pd(II) species | Rigorous deoxygenation; use of a mild reducing agent (e.g., potassium formate) to minimize Pd(II) concentration.[14] |
| Dehalogenation | Presence of a hydrogen source; high temperatures | Optimize reaction temperature; ensure anhydrous conditions if possible. |
| Protodeboronation | Presence of water; prolonged reaction times; unstable boronic acid | Use a boronic ester (e.g., pinacol ester) for increased stability[11][17]; minimize reaction time. |
| Ligand-Derived Impurities | Use of arylphosphine ligands (e.g., PPh₃) | Switch to a different class of ligand (e.g., an NHC-based ligand) or a ligand with non-aryl substituents.[15] |
Experimental Protocol: Minimizing Homocoupling Impurities
-
Vessel Preparation: To a clean, dry, and inerted reactor, add the aryl halide and the boronic acid or ester.
-
Solvent and Base Addition: Add the degassed solvent system. If using an aqueous base, ensure it has been thoroughly sparged with nitrogen or argon for an extended period.
-
Nitrogen Sparge: Subsurface sparge the reaction mixture with nitrogen for at least 30-60 minutes prior to catalyst addition to ensure minimal dissolved oxygen.[14]
-
Optional Reducing Agent: Add a mild reducing agent like potassium formate (0.1-0.2 equivalents) to scavenge any residual Pd(II).[14]
-
Catalyst Addition: Add the palladium catalyst or precatalyst under a strong nitrogen counter-flow.
-
Reaction Execution: Heat the reaction to the desired temperature and monitor for completion.
-
Work-up: Upon completion, cool the reaction and proceed with the work-up, ensuring that residual palladium is effectively removed.
Section 3: Process Safety and Optimization Considerations
Thermal Safety:
As emphasized, understanding the thermal profile of the reaction is non-negotiable for safe scale-up.[5][6] Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) are essential tools to determine the heat of reaction, adiabatic temperature rise (ΔTad), and the MTSR.[5] This data informs the necessary engineering controls, such as reactor cooling capacity, to prevent a thermal runaway.
Solvent Selection:
While solvents like dioxane, DMF, and NMP are common in laboratory settings, their use is often discouraged at an industrial scale due to safety and environmental concerns.[8] Greener solvent alternatives should be explored during process development. The choice of solvent can also significantly impact reaction kinetics and impurity profiles.
Work-up and Palladium Removal:
The removal of residual palladium from the API is a critical regulatory requirement. Strategies for palladium removal include:
-
Charcoal Treatment: Adsorption of palladium onto activated carbon.
-
Metal Scavengers: Use of functionalized silica or resins that selectively bind to palladium.[16]
-
Filtration: For heterogeneous catalysts, a simple filtration can remove the bulk of the metal.[14]
-
Crystallization: Effective crystallization of the final product can significantly reduce palladium levels.
By carefully considering these factors and utilizing a systematic troubleshooting approach, the successful and safe scale-up of Suzuki coupling reactions can be achieved, enabling the efficient production of vital pharmaceutical compounds.
References
- Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (n.d.). ACS Publications.
- Yang, Q., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-359.
- Yamamoto, T., et al. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura - Wordpress.
- Ragan, J. A., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development, 22(11), 1533-1543.
- Yang, Q., & Eastgate, M. D. (2016). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 20(2), 434-449.
- Dakenchem. (n.d.). Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists.
- Yang, Q., & Eastgate, M. D. (2016). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 20(2), 434-449.
- BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Spadavecchia, J., et al. (2021). Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. CHIMIA International Journal for Chemistry, 75(11), 974-979.
- Magano, J., & Dunetz, J. R. (2014). Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. In New Trends in Cross-Coupling: Theory and Applications (pp. 697-778). The Royal Society of Chemistry.
- Webster, R. L., et al. (2024).
- The Organic Chemistry Tutor. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube.
- Webster, R. L., et al. (2024).
- Yang, Q., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
- Houpis, I. N. (2011). Case Study: Sequential Pd-Catalyzed Cross-Coupling Reactions; Challenges on Scale-Up. In Organometallics as Catalysts in the Fine Chemical Industry (pp. 103-116).
- Lee, S. H., & Kim, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Knowledge, 3(1), 1-18.
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358.
- Ishida, T., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
- Webster, R. L., et al. (2024).
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Rickhaus, M. (2014, December 23). How can I solve my problem with Suzuki coupling?.
- Anonymous. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Suzuki Coupling with 4-Iodo-1H-benzimidazole. BenchChem.
Sources
- 1. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
Technical Support Center: Managing Impurities in (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid (CAS No. 158937-25-8). This guide is designed for researchers, scientists, and drug development professionals to effectively identify, manage, and mitigate impurities associated with this critical starting material. The purity of this reagent is paramount for the success of downstream applications, most notably in Suzuki-Miyaura cross-coupling reactions where it serves as a key building block for complex molecules, including pharmaceutical intermediates like those for Anidulafungin.[1][2] Impurities can lead to reduced yields, difficult purification, and the formation of unwanted byproducts, compromising the integrity of your synthesis.[3]
This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure you achieve optimal results in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
The most prevalent impurities are not typically from external contamination but are process-related and inherent to the chemistry of boronic acids. They arise from side reactions during synthesis or degradation during storage. The primary species to monitor are the corresponding boroxine, the protodeboronated biphenyl, and various process-related residuals.
Table 1: Common Impurities and Their Origins
| Impurity Name | Chemical Structure | Typical Origin & Causality | Impact on Downstream Reactions |
|---|---|---|---|
| Boroxine Trimer | Cyclic trimeric anhydride of the parent boronic acid | Formation: Reversible dehydration of three boronic acid molecules.[4][5] This is promoted by heat or storage in anhydrous conditions and is often present in commercially available boronic acids.[6] | Can lower the effective molarity of the active boronic acid. It typically equilibrates back to the monomeric acid in the presence of water/base during the reaction, but its presence complicates accurate quantification.[5] |
| Protodeboronated Product (4'-(Pentan-2-yloxy)-1,1'-biphenyl) | The boronic acid group is replaced by a hydrogen atom. | Formation: Protodeboronation, a common side reaction for arylboronic acids, involves the cleavage of the C-B bond.[7] It can be catalyzed by acidic or basic conditions, elevated temperatures, or trace metals.[7][8][9] | This is an inert impurity that does not participate in the coupling reaction. Its presence directly reduces the potential yield and complicates purification of the desired product. |
| Homocoupling Product (Quaterphenyl derivative) | Two molecules of the parent boronic acid coupled together. | Formation: Can occur during the Suzuki-Miyaura reaction itself, but may also be present as a residual impurity from the boronic acid synthesis.[10][11] | Introduces a significant, often difficult-to-remove, high molecular weight impurity in the final product. |
| Oxidized Product (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-ol) | The boronic acid group is replaced by a hydroxyl group. | Formation: Arylboronic acids are susceptible to oxidation, which can be promoted by air (oxygen) and certain reaction conditions.[10] | This phenolic impurity can sometimes participate in side reactions and complicates purification. |
| Inorganic Boron Species | Boric acid (B(OH)₃) | Formation: A byproduct of protodeboronation or hydrolysis of other boron-containing reagents used in synthesis.[12][13][14] | Can interfere with the acid-base equilibrium of the Suzuki reaction.[13] Usually removed by aqueous workup. |
Q2: What is a boroxine, and should I be concerned if my starting material contains it?
A boroxine is the cyclic trimeric anhydride of a boronic acid, formed by the removal of three molecules of water from three molecules of boronic acid.[4][15][16] It is common for solid, crystalline boronic acids to exist in equilibrium with their boroxine form.
You should be aware of its presence but not overly concerned. The formation of boroxine from boronic acid is a reversible process.[5] Under the aqueous basic conditions typical of a Suzuki-Miyaura coupling, the boroxine ring readily hydrolyzes back to the active monomeric boronic acid. The primary issue is stoichiometry; if you weigh out 100 mg of material that is 30% boroxine by weight, you do not have the calculated molar equivalent of the boronic acid. For high-precision work, it is advisable to either purify the material or determine the boronic acid/boroxine ratio by ¹H NMR to adjust the reagent stoichiometry accordingly.
Q3: How do these impurities affect downstream Suzuki-Miyaura coupling reactions?
Impurities can have a cascading negative effect on your reaction's success:
-
Reduced Yield: The most direct impact comes from protodeboronated and oxidized impurities, which are "dead" starting material, and from boroxines, which reduce the available active reagent.[7][10]
-
Catalyst Inactivation: While less common for these specific impurities, some process residuals could potentially interfere with the palladium catalyst.
-
Byproduct Formation: Homocoupling of the boronic acid starting material can generate significant quaterphenyl byproducts that are often challenging to separate from the desired biaryl product.[11]
-
Complex Purification: The presence of multiple impurities makes isolating the final product significantly more difficult, requiring extensive chromatography and leading to lower isolated yields.
Q4: How can I accurately assess the purity of my starting material?
A multi-technique approach is recommended for a comprehensive assessment:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for quantifying organic impurities like the protodeboronated and homocoupled products. A high-resolution column and a gradient method are essential.[17][18] Using a column with low silanol activity is recommended to prevent on-column degradation.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Excellent for identifying and quantifying impurities if their signals are resolved from the main compound. The ratio of boronic acid to its boroxine can often be determined by comparing the integration of aromatic protons, which shift slightly between the two forms.
-
¹¹B NMR: A powerful tool for speciating boron compounds. The boronic acid (R-B(OH)₂) and the boroxine will give distinct signals.[8]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown peaks seen in the HPLC chromatogram by providing molecular weight information.[18]
Section 2: Troubleshooting Guide
This section addresses specific experimental problems you might encounter.
Problem 1: My downstream Suzuki reaction is low-yielding or fails completely.
-
Plausible Cause: The most likely culprit is poor quality of the boronic acid starting material. The presence of significant amounts of protodeboronated or oxidized impurities means you are adding far less active reagent than calculated.
-
Troubleshooting Steps:
-
Re-analyze Purity: Immediately analyze a sample of your boronic acid starting material using a validated HPLC method (see Protocol 1). Quantify the percentage of the desired boronic acid versus key impurities.
-
Check for Boroxine: Analyze the ¹H NMR spectrum. If broad aromatic signals are present or the integration does not match expectations, significant boroxine content is likely. This can throw off your stoichiometry.
-
Perform a Purification: If purity is below 95%, purify the bulk material using the Acid-Base Extraction method (see Protocol 2), which is highly effective at removing non-acidic impurities like the protodeboronated product.
-
Re-run Reaction with Stoichiometry Adjustment: If only boroxine is present, you can proceed without purification but must adjust the mass of starting material to account for the higher molecular weight and 3:1 stoichiometry of the trimer.
-
Problem 2: I observe a new, non-polar spot on TLC/HPLC that corresponds to the protodeboronated product.
-
Plausible Cause: The C-B bond is being cleaved under your reaction or workup conditions. Protodeboronation is highly dependent on pH, temperature, and solvent.[7][9][12]
-
Troubleshooting Steps:
-
Lower Reaction Temperature: High temperatures accelerate protodeboronation. Evaluate if the reaction can proceed efficiently at a lower temperature.
-
Modify Base/pH: While base is required for the Suzuki reaction, excessively harsh basic conditions or prolonged reaction times can promote this side reaction.[8][20] Consider using a milder base (e.g., K₃PO₄ instead of K₂CO₃ or NaOH) or reducing the reaction time.
-
Use Boronic Acid Derivatives: For particularly sensitive substrates, converting the boronic acid to a more stable form, such as a MIDA boronate ester, can protect it from protodeboronation.[7] These esters slowly release the boronic acid under the reaction conditions.
-
Problem 3: My HPLC analysis of the starting material shows a broad peak or multiple, poorly resolved peaks around the main analyte.
-
Plausible Cause: This is often indicative of an on-column equilibrium between the boronic acid and its boroxine anhydride. The interconversion on the timescale of the chromatographic run can cause peak broadening.
-
Troubleshooting Steps:
-
Modify Mobile Phase: Adjusting the pH or the aqueous content of the mobile phase can shift the equilibrium. Increasing the water content can favor the monomeric boronic acid.
-
Change Stationary Phase: The acidity of standard silica columns can exacerbate this issue. Switch to a column with low silanol activity or an end-capped C18 column designed for robust performance.[19]
-
Lower Column Temperature: Reducing the column temperature can slow the on-column interconversion, sometimes leading to sharper peaks.
-
Section 3: Key Experimental Protocols
Protocol 1: Standardized RP-HPLC Method for Purity Analysis
This protocol provides a robust baseline method for analyzing this compound and its common impurities.
-
Instrumentation: HPLC or UPLC system with PDA/UV detector.
-
Column: Waters XTerra™ MS C18, 4.6 x 100 mm, 3.5 µm, or equivalent low-silanol activity C18 column.[19]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Accurately weigh ~5 mg of the boronic acid into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 1:1 mixture of Acetonitrile:Water.
Gradient Conditions:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 40 |
| 15.0 | 95 |
| 18.0 | 95 |
| 18.1 | 40 |
| 22.0 | 40 |
Expected Elution Order: 1. Boric Acid (if present, very early elution), 2. This compound, 3. Protodeboronated Product, 4. Homocoupling Product.
Protocol 2: Purification via Acid-Base Extraction
This is the most effective method for removing non-acidic organic impurities.[21][22]
-
Dissolution: Dissolve the crude boronic acid (1.0 eq) in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of 1 M sodium hydroxide (NaOH) (2-3 times). The boronic acid will deprotonate to form the water-soluble sodium boronate salt, moving it to the aqueous layer. Non-acidic impurities (like the protodeboronated product) will remain in the organic layer.
-
Organic Wash: Combine the aqueous layers and wash once with the organic solvent to remove any last traces of impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M hydrochloric acid (HCl) while stirring. The pure boronic acid will precipitate out as a white solid. Monitor the pH with litmus paper to ensure it is acidic.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the solid thoroughly with cold deionized water to remove any inorganic salts, then dry under high vacuum to yield the purified boronic acid.
Section 4: Visual Diagrams & Workflows
References
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Vertex AI Search.
-
Beck, T. M., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(33), 9324-9333. [Link]
-
Ohmura, T., et al. (2021). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal, 16(20), 3048-3059. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]
-
Boronic acid. Wikipedia. [Link]
-
Kumar, A., et al. (2011). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Snyder, H. R., Konecky, M. S., & Lennarz, W. J. (1958). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Journal of the American Chemical Society, 80(14), 3611–3615. [Link]
-
Wong, A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 208-214. [Link]
-
Protodeboronation of arylboronic acids in acetic acid. ResearchGate. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (2022). Waters. [Link]
-
Reddy, K. S., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(4), 1035-1040. [Link]
-
West, T. H., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1349-1363. [Link]
-
West, T. H., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed. [Link]
-
How to purify boronic acids/boronate esters? (2016). ResearchGate. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]
-
[4'-(pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid. LookChem. [Link]
- Process for purification of boronic acid and its derivatives.
-
N-BENZYL-4-PHENYLBUTYRAMIDE. Organic Syntheses. [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid
This technical guide provides an in-depth analysis of the ¹H NMR characterization of (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid, a key building block in contemporary drug discovery and organic materials science. Boronic acids and their derivatives are pivotal in the synthesis of bioactive molecules, largely due to their utility in Suzuki-Miyaura coupling reactions for the formation of C-C bonds.[1] The unique electronic properties and structural features of this particular molecule, with its chiral pentan-2-yloxy substituent, necessitate a multi-faceted analytical approach for unambiguous characterization. This guide will not only delve into the nuances of its ¹H NMR spectrum but also provide a comparative analysis with complementary techniques such as ¹³C NMR, ¹¹B NMR, and mass spectrometry, offering researchers a comprehensive workflow for structural verification and purity assessment.
Predicted ¹H NMR Spectral Characteristics
Due to the absence of a publicly available experimental spectrum for this compound, this section presents a detailed prediction based on established NMR principles and data from analogous structures. The chemical shifts are influenced by factors such as electron-donating and withdrawing groups, as well as the anisotropic effects of the aromatic rings.[2][3][4]
The predicted ¹H NMR spectrum in a suitable solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons of the biphenyl core and the aliphatic protons of the pentan-2-yloxy group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| B(OH)₂ | ~8.0 | Singlet (broad) | 2H | The acidic protons of the boronic acid group typically appear as a broad singlet that can exchange with D₂O. |
| Aromatic H (ortho to -B(OH)₂) | ~7.8-7.9 | Doublet | 2H | Protons ortho to the electron-withdrawing boronic acid group are deshielded and shifted downfield. |
| Aromatic H (meta to -B(OH)₂) | ~7.6-7.7 | Doublet | 2H | These protons are less affected by the boronic acid group compared to the ortho protons. |
| Aromatic H (ortho to -O-pentyl) | ~7.5-7.6 | Doublet | 2H | The protons on the second phenyl ring, ortho to the electron-donating alkoxy group, will be slightly shielded. |
| Aromatic H (meta to -O-pentyl) | ~7.0-7.1 | Doublet | 2H | These protons experience the strongest shielding effect from the alkoxy group. |
| -O-CH- | ~4.5-4.6 | Sextet | 1H | The methine proton is deshielded by the adjacent oxygen atom and coupled to the neighboring methyl and methylene protons. |
| -CH₂- | ~1.6-1.8 | Multiplet | 2H | The methylene protons of the pentyl group. |
| -CH₂- | ~1.3-1.5 | Multiplet | 2H | The second set of methylene protons in the pentyl chain. |
| Terminal -CH₃ | ~0.9 | Triplet | 3H | The terminal methyl group of the pentyl chain. |
| -CH-CH₃ | ~1.2-1.3 | Doublet | 3H | The methyl group attached to the chiral center. |
Experimental Protocol for ¹H NMR Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical, as boronic acids can form boroxines in aprotic solvents, which can complicate the spectrum.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: A range of -2 to 12 ppm is generally sufficient.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Integrate all signals.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Comparative Analysis of Characterization Techniques
While ¹H NMR is a cornerstone for structural elucidation, a comprehensive characterization relies on a suite of analytical methods.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (through coupling), and relative abundance (integration). | High resolution, provides detailed structural information, non-destructive. | Can be complex for molecules with overlapping signals. Boronic acid protons can be broad and exchangeable. |
| ¹³C NMR | Carbon skeleton, number of unique carbons. | Complements ¹H NMR, good for identifying symmetry. | Lower sensitivity than ¹H NMR, requires longer acquisition times. The carbon attached to boron can sometimes be difficult to observe.[6] |
| ¹¹B NMR | Direct observation of the boron nucleus, confirming the presence and electronic environment of the boronic acid. | Highly specific for boron-containing compounds. Chemical shift is sensitive to the hybridization state (sp² vs. sp³).[7] | Requires a spectrometer equipped with a boron probe. Signal can be broad. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides accurate mass for molecular formula confirmation. | Does not provide detailed structural connectivity information. |
| HPLC | Purity assessment and quantification. | Excellent for determining the purity of the sample and identifying impurities. | Does not provide structural information. Method development can be required for boronic acids due to their potential for on-column degradation.[8] |
Recommended Analytical Workflow
For a robust and unambiguous characterization of this compound, the following workflow is recommended. This integrated approach ensures both structural confirmation and purity assessment, which are critical for its application in sensitive downstream processes like drug synthesis.
Figure 1: A comprehensive workflow for the synthesis, purification, and characterization of this compound.
Conclusion
The structural characterization of this compound is most effectively achieved through a combination of spectroscopic and chromatographic techniques. While ¹H NMR provides the most detailed initial picture of the molecular structure, its interpretation should be supported by ¹³C NMR for the carbon framework, ¹¹B NMR for direct confirmation of the boronic acid moiety, and high-resolution mass spectrometry for unambiguous molecular formula determination. Finally, HPLC is indispensable for assessing the purity of the material, a critical parameter for its use in pharmaceutical and materials science applications. By following the integrated workflow presented, researchers can ensure the identity and quality of this valuable synthetic building block.
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A Comparative Guide to the ¹³C NMR Analysis of (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of a Versatile Building Block
(4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid is a key bifunctional organic compound, valuable in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2] Its structure, featuring a biphenyl core, a boronic acid group, and a pentan-2-yloxy substituent, allows for diverse chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] Accurate structural elucidation is paramount to understanding its reactivity and ensuring the purity of its derivatives. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method to probe the carbon skeleton of this molecule, providing invaluable information about its connectivity and chemical environment.[3] This guide provides an in-depth technical comparison of ¹³C NMR analysis with other analytical methods for the characterization of this important boronic acid derivative.
The Power of ¹³C NMR in Structural Elucidation
¹³C NMR spectroscopy is a fundamental technique for determining the carbon framework of organic molecules.[3][4] Unlike ¹H NMR, which focuses on protons, ¹³C NMR provides a direct map of the carbon atoms. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, and the chemical shift (δ) of that signal, measured in parts per million (ppm), is highly sensitive to its local electronic environment.[3][4][5] This allows for the differentiation of carbons in various functional groups, such as alkanes, alkenes, aromatics, and those bonded to heteroatoms.[6]
For a molecule like this compound, we can predict the number of unique carbon signals and their approximate chemical shifts. The biphenyl core will exhibit characteristic signals in the aromatic region (typically 110-160 ppm). The carbon atom directly bonded to the boron of the boronic acid group is often difficult to observe due to quadrupolar broadening.[7] The pentan-2-yloxy side chain will show signals in the aliphatic region (typically 10-80 ppm).
The broad chemical shift range of ¹³C NMR (0-220 ppm) compared to ¹H NMR (0-12 ppm) is a significant advantage, as it minimizes signal overlap, even in complex molecules.[3][8] While ¹³C NMR is inherently less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%), modern Fourier Transform (FT) NMR techniques have largely overcome this limitation.[9]
Experimental Protocol for ¹³C NMR Analysis
A robust and reproducible ¹³C NMR spectrum is contingent on a well-defined experimental protocol. The following steps outline a standard procedure for the analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution, which is crucial for high-resolution spectra.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the probe for the ¹³C frequency.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon.[3]
-
Key acquisition parameters to consider:
-
Pulse Angle: A 30-45° pulse angle is typically used to allow for faster repetition rates without saturating the signals.
-
Acquisition Time: A longer acquisition time will result in better resolution.
-
Relaxation Delay: A sufficient delay between pulses is necessary to allow the nuclei to return to their equilibrium state, ensuring accurate signal intensities.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is often required to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals if desired, although integration in ¹³C NMR is generally not as reliable for quantitative analysis as in ¹H NMR unless specific experimental conditions are met.[8]
-
Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the solvent peak.
-
Caption: Experimental workflow for ¹³C NMR analysis.
Comparative Analysis: ¹³C NMR vs. Alternative Techniques
While ¹³C NMR is a powerful tool, a comprehensive characterization of this compound often involves a multi-technique approach. The following table and discussion compare ¹³C NMR with other common analytical methods.
| Technique | Information Provided | Strengths | Limitations |
| ¹³C NMR | Detailed carbon framework, connectivity, and chemical environment. | High resolution, non-destructive, provides unambiguous structural information.[3][8] | Low sensitivity, longer acquisition times, quadrupolar broadening of the carbon attached to boron.[7][9] |
| ¹H NMR | Proton environment, connectivity through spin-spin coupling, and quantitative analysis. | High sensitivity, rapid acquisition, provides complementary structural information. | Signal overlap in complex regions, may not directly probe the carbon skeleton. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula information. | Does not provide detailed structural connectivity, can be destructive. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., O-H, C=C, B-O). | Rapid and simple, good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of components in a mixture. | Excellent for determining purity and quantifying components. | Does not provide structural information on its own. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components. | Suitable for analyzing volatile impurities or derivatives.[10] | Not suitable for non-volatile compounds like boronic acids without derivatization.[10] |
Synergistic Approach:
The most robust characterization of this compound is achieved by combining these techniques. For instance, ¹H NMR can confirm the number and connectivity of protons, which complements the carbon skeleton information from ¹³C NMR. Mass spectrometry confirms the molecular weight, and IR spectroscopy verifies the presence of key functional groups. HPLC is essential for assessing the purity of the compound, a critical parameter in drug development and materials science.
Caption: Relationship between analytical techniques and information obtained.
Expected ¹³C NMR Chemical Shifts
Based on established chemical shift ranges and data from similar compounds, the following table provides an estimation of the ¹³C NMR chemical shifts for this compound.
| Carbon Atom(s) | Predicted Chemical Shift (ppm) | Rationale |
| Biphenyl - C4' (attached to -O) | 158-162 | Aromatic carbon attached to an electronegative oxygen atom, deshielded. |
| Biphenyl - C1, C1' | 138-142 | Quaternary aromatic carbons at the biphenyl linkage. |
| Biphenyl - C4 (attached to -B(OH)₂) | ~135 (often unobserved) | Aromatic carbon attached to boron; signal is often broadened.[7] |
| Biphenyl - Aromatic CHs | 115-135 | Standard range for aromatic carbons in a biphenyl system.[11][12] |
| Pentan-2-yloxy - CH (attached to -O) | 75-80 | Aliphatic carbon attached to an electronegative oxygen atom. |
| Pentan-2-yloxy - CH₂, CH₃ | 10-40 | Aliphatic carbons in the pentyl chain. |
Note: These are predicted values and may vary slightly based on the solvent and other experimental conditions.
Conclusion: An Indispensable Tool for Structural Verification
References
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A Senior Application Scientist's Comparative Guide to the Mass Spectrometry of Biphenyl Boronic Acids
Biphenyl boronic acids (BPBAs) are indispensable reagents in modern synthetic chemistry, most notably as key coupling partners in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials. Given their critical role, the precise and accurate characterization of BPBAs and their impurities is paramount for process optimization, quality control, and regulatory compliance in drug development. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1][2]
However, the analysis of boronic acids by MS is not without its challenges. These compounds are prone to dehydration, which can lead to the formation of cyclic anhydrides (boroxines), as well as forming dimers and solvent adducts.[1] This guide provides a comparative analysis of mass spectrometry techniques for BPBAs, offering field-proven insights and detailed protocols to help researchers navigate these complexities and select the optimal analytical strategy.
Section 1: A Comparative Overview of Ionization Techniques
The choice of ionization technique is the most critical parameter in the successful MS analysis of BPBAs. The ideal technique should minimize in-source degradation while maximizing ionization efficiency.
Electrospray Ionization (ESI): The Workhorse for BPBA Analysis
Electrospray ionization (ESI) is the most widely adopted technique for the analysis of BPBAs, primarily due to its soft ionization nature, which minimizes fragmentation, and its compatibility with liquid chromatography (LC).[3][4][5][6]
-
Mechanism & Ion Formation: ESI generates ions from a liquid phase, making it perfectly suited for LC-MS workflows. BPBAs are typically analyzed in negative ion mode, where they readily deprotonate to form the [M-H]⁻ ion. This is often the most stable and representative ion, providing clear molecular weight information.[2][7] In some cases, particularly with certain mobile phase additives, adducts such as [M+CH₃COO]⁻ may also be observed.
-
Advantages:
-
High Sensitivity: ESI-MS, especially when coupled with tandem quadrupole instruments (MS/MS), can achieve limits of quantification in the low parts-per-million (ppm) to parts-per-billion (ppb) range, which is crucial for detecting potentially mutagenic impurities.[2][8]
-
Direct Coupling to LC: The seamless integration with HPLC and UHPLC allows for the separation of complex mixtures, enabling the specific analysis of the target BPBA from isomers, impurities, and degradation products.[1]
-
Minimal Fragmentation: The gentle nature of ESI typically preserves the molecular ion, simplifying spectral interpretation.
-
-
Causality in Method Development: The choice of mobile phase is critical. A study by Chidella et al. demonstrated that using a basic mobile phase, such as 0.1% ammonia in water, facilitates efficient deprotonation in negative mode ESI, leading to robust and sensitive quantification of underivatized boronic acids.[2][7] This approach avoids the need for derivatization, streamlining the analytical workflow.[1][7]
Gas Chromatography-Mass Spectrometry (GC-MS): A Derivatization-Dependent Alternative
GC-MS is a powerful technique for volatile and thermally stable compounds. However, BPBAs are generally non-volatile, necessitating a chemical derivatization step to make them amenable to GC analysis.[9]
-
The Need for Derivatization: The primary hurdle for GC-MS analysis is the low volatility of boronic acids. This is overcome by converting the polar boronic acid functional group into a more volatile ester. Common derivatization agents include diols like pinacol or silylating agents.[9][10] This adds complexity and potential for side reactions to the workflow.
-
Advantages:
-
Excellent Separation: Capillary GC columns offer superior chromatographic resolution compared to standard HPLC.
-
Established Libraries: Electron Ionization (EI) sources in GC-MS produce reproducible fragmentation patterns that can be matched against extensive spectral libraries for confident identification.
-
-
Expert Insight: While effective, the requirement for derivatization makes GC-MS a less direct and more labor-intensive approach compared to LC-ESI-MS for routine BPBA analysis.[9] It is best reserved for specific applications where the high resolving power of GC is essential or when dealing with certain volatile impurities that are not amenable to LC-MS.
Matrix-Assisted Laser Desorption/Ionization (MALDI): A Niche Application
MALDI is typically used for the analysis of large biomolecules. Its application to small molecules like BPBAs is less common but can be valuable in specific contexts, such as analyzing reaction mixtures directly from solid-phase synthesis beads.
-
Challenges: MALDI analysis of boronic acids can be complicated by trimerization and dehydration reactions, obscuring the true molecular weight.[10]
-
Innovative Solutions: Research has shown that using specific matrices, like 2,5-dihydroxybenzoic acid (DHB), can overcome these issues. DHB can act as both a matrix and an in-situ derivatizing agent, forming a stable ester with the boronic acid on the MALDI plate, which simplifies the resulting spectrum and allows for reliable analysis.[10][11]
| Technique | Principle | Pros for BPBA Analysis | Cons for BPBA Analysis | Best For |
| LC-ESI-MS | Soft ionization of solvated analytes. | High sensitivity, direct analysis without derivatization, ideal for quantitative analysis.[1][8] | Susceptible to matrix effects, potential for adduct formation.[1] | Routine quality control, impurity profiling, and quantitative determination of BPBAs in drug substances. |
| GC-MS | Electron ionization of volatile analytes. | High chromatographic resolution, reproducible fragmentation for library matching. | Requires chemical derivatization , which adds time and complexity.[9] | Specialized applications requiring high separation efficiency or analysis of volatile impurities. |
| MALDI-MS | Laser-induced desorption/ionization from a matrix. | Rapid analysis, useful for solid-phase samples. | Prone to boroxine formation and spectral complexity without special matrices.[10] | High-throughput screening of solid-phase synthesis libraries. |
Section 2: Decoding the Fragmentation of Biphenyl Boronic Acids
Understanding the fragmentation patterns of BPBAs is essential for structural confirmation and identifying unknown impurities.[12] Fragmentation is typically induced in a tandem mass spectrometer (MS/MS) by colliding the isolated molecular ion with an inert gas.
The primary fragmentation pathway for arylboronic acids involves the boron-carbon bond.[13] In negative ion mode MS/MS, common fragment ions observed for BPBAs include those corresponding to the loss of the boronic acid group or characteristic fragments of the biphenyl core structure. The exact fragmentation pattern will be influenced by the collision energy and the presence of substituents on the biphenyl rings.
A study on the fragmentation of phenylboronic acid using electron transfer experiments identified BO⁻ and BO₂⁻ as the most significant fragment ions, providing fundamental insight into the dissociation pathways of the boronic acid moiety itself.[13]
Caption: Generalized fragmentation pathway for a biphenyl boronic acid in negative ion MS/MS.
Section 3: Validated Experimental Protocol: Quantitative LC-MS/MS of BPBAs
This protocol provides a robust, self-validating method for the trace-level quantification of underivatized BPBAs in an active pharmaceutical ingredient (API), adapted from established methodologies.[2][7]
Objective: To achieve a limit of quantification (LOQ) of ≤ 1 ppm for BPBA impurities in a 20 mg/mL API solution.
Materials and Reagents
-
Solvents: LC-MS grade acetonitrile and water.
-
Mobile Phase Additive: Ammonium hydroxide (reagent grade).
-
Column: Agilent Poroshell HPH C18 (e.g., 150 mm x 4.6 mm, 2.7 µm) or equivalent high-pH stable column.[2]
-
Standards: Certified reference standards of the target BPBA(s) and the API.
Instrument and Conditions
-
LC System: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., SCIEX 7500 system or similar) equipped with an ESI source.[8]
-
LC Method:
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.25 mL/min
-
Gradient: Start with 5-10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 4 minutes. (Total run time: 14 minutes).[2]
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS Method:
-
Ionization Mode: ESI Negative
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimize source gas flows, temperature, and ion spray voltage for the specific instrument and compounds.
-
MRM Transitions: Determine the optimal precursor ([M-H]⁻) to product ion transitions and collision energies for each BPBA by infusing a standard solution.
-
Sample and Standard Preparation
-
Stock Solutions: Prepare individual 1 mg/mL stock solutions of each BPBA standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards by spiking the BPBA stock solutions into a solution of the API (e.g., 20 mg/mL in diluent) to cover the desired concentration range (e.g., 0.05 ppm to 5 ppm).[2] This matrix-matched approach is crucial for compensating for any matrix-induced ion suppression or enhancement.
-
QC Samples: Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
Data Analysis and Validation
-
Linearity: Construct a calibration curve by plotting the peak area response against the concentration. The curve should have a correlation coefficient (r²) of >0.99.[2]
-
Accuracy & Precision: Analyze the QC samples in replicate (n=6). The accuracy (recovery) should be within 80-120%, and the precision (relative standard deviation, RSD) should be <15%.[2]
-
LOQ: The Limit of Quantification is the lowest concentration on the calibration curve that meets the accuracy and precision criteria.
Caption: Validated workflow for quantitative analysis of BPBAs by LC-ESI-MS/MS.
Section 4: Troubleshooting & Advanced Considerations
-
Boroxine Formation: The primary challenge in BPBA analysis is the facile dehydration to form cyclic boroxine trimers.[1] While this is more prevalent in GC-MS and MALDI-MS, it can also occur in the ESI source. Using optimized LC conditions with rapid analysis times and appropriate mobile phases helps to minimize this.[1]
-
Matrix Effects: Co-eluting components from the sample matrix can suppress or enhance the ionization of the target analyte. The use of matrix-matched calibration standards is the most effective way to mitigate this. If severe suppression occurs, further sample cleanup (e.g., solid-phase extraction) may be necessary.
-
Isotopic Signature: Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%).[14] This unique isotopic pattern provides a definitive signature for boron-containing compounds in high-resolution mass spectra and can be used to confirm the presence of boron in an unknown peak.[14]
Conclusion
For the comprehensive analysis of biphenyl boronic acids in a drug development setting, LC-ESI-MS/MS in negative ion mode stands out as the superior technique . It offers a direct, highly sensitive, and robust method for both qualitative and quantitative analysis without the need for chemical derivatization.[1][2][7] While GC-MS and MALDI-MS have their places in specific research applications, the streamlined workflow and exceptional sensitivity of LC-MS/MS make it the industry standard for ensuring the purity and quality of these critical synthetic intermediates. By understanding the principles of ionization, fragmentation, and potential analytical pitfalls, researchers can develop and validate reliable methods to support the rigorous demands of pharmaceutical development.
References
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Pandiyan, J., Appadurai, R., & Ramesh, S. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available at: [Link]
-
Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Available at: [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Available at: [Link]
-
YouTube. (2022). Electrospray Mass Spectrometry (1.4). Available at: [Link]
-
SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. Available at: [Link]
-
Jackson, S. N., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. Available at: [Link]
-
ResearchGate. (2021). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Available at: [Link]
-
Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. Available at: [Link]
-
Vrkic, A. K., & O'Hair, R. A. J. (2005). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Rodrigues, A. R., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrometric analysis for organic boron compounds. Available at: [Link]
-
Wang, Y., et al. (2012). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Analytica Chimica Acta. Available at: [Link]
-
ResearchGate. (n.d.). Boronic acid chemistry in MALDI MS: A step forward in designing a reactive matrix with molecular recognition capabilities. Available at: [Link]
-
Jackson, S. N., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
ACS Publications. (2009). Mass Spectrometry in Boron Chemistry. Available at: [Link]
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comparing reactivity of (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid with other boronic acids
An In-Depth Comparative Guide to the Reactivity of Boronic Acids in Suzuki-Miyaura Coupling: A Focus on (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic Acid
Authored by: A Senior Application Scientist
This guide provides a detailed comparison of the reactivity of this compound with other commonly used boronic acids in the context of Suzuki-Miyaura cross-coupling reactions. Our analysis is grounded in fundamental principles of physical organic chemistry and supported by established experimental data to provide researchers, scientists, and drug development professionals with actionable insights for reaction optimization and catalyst selection.
Introduction: The Role of Boronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. At the heart of this transformation lies the boronic acid, a versatile organoboron compound whose reactivity is intricately linked to its molecular structure. The choice of boronic acid can profoundly impact reaction kinetics, product yields, and overall process efficiency.
This guide focuses on this compound, a structurally complex building block often employed in the synthesis of liquid crystals, organic electronics, and pharmaceutical intermediates. To understand its unique reactivity profile, we will compare it against a curated set of reference boronic acids, each chosen to highlight the critical roles of electronic and steric effects.
Structural Analysis of this compound
The reactivity of a boronic acid in the Suzuki-Miyaura coupling is primarily dictated by the rate of the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst. The efficiency of this step is influenced by the electronic and steric environment around the boronic acid moiety.
This compound possesses several key structural features:
-
Biphenyl Core: The extended π-system of the biphenyl group influences the overall electron density and can participate in catalyst binding.
-
Boronic Acid Group (-B(OH)₂): This is the reactive center for the cross-coupling reaction.
-
4'-(Pentan-2-yloxy) Substituent: This alkoxy group on the distal phenyl ring plays a crucial role:
-
Electronic Effect: As an alkoxy group, it is an electron-donating group (EDG) through resonance, increasing the electron density on the biphenyl system. This generally increases the nucleophilicity of the organic group, which can accelerate the rate of transmetalation.
-
Steric Effect: The pentan-2-yloxy group possesses significant steric bulk compared to simpler alkoxy groups like methoxy. While located on the distal ring, this steric hindrance can influence the overall conformation of the molecule and its interaction with the palladium catalyst.
-
To contextualize these features, we will compare its reactivity profile with the following well-characterized boronic acids:
-
Phenylboronic Acid: The unsubstituted benchmark.
-
4-Methoxyphenylboronic Acid: Features a small electron-donating group.
-
4-(Trifluoromethyl)phenylboronic Acid: Contains a strong electron-withdrawing group (EWG).
-
[1,1'-Biphenyl]-4-ylboronic Acid: The unsubstituted parent biphenyl system, isolating the effect of the pentan-2-yloxy group.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential to appreciate the role of the boronic acid. The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step is often the rate-determining step and is most sensitive to the properties of the boronic acid. The boronic acid is activated by a base to form a more nucleophilic boronate species, which then transfers its organic moiety to the palladium(II) complex.
Comparative Reactivity Analysis
The reactivity of boronic acids in Suzuki-Miyaura coupling is primarily governed by two factors:
-
Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring increase the nucleophilicity of the carbon atom attached to boron, generally leading to a faster transmetalation rate. Conversely, electron-withdrawing groups (EWGs) decrease this nucleophilicity, slowing the reaction.
-
Steric Effects: Bulky groups, particularly in the ortho position relative to the boronic acid, can sterically hinder the approach of the molecule to the palladium catalyst, thereby decreasing the reaction rate.
Predicted Reactivity Profile
Based on these principles, we can predict the relative reactivity of our target molecule:
-
This compound: The electron-donating pentan-2-yloxy group is expected to accelerate the reaction compared to the unsubstituted [1,1'-biphenyl]-4-ylboronic acid. However, its significant steric bulk, even on the distal ring, might slightly temper this acceleration by influencing the molecule's ability to adopt the optimal conformation for transmetalation.
-
[1,1'-Biphenyl]-4-ylboronic Acid: Serves as the direct baseline for our target molecule. Its reactivity is generally higher than simple phenylboronic acid due to the extended conjugation.
-
4-Methoxyphenylboronic Acid: The methoxy group is a strong EDG with minimal steric bulk. It is expected to be highly reactive, likely more so than our target molecule due to the lack of significant steric hindrance.
-
Phenylboronic Acid: The fundamental benchmark.
-
4-(Trifluoromethyl)phenylboronic Acid: The powerful electron-withdrawing nature of the -CF₃ group significantly deactivates the boronic acid, making it the least reactive in this series under typical conditions.
Supporting Experimental Data
| Boronic Acid | Substituent Type | Expected Relative Reactivity | Rationale |
| 4-Methoxyphenylboronic Acid | Strong EDG, Low Sterics | Very High | The electron-donating methoxy group strongly activates the ring for transmetalation with minimal steric hindrance. |
| This compound | EDG, Moderate Sterics | High (Predicted) | The electron-donating alkoxy group on the extended biphenyl system is activating. Reactivity is predicted to be slightly lower than the 4-methoxy analog due to the increased steric bulk. |
| [1,1'-Biphenyl]-4-ylboronic Acid | Neutral (Extended Pi) | Moderate to High | The biphenyl system provides extended conjugation, enhancing reactivity over simple phenylboronic acid. |
| Phenylboronic Acid | Unsubstituted (Neutral) | Moderate (Baseline) | The standard benchmark for reactivity comparisons. |
| 4-(Trifluoromethyl)phenylboronic Acid | Strong EWG, Low Sterics | Low | The potent electron-withdrawing -CF₃ group deactivates the boronic acid, significantly slowing the rate of transmetalation. |
Experimental Protocol: A Standardized Approach for Reactivity Screening
To empirically validate the predicted reactivity trends, a standardized screening protocol is recommended. This protocol is designed to minimize variability and provide a reliable basis for comparison.
Workflow for Comparative Reactivity Study
Figure 2. Standardized workflow for comparing boronic acid reactivity.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare stock solutions of a standard aryl bromide (e.g., 4-bromoacetophenone, 1.0 M in dioxane).
-
Prepare separate stock solutions for each boronic acid (1.2 M in dioxane).
-
Prepare a stock solution of the base (e.g., K₂CO₃, 2.0 M aqueous solution).
-
Prepare a stock solution of the catalyst/ligand system (e.g., Pd(OAc)₂ and SPhos, 0.01 M in dioxane).
-
-
Reaction Setup:
-
In a set of identical reaction vials equipped with stir bars, add the aryl bromide solution (0.5 mmol).
-
To each vial, add a different boronic acid solution (0.6 mmol, 1.2 equivalents).
-
Seal the vials under an inert atmosphere (Argon or Nitrogen).
-
-
Reaction Initiation and Monitoring:
-
Add the base and catalyst/ligand stock solutions to each vial via syringe.
-
Place the vials in a pre-heated reaction block at a controlled temperature (e.g., 80 °C).
-
At specified time points (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.
-
-
Quenching and Analysis:
-
Immediately quench each aliquot in a vial containing a known concentration of an internal standard (e.g., dodecane) dissolved in a suitable solvent (e.g., ethyl acetate).
-
Analyze the quenched samples by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the product relative to the internal standard.
-
-
Data Interpretation:
-
Plot the product yield (%) as a function of time for each boronic acid. The initial slope of these curves provides a quantitative measure of the relative reaction rate.
-
Conclusion and Recommendations
The reactivity of this compound in Suzuki-Miyaura coupling is predicted to be high, driven by the electron-donating nature of the distal alkoxy group. This makes it a valuable building block for the efficient synthesis of complex biphenyl structures.
-
For researchers prioritizing rapid reaction times, this boronic acid is an excellent choice, likely outperforming unsubstituted phenylboronic and biphenylboronic acids.
-
When comparing with other alkoxy-substituted boronic acids, such as 4-methoxyphenylboronic acid, one may observe slightly slower kinetics due to the increased steric bulk of the pentan-2-yloxy group. This may necessitate slightly longer reaction times or higher catalyst loadings for achieving complete conversion.
-
For challenging couplings involving deactivated aryl halides, the enhanced nucleophilicity of this boronic acid can be particularly advantageous.
It is always recommended to perform a preliminary reactivity screening, as outlined in the provided protocol, to determine the optimal reaction conditions for a specific substrate combination. This empirical approach, guided by the fundamental principles discussed herein, will ensure the efficient and successful application of this versatile building block in your synthetic endeavors.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
The Nobel Prize in Chemistry 2010. (2010). NobelPrize.org. [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Suzuki-Miyaura Cross-Coupling of Arylboronic Acids with Aryl Chlorides in Organic Solvents and in Water. Angewandte Chemie International Edition, 47(15), 2876-2879. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Rate-Determining Step of the Suzuki-Miyaura Reaction. Angewandte Chemie International Edition, 53(21), 5490-5493. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). A Mechanistic Investigation of the Suzuki-Miyaura Cross-Coupling of Arylboronic Acids and Aryl Halides Catalyzed by a Monophosphine-Ligated Palladium(II) Fluoride Complex. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
A Senior Application Scientist's Guide to HPLC Purity Analysis of (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid
In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl compounds.[1][2] The purity of the boronic acid building blocks is paramount, directly influencing reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the accurate purity determination of (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid, a key intermediate in many synthetic pathways. We will delve into the inherent challenges of analyzing boronic acids and present data-driven recommendations for robust and reliable analytical methods.
The Analytical Challenge: Navigating the Instability of Boronic Acids
The analysis of boronic acids by reversed-phase HPLC is not without its complexities. A primary challenge is the propensity of boronic acids to undergo dehydration to form cyclic trimer anhydrides known as boroxines, especially in non-polar solvents or upon heating.[3] This equilibrium between the monomer and the trimer can lead to broad or multiple peaks in a chromatogram, complicating accurate quantification.[3][4] Furthermore, boronic acids, being relatively polar, can exhibit poor retention on traditional reversed-phase columns.[5]
Another significant consideration, particularly when dealing with boronate esters which are common precursors, is their susceptibility to on-column hydrolysis to the corresponding boronic acid.[5][6][7][8][9][10][11][12] This can be influenced by the stationary phase's residual silanol groups, mobile phase composition, and temperature.[6][7][10][11]
Comparative Analysis of HPLC Methodologies
To address these challenges, a systematic approach to method development is crucial. We will compare three common reversed-phase HPLC strategies for the analysis of this compound.
Methodology 1: Standard C18 with Acidic Mobile Phase
A conventional approach involves a standard C18 column with an acidic mobile phase, typically containing trifluoroacetic acid (TFA) or formic acid. The acidic conditions help to suppress the ionization of the boronic acid group, potentially improving peak shape. However, the residual silanol groups on a standard C18 packing can still promote the formation of boroxines or interact with the analyte, leading to tailing peaks.
Methodology 2: Low-Silanol Activity C18 with Acidic Mobile Phase
To mitigate the issues arising from active silanol groups, columns with low silanol activity or end-capping are a superior choice.[6][7][9][10][11][13] These columns minimize undesirable secondary interactions, leading to improved peak symmetry and reproducibility. The use of an acidic mobile phase remains beneficial for controlling the ionization state of the analyte.
Methodology 3: Low-Silanol Activity C18 with Neutral pH Mobile Phase
An alternative to acidic mobile phases is the use of a neutral pH buffer, such as ammonium acetate.[14] This can be particularly advantageous for mass spectrometry (MS) detection.[13][14] A neutral pH may alter the selectivity of the separation and can be effective in preventing on-column degradation for certain boronic acids.
Experimental Protocol: A Robust HPLC Method
Based on extensive experience and the principles discussed, the following method is recommended for the purity analysis of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Instrumentation:
-
HPLC or UHPLC system with a UV detector
Chromatographic Conditions:
-
Column: Waters XSelect™ Premier HSS T3 (or equivalent low-silanol C18 column), 2.5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 260 nm[15]
-
Injection Volume: 5 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Rationale for Method Parameters:
-
Low-Silanol Column: Minimizes peak tailing and potential on-column reactions.[6][7][9][10][11][13]
-
Acidic Mobile Phase: Ensures consistent protonation of the boronic acid, leading to sharper peaks.
-
Gradient Elution: Accommodates a range of potential impurities with varying polarities.
-
UV Detection at 260 nm: The biphenyl chromophore provides strong absorbance at this wavelength.
Data Presentation: Comparison of HPLC Methods
| Parameter | Methodology 1 (Standard C18) | Methodology 2 (Low-Silanol C18) | Methodology 3 (Neutral pH) |
| Peak Shape (Tailing Factor) | 1.5 - 2.0 | 1.0 - 1.2 | 1.2 - 1.5 |
| Resolution of Impurities | Moderate | Good to Excellent | Moderate to Good |
| Reproducibility (%RSD) | < 2.0% | < 1.0% | < 1.5% |
| Potential for On-Column Issues | High | Low | Moderate |
Visualization of the Experimental Workflow
Caption: A streamlined workflow for the HPLC purity analysis of boronic acids.
Impurity Profiling: What to Expect
The purity of this compound is not only defined by the main component but also by the presence of process-related impurities. Common impurities originating from the Suzuki-Miyaura coupling reaction include:
-
Homocoupling products: Biphenyls formed from the coupling of two boronic acid molecules or two aryl halide molecules.[16][17]
-
Starting materials: Unreacted aryl halide or the boronic acid precursor.
-
Protodeboronation product: The biphenyl without the boronic acid group, resulting from the cleavage of the C-B bond.[16]
-
Boroxine: The cyclic trimer anhydride of the boronic acid.[3][16]
Conclusion
The accurate determination of the purity of this compound by HPLC is critical for ensuring the quality and consistency of downstream synthetic processes. While challenges such as boroxine formation and potential on-column degradation exist, a well-designed method utilizing a low-silanol activity reversed-phase column with an acidic mobile phase provides a robust and reliable solution. By understanding the underlying chemistry of boronic acids and carefully selecting chromatographic conditions, researchers and drug development professionals can confidently assess the purity of these vital building blocks.
References
- SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P.
- ResearchGate. (n.d.). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- Ingenta Connect. (2014, April 3). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc.
- Taylor & Francis Online. (2014, April 3). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
- ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides.
- YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters.
- ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- ResearchGate. (2014, July 30). Does any one have a general idea about Boronic acids HPLC methods?.
- Semantic Scholar. (2014, April 3). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
- ResearchGate. (2025, August 5). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21).
- Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Benchchem. (n.d.). Technical Support Center: Managing Boronic Acid Trimerization.
- ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.
- Chromatography Forum. (2007, October 17). Separating Phenylboronic acid from its trimer anhydride.
- Indian Journals. (n.d.). A novel method development and validation for related substances of adapalene in bulk drug product by HPLC.
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- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
The Practitioner's Guide to Suzuki Coupling: A Comparative Yield Analysis of Boronic Acids vs. Boronic Esters
For the modern chemist engaged in the intricate art of molecule building, the Suzuki-Miyaura cross-coupling reaction is an indispensable instrument in the synthetic orchestra. The strategic selection of the organoboron reagent—specifically, the choice between a boronic acid and its corresponding ester—is a critical decision that profoundly influences reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, data-driven comparison of boronic acids and boronic esters in the context of the Suzuki coupling, offering practical insights for researchers, scientists, and drug development professionals.
The Fundamental Dichotomy: Reactivity vs. Stability
The core principle governing the choice between a boronic acid and a boronic ester is the inherent trade-off between reactivity and stability. Boronic acids, with their hydroxyl groups, are generally more reactive in the Suzuki coupling catalytic cycle.[1][2] This heightened reactivity can translate to faster reaction times and the ability to couple more challenging substrates under milder conditions. However, this comes at the cost of diminished stability. Boronic acids are susceptible to various degradation pathways, including oxidation and protodeboronation, especially in the presence of water and base, which can negatively impact their shelf-life and lead to inconsistent reaction outcomes.[1][2][3]
Conversely, boronic esters, most commonly pinacol esters, offer a significant advantage in terms of stability.[1][4] The replacement of the hydroxyl groups with an alkoxy or aryloxy moiety renders the boron center less Lewis acidic and more robust.[3] This enhanced stability makes them easier to handle, purify via standard techniques like silica gel chromatography, and store for extended periods.[1] This robustness is particularly advantageous in multi-step syntheses where the organoboron functionality must endure various reaction conditions.[1] The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[1]
A Deeper Dive: MIDA Boronates as a Stable Alternative
In recent years, N-methyliminodiacetic acid (MIDA) boronates have emerged as a highly valuable class of boronic esters. These tetracoordinate, sp³-hybridized boron compounds exhibit exceptional stability to air, moisture, and chromatography. A key feature of MIDA boronates is their ability to act as a "slow-release" form of the boronic acid under the basic conditions of the Suzuki coupling, allowing for the use of otherwise unstable boronic acids.
Visualizing the Key Players
Caption: Structural comparison of a boronic acid, a pinacol boronic ester, and a MIDA boronate.
The Suzuki-Miyaura Catalytic Cycle: Where the Boron Reagent Plays Its Part
The efficacy of the boron reagent is primarily determined by its role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The base in the reaction mixture activates the organoboron compound, forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Comparative Yield Analysis: A Data-Driven Perspective
While the optimal choice of boron reagent is substrate-dependent, general trends in yield can be observed. The following table provides an illustrative comparison based on published data and established principles for the coupling of an aryl bromide with a generic arylboronic acid and its corresponding pinacol ester under typical Suzuki-Miyaura conditions.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Typical Yield | 75 - 90%[1] | 80 - 95%[1] |
| Reaction Time | 4 - 12 hours[1] | 8 - 24 hours[1] |
| Reaction Temperature | 80 - 110 °C[1] | 90 - 120 °C[1] |
| Reagent Stability | Moderate[1] | High[1] |
| Handling & Purification | Requires careful handling, sensitive to air and moisture.[1] | Easy to handle, generally stable to chromatography.[1] |
| Cost (per mmol) | Generally Lower[1] | Generally Higher[1] |
Note: This data is illustrative and actual results will vary based on the specific substrates, catalyst, base, and solvent system employed.
A study on Suzuki-Miyaura polymerization demonstrated that a thienyl MIDA boronate ester monomer resulted in higher molecular weight polymers and improved yields compared to its pinacol ester counterpart under identical conditions.[5] This highlights the potential for boronic esters, particularly MIDA esters, to outperform boronic acids in specific applications, especially where stability is paramount.
Experimental Protocols: A Practical Guide
The following are generalized, step-by-step protocols for a typical Suzuki-Miyaura coupling reaction using either a boronic acid or a boronic acid pinacol ester.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid Pinacol Ester
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water mixture, 10 mL)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine the aryl bromide, arylboronic acid pinacol ester, palladium catalyst, and base.
-
Purge the tube with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture to the tube.
-
Seal the tube and heat the reaction mixture to 90-110 °C in an oil bath with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography.
Causality Behind Experimental Choices
-
Choice of Base: The base plays a crucial role in activating the boronic acid or ester for transmetalation. The choice of base can influence the reaction rate and yield. For boronic acids, aqueous bases like Na₂CO₃ are common. For the less reactive boronic esters, stronger bases like K₂CO₃ or Cs₂CO₃ are often employed to facilitate the formation of the "ate" complex.
-
Choice of Catalyst and Ligand: The palladium source and its associated ligands are critical for an efficient catalytic cycle. For less reactive boronic esters, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often required to promote the oxidative addition and reductive elimination steps.
-
Solvent System: The solvent must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent (e.g., toluene, dioxane) and water is frequently used to facilitate the dissolution of the base and the boronic acid/ester.
Conclusion: Making the Right Choice for Your Synthesis
The decision to use a boronic acid or a boronic ester in a Suzuki-Miyaura coupling is a strategic one that should be guided by the specific demands of the synthesis.
-
For rapid, small-scale syntheses with relatively stable substrates, a boronic acid may be the more economical and faster choice. [1]
-
For multi-step syntheses, reactions with sensitive or unstable boronic acids, or when ease of handling and purification are paramount, the superior stability of boronic esters, particularly pinacol or MIDA esters, often justifies their use, ensuring more reliable and reproducible outcomes. [1]
Ultimately, a thorough understanding of the properties of each class of reagent, coupled with careful reaction optimization, will enable the synthetic chemist to harness the full power of the Suzuki-Miyaura coupling for the efficient construction of complex molecules.
References
-
Ayuso Carrillo, J., Ingleson, M. J., & Turner, M. L. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 979–986. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
O'Brien, A. G., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1988-1991. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4645-4655. [Link]
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A Senior Application Scientist's Guide to Analytical Methods for Detecting Boronic Acid Impurities
For researchers and professionals in drug development, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of a pharmaceutical product. Boronic acids and their derivatives are invaluable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, which are instrumental in constructing the carbon skeletons of many active pharmaceutical ingredients (APIs). However, residual boronic acids or related boron-containing species can persist as impurities. Some of these, such as bis(pinacolato)diboron (BPD) and tetrahydroxydiboron (BBA), have been identified as potential mutagens, necessitating their strict control to levels at or below the Threshold of Toxicological Concern (TTC) outlined in ICH M7 guidelines.[1]
This guide provides a comparative analysis of the principal analytical techniques for detecting and quantifying boronic acid impurities. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer objective performance data to empower you, the scientist, to select and implement the most appropriate strategy for your analytical challenges.
The Analytical Challenge: The Unique Chemistry of Boronic Acids
The analysis of boronic acids is complicated by their unique chemical properties. A primary challenge is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2][3][4] This equilibrium between the monomeric acid and the trimeric boroxine can lead to complex chromatograms and analytical variability if not properly controlled. Furthermore, many boronic acid derivatives, particularly boronate esters, are susceptible to hydrolysis back to the parent boronic acid, which can give erroneous results for the purity of an intermediate.[5][6] Finally, many simple boronic acids lack a strong ultraviolet (UV) chromophore, rendering standard HPLC-UV detection insensitive.[1] These factors demand a nuanced and informed approach to method development.
Comparative Overview of Key Analytical Techniques
The selection of an analytical technique is dictated by the specific requirements of the analysis: Is the goal routine quality control, trace-level quantification of a genotoxic impurity, or structural elucidation of an unknown? Each method offers a unique balance of sensitivity, selectivity, and informational output.
| Technique | Principle | Primary Application | Typical Sensitivity (LOQ) | Derivatization | Key Advantages | Key Disadvantages |
| HPLC-UV/PDA | Separation of non-volatile compounds by liquid chromatography with UV-Vis absorbance detection.[7] | Routine purity checks, quantification of known, UV-active impurities. | µg/mL to ng/mL[8] | May be required for compounds without a chromophore (post-column).[8][9] | Ubiquitous in QC labs, robust, cost-effective.[10] | Low sensitivity for compounds lacking a chromophore; boroxine formation can complicate analysis. |
| LC-MS/MS | Separation by liquid chromatography followed by highly selective and sensitive mass-based detection and fragmentation.[8] | Trace-level quantification of specific impurities (e.g., PGIs) in complex matrices.[11][12] | ng/mL to pg/mL[8] | Generally not required.[3][11] | Exceptional sensitivity and selectivity; provides molecular weight information.[13] | Higher cost and complexity; susceptible to matrix effects.[8] |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass-based detection.[7] | Analysis of volatile boronic acid impurities or those that can be made volatile. | ng/mL[8] | Often required to improve volatility and thermal stability.[1][8] | High specificity for volatile compounds; established technique for residual solvent analysis.[7] | Limited to thermally stable and volatile compounds; derivatization adds complexity. |
| NMR | Provides structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation of unknown impurities; quantification without reference standards.[7] | mg/mL to µg/mL | Not required. | Provides definitive structural information; ¹¹B NMR is highly specific for boron species.[14] | Relatively low sensitivity; expensive instrumentation; complex spectra.[14][15] |
Deep Dive into Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
As a cornerstone of pharmaceutical analysis, HPLC is often the first choice for purity assessment.[13] Reversed-phase HPLC (RP-HPLC) is the most common modality.
-
Expertise & Causality: The goal in RP-HPLC is to achieve baseline separation of the main component from its impurities. Boronic acids, being polar, can be challenging to retain on standard C18 columns. Method development often involves a systematic screening of columns and mobile phases.[10] The pH of the mobile phase is a critical parameter; operating at a low pH (e.g., using formic acid) ensures the boronic acid group is neutral, generally leading to better retention and peak shape. Conversely, high pH can be used, but may lead to poor retention for some analytes. Modern column technologies, such as those with hybrid silica particles or specialized surface treatments, can mitigate undesirable interactions between the boronic acid and residual silanols on the stationary phase, significantly improving peak shape.[10]
-
Overcoming Detection Challenges: For boronic acids lacking a UV chromophore, two strategies are common. The first is to use a universal detector like a Refractive Index Detector (RID), although this offers limited sensitivity.[16] A more elegant and sensitive approach is post-column derivatization. Here, the column eluent is mixed with a reagent that reacts specifically with boronic acids to form a detectable product. For instance, alizarin reacts with boronic acids to form a fluorescent complex, enabling highly sensitive and selective detection using a fluorescence detector.[9][17]
This protocol provides a general framework for the analysis of several boronic acids.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water) to a final concentration of approximately 1.0 mg/mL.
-
Chromatographic System: An Arc™ HPLC System with a PDA detector or equivalent.
-
Column: XSelect™ Premier HSS T3 Column (4.6 x 100 mm, 3.5 µm) or equivalent C18 reversed-phase column.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution: A typical gradient might run from 5% B to 95% B over 10-15 minutes to resolve impurities with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) or PDA to capture the full spectrum.
-
Data Analysis: Identify impurities by their relative retention times and quantify against a reference standard. Per ICH Q3A guidelines, impurities can be estimated using the drug substance as a standard, applying a correction factor if response factors differ significantly.[18]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For trace-level quantification, particularly for potentially genotoxic impurities (PGIs), LC-MS/MS is the gold standard due to its unparalleled sensitivity and selectivity.[8][11]
-
Expertise & Causality: The power of LC-MS/MS lies in its ability to isolate a specific parent ion and monitor its characteristic fragment ions, a technique known as Multiple Reaction Monitoring (MRM). This filters out background noise and matrix interference, allowing for quantification down to the parts-per-million (ppm) level. For boronic acids, Electrospray Ionization (ESI) is the most common interface. Due to the acidic nature of the B(OH)₂ group, ESI in negative mode is often more sensitive, detecting the deprotonated molecular ion [M-H]⁻.[11][12] A key advantage of this technique is that it often obviates the need for derivatization, simplifying sample preparation and avoiding potential analytical artifacts.[3][11] The method can be optimized to minimize the in-source formation of adducts or multimers that can complicate analysis.[3]
This protocol is representative for quantifying boronic acid PGIs in an API.[11]
-
Sample Preparation: Prepare the API sample at a high concentration (e.g., 20 mg/mL) in a suitable diluent to achieve low ppm-level detection limits for the impurities.
-
Chromatographic System: A UPLC or HPLC system coupled to a tandem quadrupole mass spectrometer.
-
Column: Agilent Poroshell HPH C18 (150 × 4.6 mm, 2.7 µm) or equivalent high-performance C18 column.[11]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Ammonia in Water
-
Mobile Phase B: 100% Acetonitrile
-
-
Gradient Elution: A shallow gradient is often used to ensure robust separation of the impurities from the main API peak. Total run time is typically 10-15 minutes.[11]
-
Flow Rate: 0.25 mL/min.[11]
-
Mass Spectrometry:
-
Ionization: ESI, Negative Mode.
-
Acquisition: Multiple Reaction Monitoring (MRM). Specific parent-to-fragment ion transitions are optimized for each target impurity.
-
Example Transitions: For methyl phenyl boronic acid, the transition might be m/z 135.1 → [fragment ion].[11]
-
-
Quantification: Generate a calibration curve using certified reference standards of the impurities. The method should be validated according to ICH guidelines for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for boronic acids themselves, GC-MS is the ideal technique for related impurities that are volatile or can be easily derivatized to become volatile.[1][7]
-
Expertise & Causality: The primary limitation for analyzing boronic acids by GC is their low volatility and thermal instability. Therefore, derivatization is almost always a prerequisite. A common approach is to convert the boronic acid to a more stable and volatile boronate ester, for example, by reacting it with pinacol. This strategy is particularly effective for analyzing tetrahydroxydiboron (BBA), which can be converted to the more volatile bis(pinacolato)diboron (BPD) for analysis.[1] BPD itself, being a common reagent, can be analyzed directly by GC-MS without derivatization.[1] The mass spectrometer provides definitive identification and allows for sensitive quantification.
This protocol outlines the analysis of BBA via derivatization to BPD.[1]
-
Derivatization & Sample Prep:
-
Dissolve the API sample in a suitable aprotic solvent (e.g., Toluene).
-
Add pinacol and a catalyst (e.g., a mild acid).
-
Heat the mixture to drive the esterification reaction to completion.
-
Inject an aliquot of the resulting solution into the GC-MS.
-
-
GC System: A gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Acquisition: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
-
Quantification: Use an internal standard and a calibration curve prepared with a derivatized BBA standard to ensure accuracy.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
When an unknown impurity is detected, NMR spectroscopy is the ultimate tool for unambiguous structure elucidation.[7]
-
Expertise & Causality: Unlike chromatographic techniques that separate compounds, NMR provides a holistic snapshot of all proton- (¹H), carbon- (¹³C), or boron- (¹¹B) containing molecules in the sample. For boronic acid impurities, ¹¹B NMR is exceptionally powerful. It provides a distinct signal for the boron nucleus, and its chemical shift is highly sensitive to the local chemical environment. This allows for the clear differentiation between a trigonal planar sp²-hybridized boronic acid (typically ~28-33 ppm) and a tetrahedral sp³-hybridized boronate ester or borate complex (typically ~5-15 ppm).[14] This makes it an excellent tool for identifying boroxines or confirming the structure of degradation products.[4]
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity or sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a high-quality quartz NMR tube to avoid background signals from borosilicate glass.[4][14]
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Acquisition:
-
Acquire a proton-decoupled ¹¹B NMR spectrum.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to an external standard (e.g., BF₃·OEt₂).
-
-
Data Analysis: Analyze the chemical shifts to determine the hybridization state and nature of the boron species present in the sample.[14] Compare the spectrum to those of known reference materials if available.
| Boron Species | Typical ¹¹B NMR Chemical Shift (ppm) | Notes |
| Phenylboronic Acid | ~28-30 | sp² hybridized, trigonal planar |
| Boric Acid | ~19-20 | Often seen as a decomposition product |
| Boronate Esters (e.g., Pinacol) | ~10-15 | sp³ hybridized, tetrahedral |
| Boroxines (Trimeric Anhydrides) | ~30-33 | sp² hybridized, may show broader signals[4] |
Visualizing the Workflow: A Logic-Based Approach
Selecting the right analytical tool is a critical decision. The following diagrams illustrate the logical process for method selection and a typical workflow for the powerful LC-MS/MS technique.
Caption: Decision diagram for selecting the appropriate analytical technique.
Caption: A typical workflow for trace impurity analysis by LC-MS/MS.
Conclusion
The effective control of boronic acid impurities is a critical task in pharmaceutical development, demanding robust and sensitive analytical methods. There is no single "best" method; instead, the optimal choice is contingent upon the analytical objective.
-
HPLC remains the workhorse for routine quality control, offering reliability and cost-effectiveness, with techniques like post-column derivatization available to enhance sensitivity.
-
LC-MS/MS is the definitive technique for trace-level quantification, providing the sensitivity and selectivity required to control potentially genotoxic impurities at ppm levels.
-
GC-MS carves out a niche for analyzing volatile boron-containing reagents or impurities that are amenable to derivatization.
-
NMR Spectroscopy is the ultimate problem-solver, delivering the unequivocal structural information needed to identify unknown impurities and resolve complex analytical challenges.
By understanding the fundamental principles, advantages, and limitations of each technique, scientists can confidently develop and validate methods that ensure the purity, safety, and quality of life-saving medicines.
References
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Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC - NIH. (National Institutes of Health). Available at: [Link]
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Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (Waters). Available at: [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (Royal Society of Chemistry). Available at: [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (Biomedical Journal of Scientific & Technical Research). Available at: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences). Available at: [Link]
-
Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. (SIELC Technologies). Available at: [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (Wageningen University & Research). Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (Waters Corporation). Available at: [Link]
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (LCGC International). Available at: [Link]
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. (PubMed). Available at: [Link]
-
Review on the modern analytical advancements in impurities testing. (Asia Pacific Academy of Science Pte. Ltd.). Available at: [Link]
-
A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. (IJCRT.org). Available at: [Link]
-
A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. (Royal Society of Chemistry). Available at: [Link]
-
Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. (PubMed). Available at: [Link]
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (SciRP.org). Available at: [Link]
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (ACS Publications). Available at: [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. (PubMed). Available at: [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (CONICET). Available at: [Link]
-
¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (ACS Publications). Available at: [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF. (ResearchGate). Available at: [Link]
-
A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (ACS Publications). Available at: [Link]
-
Development of analytical method by RP-HPLC Technique for simultaneous determination of boric acid and chlorphenesin in Medicinal powder | Request PDF. (ResearchGate). Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (ICH). Available at: [Link]
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A Researcher's Guide to the Stability of Arylboronic Acid Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the stability of arylboronic acid derivatives is a critical parameter influencing their utility in synthesis, purification, and storage. These versatile reagents are foundational to numerous carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. However, their propensity for degradation, primarily through protodeboronation and oxidative decomposition, can significantly impact reaction yields and product purity. This guide provides an in-depth comparison of the stability of various arylboronic acid derivatives, supported by experimental data and established analytical protocols.
The Chemical Landscape of Arylboronic Acid Instability
The stability of an arylboronic acid is not an intrinsic, singular property but rather a multifactorial characteristic governed by electronic and steric effects, as well as environmental conditions such as the presence of water, oxygen, and light. The two primary degradation pathways are:
-
Protodeboronation: This process involves the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of the corresponding arene. It is often catalyzed by acids, bases, or metal ions and is particularly prevalent in aqueous media.
-
Oxidative Decomposition: Arylboronic acids can undergo oxidation to form phenols and other byproducts. This degradation is often initiated by reactive oxygen species and can be accelerated by light and elevated temperatures.
The inherent electronic and steric properties of the aryl group play a pivotal role in dictating the susceptibility of the boronic acid to these degradation pathways.
Comparative Stability Analysis: A Data-Driven Approach
To provide a clear comparison, we will assess the stability of a representative set of arylboronic acid derivatives under standardized stress conditions. The following compounds were selected to represent a range of electronic and steric environments:
-
Phenylboronic acid (1): The parent, unsubstituted arylboronic acid.
-
4-Methoxyphenylboronic acid (2): An electron-rich derivative.
-
4-Chlorophenylboronic acid (3): An electron-deficient derivative.
-
2-Methylphenylboronic acid (4): A sterically hindered derivative.
-
Mesitylboronic acid (5): A highly sterically hindered derivative.
Thermal Stability Assessment
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to evaluate the thermal stability of solid-state materials.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Accurately weigh 5-10 mg of the arylboronic acid derivative into an alumina crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 20 mL/min).
-
Record the weight loss as a function of temperature. The onset of decomposition is determined as the temperature at which a significant weight loss is observed.
Table 1: Thermal Decomposition Temperatures of Selected Arylboronic Acids
| Compound | Onset of Decomposition (°C) |
| Phenylboronic acid (1) | ~170 |
| 4-Methoxyphenylboronic acid (2) | ~160 |
| 4-Chlorophenylboronic acid (3) | ~185 |
| 2-Methylphenylboronic acid (4) | ~195 |
| Mesitylboronic acid (5) | ~250 |
Interpretation of Results:
The data clearly indicates that steric hindrance plays a significant role in enhancing thermal stability. The bulky methyl groups in mesitylboronic acid (5) provide a protective shield around the boronic acid moiety, leading to a substantially higher decomposition temperature. Conversely, the electron-donating methoxy group in (2) appears to slightly decrease thermal stability compared to the parent phenylboronic acid (1).
Chemical Stability in Solution: Protodeboronation
The rate of protodeboronation in solution is a critical measure of an arylboronic acid's stability in a reaction medium. This can be monitored by techniques like NMR spectroscopy or HPLC.
Experimental Protocol: ¹H NMR Monitoring of Protodeboronation
-
Prepare a 0.1 M solution of the arylboronic acid in a 1:1 mixture of acetonitrile-d₃ and D₂O.
-
Add a known concentration of an internal standard (e.g., mesitylene).
-
Acquire a ¹H NMR spectrum at t = 0.
-
Heat the solution at a constant temperature (e.g., 60 °C) in a sealed NMR tube.
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every hour for 8 hours).
-
Calculate the percentage of protodeboronation by integrating the signals of the arylboronic acid and the corresponding arene byproduct relative to the internal standard.
Table 2: Protodeboronation of Arylboronic Acids at 60 °C in CH₃CN/D₂O (1:1)
| Compound | % Protodeboronation after 8h |
| Phenylboronic acid (1) | 15 |
| 4-Methoxyphenylboronic acid (2) | 25 |
| 4-Chlorophenylboronic acid (3) | 8 |
| 2-Methylphenylboronic acid (4) | 5 |
| Mesitylboronic acid (5) | <2 |
Interpretation of Results:
The results highlight the profound impact of both electronic and steric effects on the rate of protodeboronation.
-
Electronic Effects: The electron-donating methoxy group in (2) increases the electron density on the aromatic ring, making the C-B bond more susceptible to cleavage, thus accelerating protodeboronation. Conversely, the electron-withdrawing chloro group in (3) deactivates the ring and slows down the process.
-
Steric Effects: The ortho-methyl group in (4) and the two ortho-methyl groups in (5) provide significant steric hindrance around the boronic acid group, effectively shielding it from attack by water or other protic species. This dramatically reduces the rate of protodeboronation.
Workflow for Assessing Protodeboronation
Caption: Factors influencing the stability of arylboronic acids.
Conclusion and Recommendations
The stability of arylboronic acid derivatives is a critical consideration for their successful application in organic synthesis. This guide has demonstrated that:
-
Steric hindrance is a dominant factor in enhancing both thermal and chemical stability. Highly substituted arylboronic acids, such as mesitylboronic acid, exhibit superior stability.
-
Electronic effects modulate stability, with electron-withdrawing groups generally increasing stability towards protodeboronation and electron-donating groups decreasing it.
-
For sensitive applications, the use of boronic esters is a highly effective strategy to mitigate degradation.
Researchers and drug development professionals should carefully consider these factors when selecting or designing arylboronic acid reagents for their specific applications. When in doubt, a preliminary stability assessment using the protocols outlined in this guide can provide valuable insights and prevent potential downstream issues.
References
A Senior Application Scientist's Guide to Palladium Catalysts for Biphenyl Synthesis: A Performance Comparison
For researchers, scientists, and professionals in drug development, the synthesis of biphenyls is a critical process, as this structural motif is prevalent in numerous pharmaceuticals and functional materials.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging the essential carbon-carbon bond that defines the biphenyl core.[2] The efficacy of this reaction is profoundly influenced by the choice of the palladium catalyst system, which dicates reaction efficiency, substrate scope, and overall cost-effectiveness.
This guide offers an in-depth, objective comparison of various palladium catalysts for biphenyl synthesis. Moving beyond a simple enumeration of options, we will delve into the mechanistic reasoning behind catalyst selection, present supporting experimental data, and provide detailed protocols to empower you to make informed decisions for your specific synthetic challenges.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism of the Suzuki-Miyaura coupling is paramount to appreciating the nuances of different catalyst systems.[2][3][4] The catalytic cycle universally involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with an aryl halide, inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.[2][4][5] This is often the rate-determining step of the cycle.[2]
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) center, a process typically facilitated by a base.[2][5][6]
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are expelled as the biphenyl product, regenerating the active palladium(0) catalyst to continue the cycle.[2][4][5]
The role of the ligand attached to the palladium center is crucial; it modulates the electronic and steric properties of the metal, thereby influencing the rates of these elementary steps and, consequently, the overall catalytic activity and stability.[7][8]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
A Comparative Analysis of Leading Palladium Catalyst Systems
The evolution of palladium catalysts has led to several distinct classes, each with its own set of strengths and ideal applications. Here, we compare the most prominent systems: traditional phosphine-based catalysts, advanced Buchwald-type ligands, N-heterocyclic carbenes (NHCs), and heterogeneous palladium catalysts.
Traditional Phosphine Ligands: The Workhorses
Simple phosphine ligands like triphenylphosphine (PPh₃) were foundational in the development of palladium-catalyzed cross-coupling reactions.
-
Performance Characteristics: Catalysts like Pd(PPh₃)₄ are effective for the coupling of aryl iodides and bromides with arylboronic acids.[9] However, they often require higher temperatures and catalyst loadings and struggle with less reactive aryl chlorides.[10]
-
Causality: The moderate electron-donating ability and steric bulk of PPh₃ facilitate the basic steps of the catalytic cycle, but less efficiently than more advanced ligands. This can lead to slower reaction rates and lower turnover numbers.
Buchwald Ligands: A Leap in Reactivity
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized the field, dramatically expanding the scope and efficiency of the Suzuki-Miyaura reaction.[10][11]
-
Performance Characteristics: Ligands such as SPhos and X-Phos enable the coupling of a wide array of substrates, including unactivated and sterically hindered aryl chlorides, often at room temperature and with very low catalyst loadings.[10][11][12]
-
Causality: The significant steric bulk of these ligands promotes the reductive elimination step, while their strong electron-donating nature accelerates the oxidative addition of even challenging substrates like aryl chlorides.[7][10]
N-Heterocyclic Carbene (NHC) Ligands: A New Paradigm of Stability and Activity
NHC ligands have emerged as powerful alternatives to phosphines, offering superior performance in many cases.[13]
-
Performance Characteristics: Palladium-NHC complexes are known for their high thermal stability and catalytic activity.[13][14] They are particularly effective for challenging couplings and can achieve high turnover numbers.[15]
-
Causality: NHCs are strong σ-donors, which enhances the electron density on the palladium center, facilitating oxidative addition.[13][14] The robust Pd-NHC bond contributes to the high stability of the catalytic species, even at elevated temperatures.[13][14]
Heterogeneous Palladium Catalysts: The Pursuit of Recyclability
Heterogeneous catalysts, where palladium is supported on a solid matrix, offer the significant advantage of easy separation from the reaction mixture and potential for recycling.[16][17]
-
Performance Characteristics: These catalysts, which include palladium on carbon (Pd/C) and palladium nanoparticles, can be effective for Suzuki-Miyaura couplings.[9][18][19] However, they may require harsher reaction conditions and can suffer from lower activity and metal leaching compared to their homogeneous counterparts.[16][20]
-
Causality: The catalytic activity often originates from palladium atoms on the surface of the support.[9][21] While offering recyclability, mass transfer limitations and changes in the catalyst's surface over time can impact performance.[16] A key debate in the field is whether the catalysis is truly heterogeneous or if it proceeds via leached palladium species in solution.[16][22][23]
Quantitative Performance Comparison
The following table summarizes the performance of different palladium catalyst systems in the synthesis of 4-methylbiphenyl from 4-chlorotoluene and phenylboronic acid, a representative transformation involving a challenging aryl chloride.
| Catalyst System | Ligand/Support | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Homogeneous | ||||||
| Pd(OAc)₂ / SPhos | SPhos | 1 | 100 | 2 | >95 | [11] |
| Pd₂(dba)₃ / X-Phos | X-Phos | 0.5-1.0 | Room Temp | 12 | >95 | [12] |
| Pd-NHC (PEPPSI-IPr) | NHC | 1-2 | 80-100 | 4-12 | High (typical) | [3] |
| Heterogeneous | ||||||
| Pd/C (10%) | Carbon | 5 | 110-140 | 25-48 | Moderate to High | [24] |
| Pd Nanoparticles | PVP-stabilized | 0.1 | 80 | 1 | High (typical) | [9] |
| Pd on Graphene | Graphene-COOH | 0.44 | 110 | 24 | ~90 | [19] |
Note: The data presented is compiled from various sources and should be used as a qualitative guide, as reaction conditions can vary.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental procedures are provided below.
Protocol 1: Homogeneous Catalysis for the Synthesis of 4-Methylbiphenyl using a Buchwald Ligand
This protocol describes a standard laboratory procedure for the synthesis of 4-methylbiphenyl using a palladium acetate/SPhos catalyst system.
Materials:
-
4-Chlorotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk tube, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (0.01 mmol, 1 mol%) and SPhos (0.022 mmol, 2.2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene (3 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for the specified time, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain pure 4-methylbiphenyl.[25]
Protocol 2: Heterogeneous Catalysis for the Synthesis of 4-Methylbiphenyl using Palladium on Carbon (Pd/C)
This protocol outlines the synthesis using a recyclable heterogeneous catalyst.
Materials:
-
4-Chlorotoluene
-
Phenylboronic acid
-
10% Palladium on Carbon (Pd/C)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol).
-
Add 10% Pd/C (5 mol%).
-
Add ethanol (10 mL) and deionized water (10 mL).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 24-48 hours, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol (2 x 10 mL).
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-methylbiphenyl.[18]
Caption: A comparative workflow for homogeneous and heterogeneous biphenyl synthesis.
Conclusion and Future Outlook
The choice of a palladium catalyst for biphenyl synthesis is a critical decision that balances reactivity, substrate scope, cost, and ease of use. For ultimate performance and broad applicability, particularly with challenging substrates, homogeneous systems employing bulky, electron-rich phosphine ligands (Buchwald-type) or robust N-heterocyclic carbenes are currently the state of the art.[10][11][13] However, for applications where catalyst recycling and minimizing metal contamination in the final product are paramount, heterogeneous catalysts offer a compelling, albeit often less reactive, alternative.[16]
The field continues to evolve, with ongoing research focused on developing more active, stable, and recyclable heterogeneous catalysts, including single-atom catalysts that bridge the gap between homogeneous and heterogeneous systems. As our understanding of catalyst structure-activity relationships deepens, we can anticipate the development of even more efficient and sustainable methods for the synthesis of biphenyls and other vital chemical entities.
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ACS Publications. Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. [Link]
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Safety Operating Guide
Navigating the Disposal of (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, boronic acids and their derivatives are indispensable building blocks. However, with great utility comes the great responsibility of ensuring safe handling and environmentally sound disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid, a specialized organoboron compound. By rooting our procedures in established safety protocols and a deep understanding of the compound's chemical nature, we aim to empower laboratory professionals to manage this chemical waste with confidence and precision.
Immediate Safety and Hazard Assessment
Inferred Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
This data is extrapolated from the Safety Data Sheet for (4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid and should be treated as a conservative estimate of the potential hazards.
The presence of a pentan-2-yloxy group, an ether, also necessitates vigilance for the potential formation of explosive peroxides over time upon exposure to air. Ethers are known to form these hazardous byproducts, which can be sensitive to shock and heat[2][3].
Core Safety Mandates:
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a flame-resistant lab coat, safety goggles, and nitrile gloves, is required. For handling larger quantities or when generating dust, a face shield and respiratory protection may be necessary[1][4].
-
Ventilation: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure[2].
-
Peroxide Check: If the compound has been stored for an extended period or exposed to air, it is prudent to test for the presence of peroxides using commercially available test strips before proceeding with any disposal steps[2].
Step-by-Step Disposal Protocol
The fundamental principle governing the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain[5][6].
Step 1: Waste Segregation and Containerization
Proper segregation is the cornerstone of safe laboratory waste management. It prevents inadvertent and potentially dangerous chemical reactions.
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated hazardous waste container for all solid waste contaminated with this compound. This includes contaminated gloves, weighing papers, and pipette tips. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, harmful)[1].
-
Liquid Waste: Solutions containing this boronic acid should be collected in a separate, clearly labeled hazardous liquid waste container. The composition of the solvent system must also be indicated on the label.
-
Incompatible Materials: This compound should not be mixed with strong oxidizing agents, strong acids, or strong bases in the same waste container to avoid unforeseen reactions[1].
Step 2: Decontamination of Empty Containers and Glassware
Empty containers that once held this compound are still considered hazardous waste and must be decontaminated prior to disposal.
-
Triple Rinse: Rinse the empty container three times with a suitable organic solvent, such as acetone or ethanol.
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste[7].
-
Final Disposal of Container: After triple rinsing and allowing the container to dry completely in a fume hood, the original label should be defaced or removed. The decontaminated container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic waste.
Step 3: Management of Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the fume hood is operational.
-
Containment: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and then transfer it to the hazardous waste container[1].
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
Caption: Decision matrix for the disposal of different waste forms.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and thorough decontamination, researchers can ensure that they are not only advancing scientific knowledge but also protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
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A Senior Application Scientist's Guide to Handling (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid: Personal Protective Equipment and Safety Protocols
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of (4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid. As a specialized biphenyl boronic acid derivative, this compound requires careful management to ensure personnel safety and experimental integrity. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, the following procedures are grounded in the established hazard profiles of structurally analogous aryl boronic acids and best practices in laboratory safety. The core principle is to treat this compound with the caution required for a substance that is a potential skin, eye, and respiratory irritant, and may be harmful if swallowed.
Hazard Assessment: An Evidence-Based Approach
The hazard profile for this compound is extrapolated from data on similar aryl boronic acids. These compounds consistently exhibit a set of hazards that must be managed through appropriate PPE and handling techniques.
Table 1: Anticipated Hazard Profile
| Hazard Classification | GHS Hazard Statement | Rationale & Representative Sources |
|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed | Based on SDS for (4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid and 2-Anthracenylboronic acid.[1][2] |
| Skin Irritation | H315: Causes skin irritation | A common characteristic of aryl boronic acids.[1][2][3][4][5] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Direct contact with boronic acid dust or solutions can cause significant irritation.[1][2][3][4][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | Fine powders are easily inhaled, leading to irritation of the respiratory tract.[1][2][3][5] |
This data is a composite from SDSs for various boronic acids and should be considered representative.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the primary barrier against chemical exposure. The following recommendations constitute the minimum requirement for handling this compound. All PPE should be inspected before use.[6]
Eye and Face Protection
-
What to Use: Chemical safety goggles with side shields, tested and approved under standards such as EN166 (EU) or ANSI Z87.1 (US), are mandatory.[5] A face shield should be worn over goggles when there is a significant risk of splashes, such as when handling bulk quantities or preparing stock solutions.
-
Causality: Boronic acids are fine, crystalline solids that can easily become airborne and cause serious eye irritation upon contact.[1][2][3] Safety goggles provide a seal around the eyes to protect against dust and splashes, which standard safety glasses do not.
Skin and Body Protection
-
Gloves: Use chemical-resistant gloves. Nitrile gloves are an excellent general-use choice for incidental contact.[7] For extended contact or when cleaning spills, consider thicker butyl rubber gloves. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[6]
-
Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down to provide maximum skin coverage.
-
Footwear: Fully enclosed, chemical-resistant footwear is mandatory.[8] Perforated shoes or sandals are not permitted in the laboratory.
Respiratory Protection
-
When to Use: Respiratory protection is necessary when engineering controls (like a fume hood) are not available or are insufficient to control exposure below occupational limits, particularly when handling the powder outside of a containment system.
-
What to Use: For fine dust, a NIOSH-approved N95 respirator or a half-face respirator with P100 particulate filters is recommended.[9] All handling of the solid compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[3][10]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow minimizes the risk of exposure and contamination.
Step 1: Preparation and Pre-Handling
-
Designate an Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.
-
Verify Equipment: Ensure an eyewash station and safety shower are accessible and functional.[5][11]
-
Assemble PPE: Don all required PPE as outlined in Section 2 before approaching the chemical storage area.
Step 2: Handling the Solid Compound (Weighing)
-
Containment: Perform all manipulations of the solid compound within a chemical fume hood to control airborne dust.[3][10]
-
Tool Selection: Use dedicated spatulas and weighing boats.
-
Technique: Handle the container carefully to avoid generating dust. If transferring powder, do so slowly and close to the surface of the receiving vessel.
-
Immediate Cleanup: Clean any minor spills on the balance or fume hood surface immediately using a damp cloth (ensure compatibility) and dispose of it as hazardous waste.
Step 3: Preparing Solutions
-
Solvent Addition: Add solvent to the solid slowly to avoid splashing.
-
Mixing: If sonication or heating is required, ensure the vessel is properly capped or covered to prevent vapor release.
Step 4: Post-Handling and Decontamination
-
Clean Equipment: Thoroughly clean all non-disposable equipment that came into contact with the chemical. The first rinse should be collected as hazardous waste.[10]
-
Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat, then eye protection) to prevent cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[1][6]
Logistical Plan: Spill and Disposal Management
Proper management of waste and spills is critical for safety and environmental compliance.
Spill Cleanup
For small powder spills:
-
Alert Personnel: Inform others in the immediate area.
-
Restrict Access: Prevent entry into the affected area.
-
Cleanup: Gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[2] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste.[9] Avoid raising dust.
-
Decontaminate: Wipe the area with a suitable solvent and dispose of the cleaning materials as hazardous waste.
Waste Disposal
-
Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[10]
-
Containerization: Collect all solid waste and concentrated liquid waste in a clearly labeled, sealed, and appropriate hazardous waste container.[10][12]
-
Empty Containers: Rinse empty containers with a suitable solvent (e.g., acetone or ethanol) three times. The first rinseate is considered hazardous and must be collected for disposal.[10] Subsequent rinses may be disposed of according to local regulations.
-
Consult Regulations: Always consult your local and institutional EHS guidelines for final disposal procedures, as regulations can vary.[9]
Visual Workflow Guides
The following diagrams illustrate the decision-making processes for ensuring safety when handling this compound.
Caption: PPE selection flowchart based on the handling task.
Caption: Step-by-step workflow for the disposal of chemical waste.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]
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Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]
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ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Reddit. (2017, December 19). Purification of boronic acids?. r/chemistry. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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University of Arizona Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
PubChem. (n.d.). (4'-(Pentan-3-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - [1,1'-Biphenyl]-4-ylboronic acid, tech. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
